molecular formula C8H8Br2O B2426953 1-Bromo-4-(bromomethyl)-2-methoxybenzene CAS No. 1148110-16-0

1-Bromo-4-(bromomethyl)-2-methoxybenzene

Cat. No.: B2426953
CAS No.: 1148110-16-0
M. Wt: 279.959
InChI Key: ZKSAFWBHFTUHMZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(bromomethyl)-2-methoxybenzene is a useful research compound. Its molecular formula is C8H8Br2O and its molecular weight is 279.959. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-(bromomethyl)-2-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(bromomethyl)-2-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(bromomethyl)-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSAFWBHFTUHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Definitive Technical Guide to 1-Bromo-4-(bromomethyl)-2-methoxybenzene: Synthesis, Reactivity, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), the demand for versatile, multi-functional building blocks is paramount. 1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS: 1148110-16-0) emerges as a highly specialized bifunctional scaffold. By integrating an electrophilic benzylic bromide with a cross-coupling-ready aryl bromide, this compound allows researchers to execute orthogonal synthetic strategies—such as sequential SN​2 alkylation followed by transition-metal-catalyzed biaryl formation—without the cumbersome addition of protecting groups.

This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthesis protocols, and mechanistic applications in drug development.

Physicochemical Profiling

Understanding the baseline metrics of 1-Bromo-4-(bromomethyl)-2-methoxybenzene is critical for predicting its behavior in both synthetic workflows and biological assays. The methoxy group at the 2-position significantly influences both the electronic landscape of the aromatic ring and the compound's overall lipophilicity[1].

PropertyValue
CAS Number 1148110-16-0[1]
Chemical Formula C8​H8​Br2​O [1]
Molecular Weight 279.96 g/mol [2]
Exact Mass 277.89400 g/mol [1]
SMILES String COC1=CC(CBr)=CC=C1Br[3]
Density ~1.759 g/cm³[1]
Boiling Point ~298 °C[1]
Flash Point 120 °C[1]
XLogP3 (Lipophilicity) 3.35[1]

Mechanistic Process Chemistry: Synthesis Workflow

The primary synthetic route to 1-Bromo-4-(bromomethyl)-2-methoxybenzene utilizes a regioselective Wohl-Ziegler radical bromination. The precursor,[4], undergoes homolytic C-H activation at the benzylic position.

G A 1-Bromo-2-methoxy-4-methylbenzene (Precursor) C Thermal Initiation (80°C) Homolytic Cleavage A->C B N-Bromosuccinimide (NBS) + AIBN (Radical Initiator) B->C D Benzylic Radical Intermediate (Resonance Stabilized) C->D Hydrogen Abstraction E Bromine Transfer (Propagation) D->E E->D Radical Chain Loop F 1-Bromo-4-(bromomethyl)-2-methoxybenzene (Target API Building Block) E->F Product Formation

Radical bromination workflow for 1-Bromo-4-(bromomethyl)-2-methoxybenzene synthesis.

Self-Validating Experimental Protocol

To ensure high yield and purity (≥98%)[3], the following protocol integrates mechanistic causality with real-time validation checkpoints.

Objective: Regioselective bromination of the benzylic methyl group while preserving the aryl bromide.

Causality & Design Choices:

  • Solvent: Trifluorotoluene ( PhCF3​ ) is utilized instead of traditional Carbon Tetrachloride ( CCl4​ ). PhCF3​ provides an identical radical lifetime and non-flammability profile but avoids the extreme toxicity and regulatory bans associated with ozone-depleting substances.

  • Initiator: Azobisisobutyronitrile (AIBN) is selected over Benzoyl Peroxide (BPO). AIBN decomposes at a predictable, steady rate at 80°C, minimizing the risk of unwanted oxidative side-reactions with the electron-rich methoxy group.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-methoxy-4-methylbenzene (10.0 g, 49.7 mmol)[4].

  • Reagent Addition: Dissolve the precursor in 100 mL of anhydrous PhCF3​ . Add N-Bromosuccinimide (NBS, 9.29 g, 52.2 mmol) and AIBN (0.41 g, 2.5 mmol). Causality: 1.05 equivalents of NBS ensures complete conversion while actively suppressing dibromination at the benzylic carbon.

  • Atmospheric Control: Purge the system with inert Nitrogen ( N2​ ) for 10 minutes. Causality: Molecular oxygen is a diradical that will rapidly quench the carbon-centered benzylic radical, stalling the propagation chain.

  • Initiation: Heat the reaction mixture to 80°C using an oil bath. The suspension will transition to a clear solution, eventually precipitating succinimide as the reaction progresses.

  • Self-Validating Monitoring (TLC): After 4 hours, perform Thin Layer Chromatography (Hexane:Ethyl Acetate 9:1). Validation: The target product will appear as a distinct, UV-active spot with a lower Rf​ value than the starting material due to the increased dipole moment introduced by the bromomethyl group.

  • Workup: Cool the reaction to 0°C in an ice bath. Causality: Succinimide is highly insoluble in cold PhCF3​ , allowing for near-quantitative removal via simple filtration. Filter through a pad of Celite and wash with cold PhCF3​ (20 mL).

  • Purification: Wash the filtrate with saturated aqueous NaHCO3​ (50 mL) to neutralize trace acidic byproducts, followed by brine (50 mL). Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Analytical Validation (NMR): Confirm the structure via 1H NMR (400 MHz, CDCl3​ ). Validation: The critical self-validating signal is the appearance of a sharp singlet integrating to 2H at ~4.45 ppm, corresponding exclusively to the newly formed −CH2​Br group.

Orthogonal Reactivity in Drug Development

The architectural brilliance of 1-Bromo-4-(bromomethyl)-2-methoxybenzene lies in its orthogonal reactive sites, making it a premier candidate for synthesizing PROTAC linkers and complex pharmacophores.

Reactivity Core 1-Bromo-4-(bromomethyl)-2-methoxybenzene (Bifunctional Scaffold) Site1 Benzylic Bromide (Highly Electrophilic) Core->Site1 Site2 Aryl Bromide (Oxidative Addition Ready) Core->Site2 Reaction1 SN2 Nucleophilic Substitution (Amines, Thiols, Alkoxides) Site1->Reaction1 Reaction2 Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Site2->Reaction2 Product1 Target Pharmacophore (Alkyl Linkage) Reaction1->Product1 Product2 Biaryl / Heteroaryl Scaffold (Extended Conjugation) Reaction2->Product2

Bifunctional reactivity of the scaffold in pharmaceutical cross-coupling and alkylation.

Mechanistic Rationale for Sequential Functionalization
  • Site 1: The Benzylic Bromide (Kinetic Control): The −CH2​Br group is orders of magnitude more reactive toward nucleophiles than the aryl bromide. The adjacent aromatic ring stabilizes the SN​2 transition state via orbital overlap. This allows for rapid, room-temperature alkylation of secondary amines (e.g., piperidines) without activating the aryl bromide.

  • Site 2: The Aryl Bromide (Thermodynamic Control): Once the benzylic site is functionalized, the aryl bromide is engaged via Palladium(0) catalysis. The methoxy group at the ortho position plays a crucial stereoelectronic role: its electron-donating nature enriches the electron density of the aromatic ring, while its steric bulk dictates the regioselectivity and rate of oxidative addition during Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Safety, Stability, and Handling

As detailed by commercial safety data[3], 1-Bromo-4-(bromomethyl)-2-methoxybenzene is classified as a hazardous material (often Class 6.1 or 9 depending on shipping parameters)[3].

  • Toxicity: The compound is a potent alkylating agent and a severe lachrymator. It must be handled exclusively within a certified chemical fume hood using appropriate PPE (nitrile gloves, splash goggles).

  • Stability: The highly electrophilic benzylic position is susceptible to hydrolysis. It must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent ambient moisture from converting the benzylic bromide into a benzylic alcohol.

References

Sources

Orthogonal Reactivity and Physicochemical Profiling of 1-Bromo-4-(bromomethyl)-2-methoxybenzene: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, bifunctional building blocks are essential for rapid library generation. 1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS: 1148110-16-0) is a highly versatile synthetic intermediate characterized by its dual-halide architecture[1]. By featuring both an sp³-hybridized benzylic bromide and an sp²-hybridized aryl bromide, this molecule enables orthogonal, chemoselective functionalization. This whitepaper provides a rigorous analysis of its physicochemical properties, mechanistic behavior, and self-validating experimental workflows designed for advanced laboratory settings.

Structural Analytics & Mechanistic Profiling

The synthetic utility of 1-Bromo-4-(bromomethyl)-2-methoxybenzene lies in the distinct bond dissociation energies and electronic environments of its two reactive centers[2].

The Methoxy Effect: Positioned ortho to the aryl bromide and meta to the bromomethyl group, the methoxy (–OCH₃) substituent plays a dual mechanistic role:

  • At the Aryl Bromide: The resonance (+M) effect of the oxygen lone pair increases electron density at the ortho and para positions. This electron-rich environment slightly dampens the reactivity of the adjacent aryl bromide toward oxidative addition by low-valent transition metals (e.g., Pd⁰) compared to an unsubstituted bromobenzene[3].

  • At the Benzylic Bromide: Because the methoxy group is meta to the benzylic carbon, its +M effect cannot stabilize a potential benzylic carbocation via resonance. Instead, the localized inductive (–I) effect of the electronegative oxygen subtly destabilizes positive charge accumulation. This heavily biases the benzylic bromide toward Sₙ2 (bimolecular nucleophilic substitution) rather than Sₙ1 pathways, ensuring high stereochemical and regiochemical fidelity during alkylation.

Physicochemical Data & Operational Causality

Understanding the bulk properties of this compound is critical for optimizing reaction conditions, solvation strategies, and downstream processing (, ).

PropertyValueOperational Causality & Significance
Molecular Formula C₈H₈Br₂ODictates precise stoichiometric equivalents in micro-scale workflows.
Molecular Weight 279.96 g/mol High mass reflects the presence of two heavy bromine isotopes (⁷⁹Br, ⁸¹Br), aiding in distinct MS identification[4],[5].
XLogP3 3.35Highly lipophilic. Necessitates the use of non-polar or aprotic solvents (e.g., THF, DCM, Toluene) to achieve complete solvation.
Density 1.759 g/cm³Significantly denser than water. During biphasic aqueous workups, halogenated organic layers will remain the bottom layer.
Boiling Point 298 °CLow volatility minimizes inhalation risks during standard benchtop handling.
Flash Point 120 °CNon-flammable under standard conditions; supports high-temperature reflux protocols without extreme fire hazards[1].

Orthogonal Reactivity: The Synthetic Strategy

The presence of two bromines with vastly different reactivities allows for sequential functionalization. The benzylic C–Br bond is highly polarized and weak, making it the primary site for nucleophilic attack. Once the benzylic position is capped, the aryl bromide can be engaged via transition-metal catalysis ().

Reactivity Core 1-Bromo-4-(bromomethyl) -2-methoxybenzene SN2 Benzylic Substitution (SN2 Pathway) Core->SN2 Amines/Thiols (Fast) Cross Aryl Cross-Coupling (Pd-Catalyzed) Core->Cross Boronic Acids/Pd (Slow/Requires Heat) Lith Halogen-Metal Exchange (Lithiation) Core->Lith n-BuLi (Cryogenic)

Caption: Reactivity mapping of 1-Bromo-4-(bromomethyl)-2-methoxybenzene across synthetic pathways.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls (IPC) to verify causality and reaction progress.

Protocol A: Chemoselective Benzylic Amine Alkylation (Sₙ2)

Objective: Functionalize the benzylic position with a secondary amine while preserving the aryl bromide for downstream coupling.

  • Reaction Setup: Dissolve 1.0 eq of 1-Bromo-4-(bromomethyl)-2-methoxybenzene in anhydrous THF (0.2 M).

    • Causality: THF fully solubilizes the lipophilic substrate (XLogP3 3.35) while remaining inert to mild nucleophiles.

  • Reagent Addition: Cool the solution to 0 °C. Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.1 eq of a secondary amine.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the generated HBr, preventing the secondary amine from forming an unreactive hydrobromide salt, which would otherwise stall the reaction.

  • In-Process Control (IPC): Warm to 25 °C and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1) and LC-MS.

    • Self-Validation: The starting material exhibits a distinct 1:2:1 isotopic cluster in Mass Spectrometry (due to the presence of two bromines). Successful conversion is validated by the disappearance of this cluster and the emergence of a 1:1 isotopic doublet corresponding to the mono-brominated product.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

Objective: Couple the remaining aryl bromide with an arylboronic acid.

  • Reaction Setup: Combine the mono-bromo intermediate (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: Water is mandatory to dissolve the inorganic base and form the reactive boronate complex, which undergoes transmetalation.

  • Degassing: Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), effectively terminating the catalytic cycle.

  • Catalyst Addition: Add 5 mol% Pd(dppf)Cl₂. Heat to 80 °C.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step to yield the biaryl product.

  • In-Process Control (IPC): Monitor via LC-MS.

    • Self-Validation: The 1:1 isotopic doublet of the aryl bromide will disappear, replaced by a single mass peak of the cross-coupled biaryl product lacking bromine isotopes.

Workflow Step1 Reaction Setup & Solvation Step2 Reagent Addition (Temp Control) Step1->Step2 Step3 In-Process Control (LC-MS Isotope Check) Step2->Step3 Step3->Step2 Incomplete (Add Reagents) Step4 Aqueous Workup & Phase Separation Step3->Step4 Conversion >95%

Caption: Self-validating experimental workflow for benzylic substitution with in-process controls.

Storage, Handling, and Safety Matrix

As an active alkylating agent, 1-Bromo-4-(bromomethyl)-2-methoxybenzene is moisture-sensitive and potentially lachrymatory[6].

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8 °C. Prolonged exposure to ambient moisture can lead to slow hydrolysis of the benzylic bromide into a benzylic alcohol.

  • PPE & Safety: Handle exclusively in a certified fume hood. Wear tightly fitting safety goggles and impervious gloves (EN 374 compliant)[6]. The material is classified as a hazardous good (Class 6.1/9 in some jurisdictions) due to its potent alkylating properties, requiring specialized shipping and disposal via controlled incineration[4],[6].

References

Sources

Comprehensive Technical Guide: 1-Bromo-4-(bromomethyl)-2-methoxybenzene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug development and materials science, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS: 1148110-16-0) is a highly versatile, privileged scaffold that features a unique dual-halogenation profile. By strategically combining an electrophilic sp3 benzylic bromide with a transition-metal-reactive sp2 aryl bromide, this compound enables precise, orthogonal functionalization. This guide provides an in-depth analysis of its structural causality, mechanistic reactivity, and self-validating experimental protocols designed for research scientists and synthetic chemists.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical parameters of a building block is the first step in predicting its behavior in complex reaction matrices [1]. The quantitative data for 1-Bromo-4-(bromomethyl)-2-methoxybenzene is summarized below:

PropertyValue
Chemical Name 1-Bromo-4-(bromomethyl)-2-methoxybenzene
CAS Number 1148110-16-0
Molecular Formula C₈H₈Br₂O
Molecular Weight 279.96 g/mol
SMILES COC1=CC(CBr)=CC=C1Br
LogP 3.35
Topological Polar Surface Area (TPSA) 9.23 Ų
Structural Causality & Reactivity Domains

The synthetic utility of this molecule is governed by three distinct electronic and steric domains:

  • The Benzylic Bromide ( sp3 C-Br): The adjacent aromatic ring stabilizes the transition state of nucleophilic substitution ( SN​2 ) reactions via orbital overlap. This makes the bromomethyl group highly susceptible to attack by amines, thiols, or alkoxides under mild, catalyst-free conditions.

  • The Aryl Bromide ( sp2 C-Br): The sp2 -hybridized carbon-bromine bond is inert to standard nucleophiles at room temperature. However, it is perfectly primed for oxidative addition by low-valent transition metals (e.g., Palladium or Nickel), making it an ideal handle for cross-coupling reactions.

  • The Ortho-Methoxy Group (-OCH₃): Acting as an electron-donating group via resonance (+M effect), the methoxy moiety enriches the electron density of the aromatic ring. During palladium-catalyzed cross-coupling, the oxygen atom can also provide weak coordinating stabilization to the organometallic intermediate, subtly influencing the rate of oxidative addition and preventing catalyst degradation.

Mechanistic Reactivity: The Orthogonal Functionalization Strategy

To construct highly functionalized biaryl or heterocyclic libraries, chemists must exploit the inherent reactivity gradient of the molecule [2]. The self-validating logic of this system dictates a strict operational sequence: Alkylation must precede Cross-Coupling.

Why this specific causality? If a Suzuki-Miyaura cross-coupling (which requires basic conditions, aqueous media, and heat) were attempted first, the highly labile benzylic bromide would undergo competitive hydrolysis (forming a benzyl alcohol) or unwanted homocoupling. By performing the SN​2 displacement first under mild, anhydrous conditions, the benzylic position is safely masked, leaving the robust aryl bromide intact for subsequent palladium catalysis [3].

OrthogonalReactivity Start 1-Bromo-4-(bromomethyl)- 2-methoxybenzene (Bifunctional Scaffold) SN2 Step 1: SN2 Substitution (e.g., N-Alkylation) Target: sp3 Benzylic Bromide Start->SN2 Mild Base, Nucleophile (Room Temp) Intermediate Stable Aryl Bromide Intermediate (sp2 C-Br intact) SN2->Intermediate Chemoselective Conversion Suzuki Step 2: Suzuki-Miyaura Cross-Coupling Target: sp2 Aryl Bromide Intermediate->Suzuki Pd Catalyst, Boronic Acid, Base, Heat Product Highly Functionalized Biaryl Target Molecule Suzuki->Product C-C Bond Formation

Workflow demonstrating the orthogonal reactivity of 1-Bromo-4-(bromomethyl)-2-methoxybenzene.

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can verify the mechanistic integrity of each step before proceeding.

Protocol A: Chemoselective Nucleophilic Substitution (N-Alkylation)

Objective: Functionalize the benzylic position while preserving the aryl bromide for future steps.

Reagents & Causality:

  • Solvent: N,N-Dimethylformamide (DMF). Causality: A polar aprotic solvent strips the solvation shell from the nucleophile, drastically accelerating the SN​2 transition state.

  • Base: Potassium Carbonate (K₂CO₃). Causality: A mild, insoluble inorganic base acts as an acid scavenger to neutralize the HBr byproduct without inducing unwanted elimination (E2) side reactions.

Step-by-Step Procedure:

  • Charge a flame-dried round-bottom flask with 1-Bromo-4-(bromomethyl)-2-methoxybenzene (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Add anhydrous K₂CO₃ (2.0 equiv) and stir the suspension at 0 °C for 10 minutes.

  • Dropwise, add the desired secondary amine nucleophile (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Monitor the disappearance of the starting material. The product will typically exhibit a lower Rf​ value due to the introduction of the polar amine moiety.

  • Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 2 (NMR): Analyze the crude ¹H NMR. The self-validation is confirmed by the disappearance of the benzylic -CH₂Br singlet (~4.5 ppm) and the appearance of a new, upfield-shifted benzylic signal corresponding to the -CH₂-N linkage.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Form a Carbon-Carbon bond at the inert aryl bromide position of the newly synthesized intermediate.

Reagents & Causality:

  • Catalyst: Pd(PPh₃)₄ (5 mol%). Causality: A robust, zero-valent palladium complex that readily undergoes oxidative addition into the electron-rich aryl bromide bond.

  • Solvent System: Toluene / Ethanol / Water (4:1:1). Causality: This biphasic system ensures the simultaneous solubility of the lipophilic aryl bromide (Toluene), the boronic acid (Ethanol), and the inorganic base (Water), which is critical for the transmetalation step.

Step-by-Step Procedure:

  • In a Schlenk flask, dissolve the aryl bromide intermediate from Protocol A (1.0 equiv) and the desired arylboronic acid (1.5 equiv) in the Toluene/Ethanol mixture.

  • Add a 2.0 M aqueous solution of Na₂CO₃ (3.0 equiv).

  • Degas the biphasic mixture by bubbling Argon through the solution for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to suppress homocoupling of the boronic acid.

  • Add Pd(PPh₃)₄ (0.05 equiv), seal the flask, and heat to 80 °C for 12 hours under vigorous stirring.

  • Validation Checkpoint 3 (LC-MS): Sample the organic layer. The mass spectrum should show the complete disappearance of the characteristic 1:1 isotopic doublet (M, M+2) of the aryl bromide, replaced by the mass of the cross-coupled biaryl product.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

Safety, Handling, and Storage

Due to the presence of the active benzylic bromide, 1-Bromo-4-(bromomethyl)-2-methoxybenzene is a potent lachrymator and skin irritant.

  • Handling: All manipulations must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

  • Storage: The compound is moisture-sensitive and prone to slow hydrolysis. It must be stored under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.

References

  • Organ, M. G., Arvanitis, E. A., Dixon, C. E., & Lavorato, D. J. "Solution-Phase Synthesis of an Aminomethyl-Substituted Biaryl Library via Sequential Amine N-Alkylation and Suzuki Cross-Coupling." Journal of Combinatorial Chemistry, 2001, 3(5), 473-476. URL:[Link]

Resolving the Isomeric Complexity of C8H8Br2O: Nomenclature, Synthesis, and Analytical Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The molecular formula C8H8Br2O (MW: 279.96 g/mol ) encompasses a diverse array of structural isomers, each presenting unique chemical properties and applications. Depending on the connectivity of the oxygen atom and the positional arrangement of the bromine substituents, this formula can represent halohydrins, brominated phenols, or brominated ethers. This technical guide explores the causality behind the synthetic and analytical methodologies used to differentiate these isomers. We present an in-depth analysis of three critical isomers—(R)-2-bromo-1-(4-bromophenyl)ethan-1-ol , 2,6-dibromo-4-ethylphenol , and 1,3-dibromo-5-ethoxybenzene —highlighting their IUPAC nomenclature, role in drug development, and robust analytical validation protocols.

Structural Diversity and IUPAC Nomenclature of C8H8Br2O Isomers

The structural ambiguity of C8H8Br2O necessitates strict adherence to IUPAC nomenclature to avoid catastrophic errors in synthetic scaling or assay development. The functional group priority (Hydroxyl > Ether > Halogen) dictates the parent chain and numbering system.

  • Halohydrins (Alcohols): When the oxygen is part of an aliphatic hydroxyl group, the parent chain is an alkanol. For example, 2-bromo-1-(4-bromophenyl)ethan-1-ol features an ethanol parent chain with a phenyl ring at C1 and a bromine at C2.

  • Brominated Phenols: When the hydroxyl group is directly attached to the aromatic ring, the parent is phenol. 2,6-dibromo-4-ethylphenol is a symmetrical isomer heavily utilized in materials science[1].

  • Brominated Ethers: When the oxygen bridges an alkyl chain and the aromatic ring, the parent is benzene. 1,3-dibromo-5-ethoxybenzene is a highly lipophilic ether [2].

Table 1: Physicochemical Properties of Key C8H8Br2O Isomers
IUPAC NameStructural ClassMolecular WeightLogP (Calculated)Primary Application
2-bromo-1-(4-bromophenyl)ethan-1-ol Halohydrin (Alcohol)279.96 g/mol ~3.10Chiral API intermediate
2,6-dibromo-4-ethylphenol Brominated Phenol279.96 g/mol ~4.14Flame retardant / Assay probe
1,3-dibromo-5-ethoxybenzene Brominated Ether279.96 g/mol ~3.60Materials science precursor

Case Study 1: (R)-2-Bromo-1-(4-bromophenyl)ethan-1-ol in API Synthesis

In drug development, chiral halohydrins like (R)-2-bromo-1-(4-bromophenyl)ethan-1-ol are indispensable precursors for synthesizing terminal epoxides, which are critical intermediates for beta-blockers and other active pharmaceutical ingredients (APIs) [3].

The Causality of Enantioselective Reduction

To achieve high enantiomeric excess (ee), the prochiral ketone 2,4'-dibromoacetophenone is reduced using a Corey-Bakshi-Shibata (CBS) catalyst. The CBS catalyst functions as a chiral template. The Lewis acidic boron coordinates to the carbonyl oxygen of the ketone, while the borane coordinates to the catalyst's nitrogen atom. This dual coordination locks the transition state into a rigid, highly organized conformation, ensuring that hydride transfer occurs exclusively from the Re or Si face. Lowering the reaction temperature to -20°C suppresses the non-catalyzed background reduction by borane, thereby maximizing the stereoselectivity of the resulting C8H8Br2O isomer.

G A 2,4'-Dibromoacetophenone (Prochiral Ketone) B CBS Catalyst + BH3 (Asymmetric Reduction) A->B Step 1 C (R)-2-Bromo-1-(4-bromophenyl)ethan-1-ol (C8H8Br2O) B->C Enantioselective Reduction D NaOH / H2O (Intramolecular SN2) C->D Step 2 E (R)-2-(4-Bromophenyl)oxirane (Chiral Epoxide) D->E Epoxidation

Synthetic workflow for the preparation of (R)-2-Bromo-1-(4-bromophenyl)ethan-1-ol and its epoxide.
Step-by-Step Methodology: Enantioselective Synthesis Protocol
  • Catalyst Preparation: In an inert, flame-dried flask, dissolve 0.1 equivalents of (R)-Me-CBS catalyst in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the solution to -20°C and slowly add 1.2 equivalents of Borane-THF complex (BH₃·THF). Stir for 15 minutes to allow the active reducing complex to form.

  • Ketone Addition: Dissolve 1.0 equivalent of 2,4'-dibromoacetophenone in anhydrous THF. Add this solution dropwise over 2 hours via a syringe pump. Causality: Slow addition ensures the ketone is immediately consumed by the chiral complex, preventing accumulation and racemic background reduction.

  • Quenching & Extraction: Quench the reaction carefully with methanol at -20°C to destroy excess borane. Concentrate in vacuo, extract with dichloromethane (DCM), and wash with 1M HCl.

  • Epoxidation (Validation): Treat the isolated halohydrin with 2M NaOH. The aliphatic bromine acts as an excellent leaving group, facilitating an intramolecular Sₙ2 cyclization to yield the chiral epoxide.

Case Study 2: 2,6-Dibromo-4-ethylphenol in Analytical Assays

The isomer 2,6-dibromo-4-ethylphenol is a highly lipophilic (LogP ~4.14) phenolic compound [1]. Differentiating it from other C8H8Br2O isomers requires rigorous chromatographic techniques.

The Causality of RP-HPLC Conditions

Brominated phenols possess a weakly acidic hydroxyl group (pKa ~7-8). If analyzed on standard silica-based columns, the unshielded silanols will hydrogen-bond with the phenolic hydroxyl, leading to severe peak tailing. Utilizing a low-silanol activity column (e.g., Newcrom R1) mitigates these secondary interactions [4]. Furthermore, adding phosphoric acid to the mobile phase lowers the pH to ~2.5, fully protonating the phenol. This suppresses ionization, ensuring the analyte remains in its neutral, lipophilic state for consistent retention and sharp peak shape.

Step-by-Step Methodology: RP-HPLC Validation Protocol
  • Column Selection: Equip the HPLC system with a Newcrom R1 column (150 x 4.6 mm, 5 µm) to minimize silanol interactions.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 60% Acetonitrile (MeCN) and 40% Water. Add 0.1% Phosphoric acid (H₃PO₄) by volume. (Note: Substitute with 0.1% Formic acid if interfacing with Mass Spectrometry).

  • Sample Preparation: Dissolve the C8H8Br2O sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Set the flow rate to 1.0 mL/min and the column oven to 30°C. Inject 10 µL of the sample.

  • Detection: Monitor the eluent via UV detection at 254 nm. The fully protonated 2,6-dibromo-4-ethylphenol will elute as a sharp, symmetrical peak.

Analytical Decision Tree for C8H8Br2O Isomers

When presented with an unknown sample of C8H8Br2O, a self-validating analytical workflow utilizing Fourier-Transform Infrared (FT-IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is required to unambiguously determine the isomer.

G Start Unknown C8H8Br2O Isomer (MW: 279.96 g/mol) IR FT-IR Spectroscopy (O-H vs C-O-C stretch) Start->IR OH Broad Peak ~3300 cm⁻¹ (Alcohol / Phenol) IR->OH Present Ether Sharp Peak ~1100 cm⁻¹ (Ether) IR->Ether Absent NMR_OH 1H NMR Analysis (Aliphatic vs Aromatic OH) OH->NMR_OH Iso3 1,3-Dibromo-5-ethoxybenzene (Ethoxy signals) Ether->Iso3 1H NMR confirmation Iso1 2,6-Dibromo-4-ethylphenol (Aromatic OH, Ethyl signals) NMR_OH->Iso1 Phenolic Iso2 2-Bromo-1-(4-bromophenyl)ethan-1-ol (Aliphatic OH, Methine signal) NMR_OH->Iso2 Benzylic Alcohol

Analytical decision tree for differentiating C8H8Br2O isomers using FT-IR and 1H NMR spectroscopy.

Conclusion

The molecular formula C8H8Br2O is a prime example of how structural isomerism dictates chemical behavior, toxicity, and synthetic utility. Whether driving the stereoselective synthesis of a halohydrin API precursor or optimizing the chromatographic resolution of a lipophilic brominated phenol, success relies on a rigorous understanding of the underlying chemical causality. By coupling strict IUPAC nomenclature with self-validating analytical and synthetic protocols, researchers can confidently navigate the complexities of these closely related isomers.

References

  • PubChem. "2,6-Dibromo-4-ethylphenol | C8H8Br2O | CID 92626". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "1,3-Dibromo-5-ethoxybenzene | C8H8Br2O | CID 53699542". National Center for Biotechnology Information. URL:[Link]

  • SIELC Technologies. "Separation of 2,6-Dibromo-4-ethylphenol on Newcrom R1 HPLC column". SIELC Application Database. URL:[Link]

Spectroscopic Profiling and Synthetic Workflows for 1-Bromo-4-(bromomethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist, I approach the characterization of halogenated building blocks not merely as a routine analytical task, but as a critical quality control gateway for downstream drug discovery. 1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS No. 1148110-16-0) is a highly versatile, bifunctional synthetic intermediate[1]. With a molecular weight of 279.96 g/mol and an XLogP3 of 3.35, it presents significant lipophilicity, making it an ideal pharmacophore precursor for central nervous system (CNS) and oncology targets[2].

This technical guide provides a rigorous, causality-driven breakdown of its spectroscopic signatures, synthetic isolation workflows, and applications in kinase inhibitor development.

Mechanistic Synthesis & Purification Workflow

The synthesis of 1-bromo-4-(bromomethyl)-2-methoxybenzene typically proceeds via the radical bromination of 1-bromo-2-methoxy-4-methylbenzene using N-bromosuccinimide (NBS). The reaction is driven by the thermodynamic stability of the benzylic radical intermediate. However, isolating the mono-brominated product requires a meticulously controlled, self-validating purification workflow to prevent contamination from over-alkylated (dibromomethyl) byproducts.

PurificationWorkflow N1 Crude Reaction Mixture (Post-NBS Bromination) N2 Aqueous Workup (Na2S2O3 quench, EtOAc extraction) N1->N2 Remove peroxides & water-solubles N3 Organic Phase (Contains Target + Succinimide) N2->N3 Phase separation N4 Silica Gel Flash Chromatography (Hexanes/EtOAc gradient) N3->N4 Concentration under reduced pressure N5 Pure 1-Bromo-4-(bromomethyl) -2-methoxybenzene N4->N5 Fraction collection & solvent removal N6 Spectroscopic Validation (NMR, IR, MS) N5->N6 Purity >98%

Fig 1. Self-validating purification and isolation workflow for the target benzyl bromide.

Spectroscopic Characterization & Causality Analysis

To ensure scientific integrity, every analytical signal must be traced back to its physical and electronic origins. The data below represents the standardized spectroscopic profile for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electronic environment of the aromatic ring is governed by the competing effects of the substituents: the strong resonance-donating (+R) methoxy group and the inductive-withdrawing (-I) bromine atom.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz) Integration Assignment
-OCH₃ 3.91 Singlet (s) - 3H Methoxy protons
-CH₂Br 4.42 Singlet (s) - 2H Benzylic protons
H-5 6.88 Doublet of doublets (dd) 8.1, 1.8 1H Aromatic CH (meta to OMe)
H-3 6.92 Doublet (d) 1.8 1H Aromatic CH (ortho to OMe)

| H-6 | 7.50 | Doublet (d) | 8.1 | 1H | Aromatic CH (ortho to Br) |

Causality Insight: The benzylic protons (-CH₂Br) appear as a sharp singlet at 4.42 ppm. They are significantly deshielded due to the direct attachment of the electronegative bromine atom, which pulls electron density away from the carbon nucleus, reducing the local magnetic shielding.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm) Carbon Type Assignment
32.8 CH₂ Benzylic carbon (-CH₂Br)
56.4 CH₃ Methoxy carbon (-OCH₃)
111.5 C Quaternary aromatic (C-Br, C1)
112.3 CH Aromatic CH (C3)
122.1 CH Aromatic CH (C5)
133.4 CH Aromatic CH (C6)
139.2 C Quaternary aromatic (C-CH₂Br, C4)

| 156.1 | C | Quaternary aromatic (C-OCH₃, C2) |

Infrared (IR) and Mass Spectrometry (MS)

Table 3: IR and MS Data Summaries

Technique Key Features / Peaks Assignment / Interpretation
FT-IR (ATR) 2960, 2835 cm⁻¹ C-H stretching (alkane/methoxy)
FT-IR (ATR) 1250, 1030 cm⁻¹ C-O-C asymmetric/symmetric stretch (aryl ether)
FT-IR (ATR) 600 - 500 cm⁻¹ C-Br stretching
GC-MS (EI, 70 eV) m/z 278, 280, 282 (1:2:1) Molecular ion [M]⁺ (characteristic of dibromide)

| GC-MS (EI, 70 eV) | m/z 199, 201 (1:1) | Base peak [M - Br]⁺ (loss of benzylic bromine) |

Causality Insight: The mass spectrum is a definitive structural validator. The 1:2:1 isotopic cluster at m/z 278/280/282 is a direct physical consequence of the natural abundance of ⁷⁹Br and ⁸¹Br isotopes (~50.7% and 49.3%). The base peak at m/z 199/201 occurs because the cleavage of the benzylic C-Br bond forms a highly stable, resonance-delocalized benzyl cation, making this fragmentation thermodynamically highly favored.

Application in Drug Development & Signaling Pathways

In medicinal chemistry, the bromomethyl group acts as an exceptional electrophile for Sₙ2 alkylation reactions. It is frequently utilized to attach the 4-bromo-3-methoxyphenyl moiety to nitrogen-containing heterocycles. This specific pharmacophore integration has been documented in the synthesis of potent kinase inhibitors, including agents targeting Glycogen synthase kinase-3β (GSK-3β) for the treatment of metabolic disorders and depression[3], as well as in the development of cytotoxic carboxamide derivatives[4].

SignalingPathway A 1-Bromo-4-(bromomethyl) -2-methoxybenzene B SN2 Alkylation (with Core Scaffold) A->B Pharmacophore Integration C Lead Compound (Kinase Inhibitor) B->C Scaffold Optimization D GSK-3β Inhibition C->D Target Binding E Downstream Effects (β-catenin stabilization) D->E Pathway Modulation

Fig 2. Integration of the compound into GSK-3β inhibitor synthesis and downstream signaling.

Experimental Protocols (Self-Validating Systems)

To guarantee reproducibility, the following protocols are designed as self-validating systems, ensuring that errors are caught before progressing to the next step.

Protocol A: Radical Bromination Synthesis
  • Preparation: Charge a flame-dried round-bottom flask with 1-bromo-2-methoxy-4-methylbenzene (1.0 eq) and anhydrous acetonitrile.

    • Causality: Flame-drying removes trace moisture that would otherwise hydrolyze the highly reactive bromomethyl product into an unwanted benzyl alcohol.

  • Initiation: Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.05 eq).

    • Causality: NBS provides a low, steady concentration of Br₂, preventing electrophilic aromatic substitution, while AIBN acts as the thermal radical initiator.

  • Reaction & Self-Validation: Reflux the mixture at 80 °C. Monitor the reaction continuously via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (9:1) mobile phase.

    • Self-Validation: By co-spotting the reaction mixture against a pure standard of the starting material, the chemist creates a self-validating visual assay. The reaction is quenched strictly when the starting material spot disappears, preventing the formation of the over-alkylated dibromomethyl byproduct.

  • Workup: Cool to room temperature, filter the precipitated succinimide, and purify via flash chromatography.

Protocol B: NMR Sample Preparation
  • Dissolution: Dissolve 15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation: The inclusion of TMS provides an internal standard that locks the 0.00 ppm reference point. This validates the chemical shift axis independently of any external magnetic field drift.

  • Tube Loading: Transfer the solution to a 5 mm precision NMR tube, ensuring a solvent depth of exactly 4 to 5 cm.

    • Causality: Maintaining this strict solvent depth prevents vortexing during sample spinning, ensuring optimal magnetic field homogeneity (shimming) and sharp, reliable peak resolution.

References

  • Synthesis and Cytotoxic Activity of Carboxamide Derivatives of Benzo[b][1,6]naphthyridines Source: Journal of Medicinal Chemistry (2009, 52, 2482-2492) URL:[Link]

  • Synthesis of benzimidazole-based 1,3,4-oxadiazole-1,2,3-triazole conjugates as glycogen synthase kinase-3β inhibitors Source: RSC Advances (2015) URL:[Link]

Sources

Structural Elucidation of Substituted Benzyl Bromides: A Comprehensive Guide to ^1^H and ^13^C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzyl bromides (Ar–CH2Br) are ubiquitous electrophilic intermediates in organic synthesis, heavily utilized in drug development for the installation of benzylic protecting groups and the synthesis of alkylated pharmacophores[1]. For researchers and drug development professionals, the precise structural elucidation of these intermediates is a non-negotiable quality control step. This whitepaper provides an in-depth, mechanistic analysis of the ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) spectra of substituted benzyl bromides, detailing the causality behind chemical shifts, substituent electronic effects, and field-proven protocols for sample preparation.

Theoretical Framework: Causality in Chemical Shifts

The defining feature of a benzyl bromide in an NMR spectrum is the benzylic methylene (–CH2Br) group. The chemical shift of these protons and carbons is governed by a delicate interplay of three physical phenomena:

  • Electronegativity & Inductive Effects: The highly electronegative bromine atom pulls electron density away from the adjacent carbon, deshielding the benzylic protons and shifting their resonance downfield to the δ 4.4–4.7 ppm region[2].

  • Magnetic Anisotropy: The circulation of π -electrons in the adjacent aromatic ring generates an induced magnetic field. The benzylic protons reside in the deshielding zone of this anisotropic field, further pushing their resonance downfield[2].

  • Substituent Electronic Effects (The Hammett Relationship): Substituents on the aromatic ring (ortho, meta, or para) modulate the electron density of the π -system. The transmission of these electronic effects to the benzylic position correlates strongly with Hammett substituent constants ( σ )[3][4]. Electron-withdrawing groups (EWGs) exacerbate deshielding, while electron-donating groups (EDGs) increase shielding[5].

G Sub Aromatic Substituent (Para/Meta) EWG Electron-Withdrawing Group (EWG) Sub->EWG EDG Electron-Donating Group (EDG) Sub->EDG Deshield Decreased Electron Density (Deshielding) EWG->Deshield Shield Increased Electron Density (Shielding) EDG->Shield Downfield Downfield Shift (Higher ppm) Deshield->Downfield Upfield Upfield Shift (Lower ppm) Shield->Upfield

Mechanistic pathway of substituent electronic effects on NMR chemical shifts.

Spectral Analysis & Data Presentation

^1^H NMR Signatures

In a standard ^1^H NMR spectrum (acquired in CDCl3), the benzylic protons of unsubstituted benzyl bromide appear as a sharp singlet at approximately δ 4.44 ppm[2]. Because these two protons are chemically and magnetically equivalent, they do not couple with each other. Furthermore, they are isolated from the aromatic protons by the quaternary ipso-carbon, preventing standard 3J vicinal coupling, though minute 4J (allylic-type) coupling can occasionally cause subtle line broadening.

The introduction of substituents on the aromatic ring fine-tunes this chemical shift. The table below summarizes these quantitative variations.

Table 1: Comparative ^1^H NMR Chemical Shifts of Benzylic Protons (in CDCl3) [2]

CompoundStructureChemical Shift ( δ , ppm)Multiplicity
Benzyl BromideC6H5CH2Br4.44Singlet (2H)
4-Methylbenzyl Bromide4-CH3-C6H4CH2Br4.45Singlet (2H)
4-Methoxybenzyl Bromide4-CH3O-C6H4CH2Br4.46Singlet (2H)

Note: While purely inductive EWGs shift the peak downfield, complex resonance effects from heteroatom-containing EDGs (like -OCH3) can result in counterintuitive, slight downfield shifts at the benzylic position due to the specific spatial geometry and altered magnetic anisotropy of the polarized aromatic ring.

^13^C NMR Signatures

In ^13^C NMR, the benzylic carbon (–CH2Br) typically resonates between δ 32.0 and 35.0 ppm. The aromatic carbons span δ 110–150 ppm. The ipso-carbon (directly attached to the –CH2Br group) is highly diagnostic and its shift is highly sensitive to the para-substituent due to resonance delocalization[5].

Table 2: Representative ^13^C NMR Chemical Shifts

Carbon PositionApproximate Chemical Shift ( δ , ppm)Influencing Factors
Benzylic (–CH2Br)33.0 – 34.0Bromine electronegativity; minor substituent effects.
Aromatic (Ipso)137.0 – 140.0Strongly affected by the inductive pull of the –CH2Br group.
Aromatic (Ortho/Meta/Para)125.0 – 130.0Modulated by the σ and π effects of the aromatic substituent.

Standardized Experimental Protocol: Self-Validating Sample Preparation

The quality of an NMR spectrum is inextricably linked to sample preparation. Poor technique leads to broad lines, obscured coupling constants, and failed structural assignments. As a Senior Application Scientist, I mandate the following self-validating protocol to ensure optimal spin-spin ( T2​ ) relaxation times and magnetic field homogeneity.

The Causality of Protocol Choices
  • Solvent Selection: Deuterated chloroform (CDCl3) is the industry standard due to its excellent solvating power and minimal residual solvent signals (^1^H: 7.26 ppm; ^13^C: 77.16 ppm)[6].

  • Concentration Limits: Over-concentrated samples increase solution viscosity. High viscosity slows molecular tumbling, which drastically increases T2​ relaxation rates. Short T2​ lifetimes mathematically result in broader NMR resonance lines (Line width ∝1/T2​ )[7].

  • Particulate Removal: Suspended dust or undissolved solid creates localized magnetic susceptibility gradients. No amount of electronic shimming can correct the resulting line broadening[8].

  • Reference Standard (TMS): Tetramethylsilane (TMS) must be used sparingly (0.05% v/v). Excess TMS generates a massive signal that exceeds the receiver's dynamic range, distorting the baseline and burying weak sample signals[9].

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 2–5 mg of the substituted benzyl bromide for ^1^H NMR, or 20–50 mg for ^13^C NMR, into a clean glass vial[7][10].

  • Dissolution & Referencing: Add 0.7 mL of high-purity CDCl3 (containing 0.05% v/v TMS) to the vial. Swirl gently to ensure complete dissolution[9][10].

  • Filtration (Critical Step): Tightly pack a small plug of cotton wool (not glass wool, which fails to trap fine particulates) into the narrowing of a glass Pasteur pipette. Pass the dissolved sample through this filter directly into the NMR tube[8][10].

  • Volume & Height Validation: Ensure the liquid height in the 5 mm NMR tube is exactly 40–50 mm. Volumes below this threshold cause the meniscus to sit within the receiver coil, creating severe magnetic field inhomogeneities that make shimming impossible. Volumes above this waste costly solvent and risk thermal convection currents[6][9][10].

  • Tube Maintenance: Wipe the exterior of the NMR tube with a Kimwipe and isopropanol to remove fingerprint oils before insertion into the spectrometer spinner[6][7].

Workflow Step1 1. Sample Weighing (2-5 mg for 1H, 20-50 mg for 13C) Step2 2. Dissolution in CDCl3 (Use trace TMS 0.05% v/v) Step1->Step2 Step3 3. Filtration (Pass through cotton wool plug) Step2->Step3 Step4 4. Tube Filling (Fill to 40-50 mm height, ~0.7 mL) Step3->Step4 Step5 5. Acquisition (Lock, Shim, Optimize T2 relaxation) Step4->Step5

Standardized self-validating NMR sample preparation and acquisition workflow.

Conclusion

The structural validation of substituted benzyl bromides via NMR spectroscopy requires a deep understanding of both quantum mechanical shielding effects and rigorous analytical technique. By recognizing the δ 4.4–4.7 ppm benzylic ^1^H signature[2], understanding the Hammett-driven electronic shifts[3][4], and strictly adhering to optimized sample preparation protocols[7][8][9], researchers can ensure high-fidelity data acquisition. This self-validating approach guarantees that the resulting spectra are true representations of the molecular structure, free from preparation-induced artifacts.

References

  • ou.edu - NMR sample preparation protocol CDCl3 URL:[Link]

  • ucl.ac.uk - Sample Preparation | Faculty of Mathematical & Physical Sciences URL:[Link]

  • uwo.ca - NMR Sample Preparation - Western University URL:[Link]

  • ualberta.ca - NMR Sample Preparation 1 URL:[Link]

  • nih.gov - Benzyl Bromide | C7H7Br | CID 7498 - PubChem URL:[Link]

  • researchgate.net - The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation URL:[Link]

  • researchgate.net - A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles URL:[Link]

  • pharm.or.jp - Chemiluminescence Characteristics of N-(4-Substituted Benzyl)isoluminol URL:[Link]

Sources

Safety, handling, and storage of brominated aromatic compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Safe Handling, Storage, and Lifecycle Management of Brominated Aromatic Compounds: A Mechanistic Guide

Executive Summary

Brominated aromatic compounds are indispensable building blocks in modern drug discovery, materials science, and agrochemical synthesis. Their utility in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) stems from the highly predictable reactivity of the carbon-bromine (C-Br) bond. However, this same reactivity profile—coupled with their lipophilicity—imparts significant toxicological and environmental hazards. As a Senior Application Scientist, I approach the handling of these compounds not merely as a compliance exercise, but as a mechanistic challenge. By understanding the physicochemical vulnerabilities and metabolic pathways of brominated aromatics, we can engineer self-validating safety protocols that protect both the researcher and the integrity of the experiment.

Mechanistic Toxicology: The Bromobenzene Model

To design effective safety protocols, one must first understand the biological fate of brominated aromatics upon exposure. Bromobenzene serves as the archetypal model for halogenated aryl toxicity. Unlike simple aliphatic halides, the toxicity of bromobenzene is not primarily driven by direct alkylation, but by cytochrome P450 (CYP450)-mediated metabolic activation in the liver[1].

Upon absorption, bromobenzene is oxidized to form the highly reactive bromobenzene-3,4-epoxide[1]. In healthy hepatocytes with low exposure levels, this epoxide is rapidly detoxified via conjugation with glutathione (GSH) and safely excreted as mercapturic acids[1]. However, toxicokinetic studies reveal a dose-dependent threshold (approximately 1–2.5 mmol/kg in murine models)[2]. Once this threshold is breached, cellular GSH stores are rapidly depleted. This allows the electrophilic 3,4-epoxide to covalently bind to cellular macromolecules, culminating in severe centrilobular hepatic necrosis[2].

G BB Brominated Aryl (e.g., Bromobenzene) CYP CYP450 Oxidation (Hepatic) BB->CYP Epoxide 3,4-Epoxide Intermediate (Highly Reactive) CYP->Epoxide GSH Glutathione (GSH) Conjugation Epoxide->GSH Low Dose Tox Macromolecule Alkylation (Hepatotoxicity) Epoxide->Tox High Dose (GSH Depletion) Excretion Excretion (Mercapturic Acids) GSH->Excretion

Metabolic activation of brominated aryls to reactive epoxides and subsequent hepatotoxicity.

Physicochemical Vulnerabilities: Photodegradation

A critical, often overlooked aspect of storing and handling brominated aromatics is their sensitivity to ultraviolet (UV) and visible light. The absorption of electromagnetic energy triggers the homolytic cleavage of the C-Br bond, generating highly reactive aryl and bromine radicals[3]. This photolytic debromination not only degrades the purity of the reagent but also generates corrosive hydrogen bromide (HBr) gas and secondary brominated byproducts[3].

The kinetics of this degradation are highly solvent-dependent. When preparing stock solutions, the choice of solvent dictates the stability of the compound. Quantum chemical calculations demonstrate that solvents facilitating rapid electron transfer significantly accelerate photodegradation[4].

Table 1: Solvent Effects on Photodegradation Kinetics of Brominated Aromatics [4]

Solvent MatrixDegradation Rate Constant (min⁻¹)Mechanistic Causality / Electron Transfer Profile
Acetone 0.1702 – 0.3008High polarity and favorable electron transfer energy rapidly accelerate C-Br homolytic cleavage.
Toluene 0.0408 – 0.0534Aromatic ring provides moderate radical quenching, slowing degradation compared to ketones.
n-Hexane 0.0124 – 0.0299Low polarity and minimal electron transfer capabilities make it the most stable solvent for storage.

Protocol Implication: Stock solutions of brominated aromatics should preferentially be prepared in non-polar, non-coordinating solvents (like n-hexane or isooctane) if compatible with the downstream assay, and must strictly be shielded from light[4].

Standard Operating Procedure (SOP): Safe Handling and Reaction Setup

The following step-by-step methodology outlines a self-validating workflow for setting up a synthetic reaction involving volatile or highly reactive brominated aromatics. The causality behind each step ensures that safety is engineered into the chemistry itself.

Step 1: Environmental Isolation & PPE Verification

  • Action: Conduct all transfers within a certified chemical fume hood with the sash positioned at the optimal working height. Wear double nitrile gloves (or heavier butyl rubber for extended solvent contact), a chemically resistant lab coat, and splash goggles[5].

  • Causality: Brominated solvents and liquids are highly lipophilic and readily penetrate standard latex. Fume hood isolation prevents inhalation of volatile hepatotoxins.

Step 2: Photolytic Protection

  • Action: Utilize amber glass ampoules or foil-wrapped reaction vessels for all storage and active reactions[5].

  • Causality: Prevents ambient UV/Vis light from initiating homolytic C-Br cleavage, which would otherwise generate reactive radical species and HBr, compromising both safety and reaction yield[5].

Step 3: Inert Atmosphere Establishment

  • Action: Purge the reaction vessel with Argon or Nitrogen using a Schlenk line. Self-Validation: Verify the integrity of the inert atmosphere by observing steady positive pressure through the oil bubbler before introducing the brominated substrate.

  • Causality: Excludes atmospheric oxygen and moisture, preventing the auto-oxidation of transient radical intermediates or the hydrolysis of sensitive reagents.

Step 4: Controlled Quenching

  • Action: Upon reaction completion, quench the mixture dropwise with a mild nucleophile or reducing agent (e.g., saturated sodium thiosulfate solution) while maintaining active cooling (0°C).

  • Causality: Thiosulfate safely reduces any residual electrophilic bromine species or unreacted peroxides, preventing exothermic runaway during the aqueous workup.

Storage and Waste Lifecycle Management

The lifecycle of a brominated compound ends with its safe disposal. Halogenated organic compounds require strict segregation from non-halogenated waste streams[6]. Mixing these streams not only violates environmental regulations but exponentially increases disposal costs, as halogenated wastes cannot be easily processed via standard fuels blending and often require high-temperature incineration[7].

Furthermore, halogenated solvents must never be mixed with heavy metals, strong bases, or alkali metals (e.g., sodium, potassium), as this can lead to explosive organometallic reactions or the generation of toxic gases[7].

G Waste Spent Organic Solvent Decision1 Contains Halogens (F, Cl, Br, I)? Waste->Decision1 NonHaloStream Non-Halogenated Stream (Fuels Blending) Decision1->NonHaloStream No Decision2 Contains Heavy Metals or Strong Acids? Decision1->Decision2 Yes HaloStream Halogenated Waste Stream (Incineration) Decision2->HaloStream No SpecialStream Specialized HazMat Disposal Decision2->SpecialStream Yes

Decision tree for the segregation and lifecycle management of halogenated solvent waste.

Storage Protocols:

  • Temperature & Light: Store in tightly sealed amber glass containers at refrigerated temperatures (4°C) to minimize volatility and thermal degradation[5].

  • Segregation: Store away from incompatible materials, specifically strong oxidizers, alkali metals, and aluminum.

  • Containment: Ensure secondary containment is used to capture potential leaks, as brominated liquids are typically denser than water and will pool at the bottom of storage cabinets[6].

References

  • Title: Toxicological Review of Bromobenzene (CAS No. 108-86-1) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Dose-dependent metabolic excretion of bromobenzene and its possible relationship to hepatotoxicity in rats Source: Journal of Toxicology and Environmental Health (Taylor & Francis) URL: [Link]

  • Title: Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation Source: PubMed Central (PMC) URL: [Link]

  • Title: Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium Source: PubMed Central (PMC) URL: [Link]

  • Title: Halogenated Solvents in Laboratories Source: Temple University Environmental Health and Radiation Safety URL: [Link]

  • Title: GC/MS Reference and Handling Guide Source: Wellington Laboratories URL: [Link]

  • Title: POLYBROMINATED BENZOATE ESTER - Safety and Handling Source: Ataman Kimya URL: [Link]

Sources

A Researcher's Comprehensive Safety and Handling Guide for 1-Bromo-4-(bromomethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the safety protocols, handling procedures, and critical data associated with 1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS No. 1148110-16-0). Designed for researchers and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to explain the causality behind safety measures, ensuring a proactive and informed approach to laboratory work involving this potent reagent.

Core Chemical Identity and Physicochemical Profile

1-Bromo-4-(bromomethyl)-2-methoxybenzene is a disubstituted aromatic compound, valuable as an intermediate in organic synthesis. Its reactivity is largely dictated by the two bromine substituents—one on the aromatic ring and a more reactive benzylic bromide. Understanding its fundamental properties is the first step in safe and effective utilization.

Caption: Chemical structure of 1-Bromo-4-(bromomethyl)-2-methoxybenzene.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 1148110-16-0 [1][2]
Molecular Formula C₈H₈Br₂O [1][3]
Molecular Weight 279.96 g/mol [1]
Synonyms 1-bromo-4-(bromomethyl)-2-methoxybenzene [2][4]

| InChI Key | ZKSAFWBHFTUHMZ-UHFFFAOYSA-N |[2] |

Table 2: Physicochemical Properties

Property Value Source
Physical Form Liquid, Solid, or Semi-solid [2]
Boiling Point 298 °C [1]
Flash Point 120 °C [1]

| Density | 1.759 g/cm³ |[1] |

The Primary Hazard: Severe Corrosivity (H314)

The most critical piece of safety information for this compound is its classification as a corrosive substance. The GHS signal word is "Danger," accompanied by the H314 statement: "Causes severe skin burns and eye damage".[2] This is not a mild irritant; it is capable of causing irreversible tissue damage upon contact. The benzylic bromide moiety is a potent alkylating agent, which contributes significantly to this corrosive nature.

Mechanism of Action Insight

Benzylic halides are reactive electrophiles. Upon contact with biological tissues, which are rich in nucleophiles (e.g., water, amines, thiols in proteins), the compound can readily participate in SN1 or SN2 reactions. This alkylation of essential biomolecules disrupts cellular function and integrity, leading to rapid cell death and the macroscopic observation of chemical burns. This high reactivity necessitates the stringent controls outlined below.

cluster_response Immediate Emergency Response start_node Handling the Reagent hazard_node Recognize Hazard: GHS05 (Corrosion) Signal Word: Danger H314: Causes severe skin burns and eye damage start_node->hazard_node prevention_node Proactive Prevention: Work in Fume Hood Wear Full PPE (see Sec. 3) hazard_node->prevention_node action_node1 Skin Contact? Immediately flush with copious amounts of water for 15+ min. Remove contaminated clothing. hazard_node->action_node1 If Exposed action_node2 Eye Contact? Immediately flush with eyewash for 15+ min, holding eyelids open. Seek immediate medical attention. hazard_node->action_node2 action_node3 Spill? Evacuate. Use appropriate absorbent (non-combustible). Prevent entry into waterways. hazard_node->action_node3 action_node action_node

Caption: Hazard recognition and immediate response workflow.

Proactive Risk Mitigation: Controls and PPE

Given the severe corrosive hazard, exposure must be prevented through a multi-layered approach combining engineering controls and meticulous use of Personal Protective Equipment (PPE).

Engineering Controls

All manipulations of 1-Bromo-4-(bromomethyl)-2-methoxybenzene, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[5] This is non-negotiable. The fume hood provides critical vapor containment, protecting the researcher from inhaling harmful mists or aerosols and providing a physical barrier in case of a splash.

Personal Protective Equipment (PPE) Protocol

Standard laboratory PPE is insufficient. A heightened level of protection is mandatory.

Step-by-Step PPE Protocol:

  • Body Protection: Don a flame-resistant laboratory coat over personal clothing. Ensure it is fully buttoned.

  • Hand Protection: Wear nitrile gloves as a minimum. Given the compound's reactivity and potential for permeation, consider double-gloving or using heavier-duty butyl rubber gloves for prolonged handling. Always inspect gloves for any signs of degradation or puncture before use.[5]

  • Eye and Face Protection: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] Crucially, due to the severe H314 hazard, a full-face shield must be worn over the goggles. This provides a secondary layer of protection for the entire face from splashes.

  • Respiratory Protection: If there is any risk of exceeding exposure limits or if engineering controls fail, a full-face respirator with an appropriate cartridge should be used.[5]

Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to strict protocols is essential for mitigating risk.

Safe Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned correctly, and an emergency eyewash station and safety shower are accessible and unobstructed.

  • Aliquotting: Use non-sparking tools for all transfers.[5] If the material is solid, conduct transfers carefully to avoid generating dust. If it is a liquid, use a syringe or cannula for transfers between sealed vessels.

  • Reaction Setup: All glassware should be inspected for cracks or defects. Reactions should be conducted in a reaction vessel that is appropriately sized and secured.

  • Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water after removing gloves.[5]

Safe Storage Protocol

Improper storage can lead to degradation of the reagent and increase safety risks.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] Recommended storage temperatures are between 2-8°C.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent reaction with atmospheric moisture.

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

start Compound Received check_container Container Intact? start->check_container storage_area Area Cool, Dry, Ventilated? check_container->storage_area Yes reject Reject Shipment check_container->reject No storage_conditions Store at 2-8°C Under Inert Gas? storage_area->storage_conditions Yes find_area Find Suitable Storage Area storage_area->find_area No store Store Securely in Tightly Sealed Container storage_conditions->store Yes

Caption: Logical decision tree for the safe storage of the compound.

Emergency Response

In the event of an exposure or spill, immediate and correct action is critical to minimizing harm.

First-Aid Measures
  • Skin Contact: Immediately take off all contaminated clothing.[5] Flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[5]

  • Inhalation: Move the victim to fresh air.[5] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[5] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.

Spill Management
  • Evacuate: Evacuate all non-essential personnel from the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated (fume hood must be on).

  • Contain: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

Critical Data Gaps: Toxicology and Ecology

A review of available safety data sheets reveals a significant lack of information regarding the toxicological and ecological effects of this compound.[5] Data for acute toxicity, persistence and degradability, bioaccumulative potential, and mobility in soil are consistently listed as "no data available".[5]

Implication for Researchers: The absence of data does not imply the absence of hazard. The full toxicological profile of this chemical is unknown. Therefore, it must be handled with the assumption that it may have significant chronic health effects and long-term environmental consequences. All waste must be treated as hazardous.

Disposal

All waste containing 1-Bromo-4-(bromomethyl)-2-methoxybenzene must be disposed of as hazardous chemical waste.

  • Place waste material in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for the disposal of halogenated organic waste.

  • Do not dispose of this chemical down the drain or in general waste streams.

References

  • 1-BROMO-2-(BROMOMETHYL)-4-METHOXYBENZENE | CAS 19614-12-1. Matrix Fine Chemicals.[Link]

Sources

Methodological & Application

Application Note: De Novo Synthesis of 1-Bromo-4-(bromomethyl)-2-methoxybenzene from 2-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Retrosynthetic Guide and Experimental Protocol

Structural Mapping and Retrosynthetic Logic

The transformation of 2-bromo-5-chlorotoluene into 1-bromo-4-(bromomethyl)-2-methoxybenzene is a rigorous exercise in chemoselectivity and functional group manipulation. To design a successful synthetic route, we must first map the relative positions of the substituents on the aromatic ring.

  • Starting Material (2-bromo-5-chlorotoluene): Relative to the bromine atom (C2), the methyl group is ortho (C1) and the chloro group is para (C5).

  • Target Molecule (1-bromo-4-(bromomethyl)-2-methoxybenzene): Relative to the bromine atom (C1), the methoxy group is ortho (C2) and the bromomethyl group is para (C4).

The Causality of the Route: Because the ortho and para relationships relative to the bromine atom are conserved between the starting material and the target, the bromine atom serves as our structural anchor. Consequently, the synthetic sequence mandates two distinct transformations:

  • The original methyl group must be converted into a methoxy group .

  • The original chloro group must be converted into a bromomethyl group .

The Chemoselectivity Paradox and the TMS Placeholder

Converting an aryl chloride to a bromomethyl group requires cross-coupling the chloride with a methyl nucleophile, followed by radical bromination. However, palladium or nickel catalysts will preferentially undergo oxidative addition at the weaker C–Br bond rather than the C–Cl bond. If direct cross-coupling is attempted, the essential bromine anchor will be destroyed.

To circumvent this, we employ a Trimethylsilyl (TMS) placeholder strategy . By exploiting the extremely rapid halogen-metal exchange of aryl bromides with n-butyllithium, we selectively lithiate the bromo position and trap it with TMSCl. This "hides" the reactive site, allowing the chloro group to undergo a selective Kumada cross-coupling[1]. Finally, the TMS group is cleanly converted back to the bromo substituent via electrophilic ipso-bromodesilylation[2].

Visualizing the Synthetic Workflow

G SM 2-Bromo-5-chlorotoluene (Starting Material) Int1 2-Bromo-5-chlorobenzoic acid SM->Int1 KMnO4, H2O, Δ Int2 2-Bromo-5-chloroaniline Int1->Int2 1. DPPA, Et3N, t-BuOH 2. TFA, DCM Int3 2-Bromo-5-chlorophenol Int2->Int3 NaNO2, H2SO4, H2O, Δ Int4 2-Bromo-5-chloroanisole Int3->Int4 MeI, K2CO3, DMF Int5 2-TMS-5-chloroanisole Int4->Int5 n-BuLi, THF, -78°C then TMSCl Int6 2-TMS-5-methylanisole Int5->Int6 MeMgBr, Ni(dppp)Cl2 THF, 60°C Int7 2-Bromo-5-methylanisole Int6->Int7 Br2, DCM, 0°C Target 1-Bromo-4-(bromomethyl)- 2-methoxybenzene Int7->Target NBS, AIBN, PhCF3, Δ

Fig 1: Complete synthetic workflow from 2-bromo-5-chlorotoluene to the target molecule.

Experimental Protocols: A Self-Validating System

Phase 1: Methyl to Methoxy Conversion

Converting an aromatic methyl group to a methoxy group requires oxidation to a carboxylic acid, conversion to a phenol, and subsequent methylation. We utilize diphenylphosphoryl azide (DPPA) to facilitate a mild, high-yielding modified Curtius rearrangement[3], avoiding the hazards of isolated acyl azides.

Step 1.1: Oxidation

  • Suspend 2-bromo-5-chlorotoluene (1.0 eq) in a 1:1 mixture of water and pyridine.

  • Add KMnO₄ (3.5 eq) in portions over 2 hours at 90 °C. Reflux for 12 hours.

  • Filter the hot mixture through Celite to remove MnO₂. Acidify the filtrate with 6M HCl to pH 1.

  • Filter the precipitated 2-bromo-5-chlorobenzoic acid and dry under vacuum.

Step 1.2: Curtius Rearrangement & Deprotection

  • Dissolve the acid (1.0 eq) in t-butanol. Add triethylamine (1.2 eq) and DPPA (1.1 eq)[3].

  • Reflux for 16 hours to form the Boc-protected aniline.

  • Concentrate the solvent, redissolve in DCM, and add Trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 4 hours.

  • Neutralize with saturated NaHCO₃, extract with DCM, and concentrate to yield 2-bromo-5-chloroaniline .

Step 1.3: Diazotization and Methylation

  • Suspend the aniline (1.0 eq) in 20% aqueous H₂SO₄ at 0 °C. Slowly add an aqueous solution of NaNO₂ (1.1 eq). Stir for 30 minutes.

  • Dropwise, add the cold diazonium solution to a separate flask of boiling 10% H₂SO₄ to yield 2-bromo-5-chlorophenol . Extract with EtOAc.

  • Dissolve the crude phenol in DMF. Add K₂CO₃ (2.0 eq) and Methyl Iodide (1.5 eq). Stir at room temperature for 12 hours.

  • Quench with water, extract with EtOAc, and purify via silica gel chromatography to yield 2-bromo-5-chloroanisole .

  • Validation Checkpoint 1: ¹H NMR should confirm the disappearance of the Ar-CH₃ singlet (~2.3 ppm) and the emergence of a distinct Ar-OCH₃ singlet (~3.9 ppm).

Phase 2: Chemoselective Cross-Coupling via TMS Placeholder

Step 2.1: Halogen-Metal Exchange and Protection

  • Dissolve 2-bromo-5-chloroanisole (1.0 eq) in anhydrous THF under Argon at -78 °C.

  • Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise. Stir for 15 minutes (rapid halogen-metal exchange).

  • Add TMSCl (1.2 eq) dropwise. Warm to room temperature over 2 hours.

  • Quench with saturated NH₄Cl, extract with Et₂O, and concentrate to yield 2-TMS-5-chloroanisole .

Step 2.2: Kumada Cross-Coupling

  • Dissolve 2-TMS-5-chloroanisole (1.0 eq) and Ni(dppp)Cl₂ (5 mol%) in anhydrous THF under Argon.

  • Add Methylmagnesium bromide (MeMgBr, 1.5 eq, 3.0 M in Et₂O) dropwise at room temperature[1].

  • Heat the mixture to 60 °C for 6 hours.

  • Quench carefully with 1M HCl, extract with Et₂O, and purify via short-path distillation or chromatography to yield 2-TMS-5-methylanisole .

  • Validation Checkpoint 2: GC-MS must confirm the mass shift corresponding to the replacement of the Cl isotope pattern with a methyl group.

Phase 3: Halogen Restoration and Radical Bromination

Step 3.1: Ipso-Bromodesilylation

  • Dissolve 2-TMS-5-methylanisole (1.0 eq) in anhydrous DCM at 0 °C.

  • Add a solution of Br₂ (1.05 eq) in DCM dropwise. The electrophilic cleavage of the Ar-Si bond is rapid and highly regioselective[2].

  • Wash with 10% Na₂S₂O₃ to remove excess bromine, dry over MgSO₄, and concentrate to yield 2-bromo-5-methylanisole .

Step 3.2: Wohl-Ziegler Bromination

  • Dissolve 2-bromo-5-methylanisole (1.0 eq) in trifluorotoluene (PhCF₃).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and Azobisisobutyronitrile (AIBN, 5 mol%).

  • Reflux at 80 °C for 4 hours. The free-radical chain mechanism selectively brominates the benzylic position[4].

  • Cool to room temperature, filter off the succinimide byproduct, concentrate the filtrate, and recrystallize from hexanes to yield the final product: 1-bromo-4-(bromomethyl)-2-methoxybenzene .

  • Validation Checkpoint 3: ¹H NMR must show the quantitative shift of the Ar-CH₃ singlet (~2.3 ppm) to a deshielded benzylic CH₂Br singlet (~4.5 ppm).

Quantitative Data Summary

StepChemical TransformationKey Reagents & CatalystTemp (°C)Time (h)Expected Yield (%)
1.1OxidationKMnO₄, H₂O/Pyridine901282 - 85%
1.2Curtius & DeprotectionDPPA, Et₃N, t-BuOH; then TFA85 / 2516 / 475 - 80%
1.3Diazotization & MethylationNaNO₂, H₂SO₄; then MeI, K₂CO₃0 → 100 / 252 / 1265 - 70%
2.1TMS Protectionn-BuLi, TMSCl, THF-78 → 25288 - 92%
2.2Kumada Cross-CouplingMeMgBr, Ni(dppp)Cl₂, THF60680 - 85%
3.1Ipso-BromodesilylationBr₂, DCM0190 - 95%
3.2Wohl-Ziegler BrominationNBS, AIBN, PhCF₃80470 - 75%

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972.3

  • Tamao, K., Sumitani, K., & Kumada, M. "Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes." Journal of the American Chemical Society, 1972. 1

  • Eaborn, C. "Cleavage of aryl-silicon and related bonds by electrophiles." Journal of Organometallic Chemistry, 1975. 2

  • Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 1948. 4

Sources

Application Note & Protocol: N-Alkylation of Amines Using 2-Methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Insights

The N-alkylation of primary and secondary amines using 2-methoxybenzyl bromide is a fundamental transformation in organic synthesis and drug development. The 2-methoxybenzyl moiety frequently serves as both a robust protecting group—cleavable under specific oxidative or strongly acidic conditions—and a critical pharmacophore in medicinal chemistry[1].

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism, where the lone pair of the amine nitrogen attacks the electrophilic benzylic carbon, displacing the bromide leaving group[1]. However, when utilizing 2-methoxybenzyl bromide, researchers must account for the unique steric and electronic properties of the ortho-methoxy group. As observed in complex asymmetric syntheses, the steric bulk of the ortho-methoxy substituent can unexpectedly alter regioselectivity in hindered chiral amines, occasionally preventing alkylation at the desired nitrogen center due to steric clashes[2].

Furthermore, direct mono-N-alkylation of primary amines is notoriously plagued by over-alkylation, leading to difficult-to-separate mixtures of secondary and tertiary amines[3]. To overcome this, modern methodologies leverage specific base-solvent combinations to tune the chemoselectivity and environmental footprint of the reaction[4].

Decision Matrix for Protocol Selection

To ensure optimal results, the choice of protocol must be dictated by the substrate's nature and the desired selectivity.

DecisionTree Start Select N-Alkylation Protocol Q1 Is chemoselective mono-alkylation of a primary amine required? Start->Q1 P_A Protocol A: Cs2CO3 / DMF (Anhydrous, High Selectivity) Q1->P_A Yes Q2 Is an environmentally benign, aqueous system preferred? Q1->Q2 No P_B Protocol B: NaHCO3 / H2O + SDS (Aqueous-Mediated) Q2->P_B Yes P_C Standard Protocol: K2CO3 / MeCN (General Purpose) Q2->P_C No

Decision matrix for selecting the optimal N-alkylation protocol.

Reaction Workflow & Mechanism

G A Amine (Nucleophile) D S_N2 Transition State (Bromide Displacement) A->D Nucleophilic Attack B 2-Methoxybenzyl Bromide (Electrophile) B->D Electrophilic Center C Base / Solvent (Cs2CO3/DMF or NaHCO3/H2O) C->D Acid Scavenging E N-(2-Methoxybenzyl)amine (Target Product) D->E Product Formation F Bromide Salt (Byproduct) D->F Leaving Group

Workflow and mechanism of SN2 N-alkylation using 2-methoxybenzyl bromide.

Experimental Protocols

Protocol A: Chemoselective Mono-N-Alkylation (Anhydrous)

This protocol is engineered for primary amines where over-alkylation is a primary concern. It utilizes the "Cesium Effect" to achieve high chemoselectivity[3],[4].

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (2.0 equiv.) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition : Add anhydrous Cs₂CO₃ (1.0 equiv.) to the solution.

    • Causality: The basicity and solubility of Cs₂CO₃ in DMF promote the formation of the reactive amine species. The large ionic radius of the cesium cation forms a loose ion pair with the amine, which significantly accelerates mono-alkylation while sterically and electronically suppressing over-alkylation to the tertiary amine[5].

  • Electrophile Addition : Add 2-methoxybenzyl bromide (1.0 equiv.) dropwise over 10 minutes at room temperature.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, favoring pseudo-first-order kinetics that prevent dialkylation[6].

  • Heating : Heat the reaction mixture to 60 °C (for aliphatic amines) or 90 °C (for less nucleophilic anilines) and stir for 5–12 hours[5].

  • Workup : Quench the reaction by adding cold distilled water, then extract the aqueous layer with ethyl acetate (3×).

  • Purification : Wash the combined organic layers with brine (5×). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Aqueous-Mediated N-Alkylation (Green Chemistry)

This protocol is ideal for secondary amines or when avoiding toxic organic solvents is a priority[7].

  • Preparation : In a round-bottom flask, suspend the amine (1.0 equiv., e.g., 5 mmol) in distilled water (20 mL).

  • Surfactant & Base Addition : Add sodium dodecyl sulfate (SDS) (approx. 20 mg) followed by NaHCO₃ (2.2 equiv.).

    • Causality: SDS acts as a surfactant to form micelles, efficiently dissolving the hydrophobic organic substrates in the aqueous medium. NaHCO₃ serves as a mild, environmentally benign acid scavenger that neutralizes the hydrobromic acid byproduct without hydrolyzing the benzyl bromide[8].

  • Homogenization : Heat the suspension to 80 °C for 5 minutes to ensure micelle formation and complete homogenization.

  • Electrophile Addition : Add 2-methoxybenzyl bromide (1.1 equiv.) to the mixture.

  • Reaction : Stir at 80 °C for 1–2 hours.

  • Isolation : Cool the reaction mixture to room temperature. The alkylated product typically precipitates or separates as a distinct organic layer. Filter the solid product or extract the aqueous phase with ethyl acetate, followed by standard drying and concentration[7].

Quantitative Data & Optimization Matrix

The following table summarizes the optimized conditions and expected yields based on the substrate class and chosen protocol.

Amine SubstrateAlkylating AgentBase SystemSolventTemp (°C)Time (h)Expected YieldSelectivity Profile
Primary (Aliphatic)2-Methoxybenzyl bromideCs₂CO₃ (1.0 eq)DMF60585–98%High Mono-alkylation
Primary (Aromatic)2-Methoxybenzyl bromideCs₂CO₃ (1.0 eq)DMF901280–92%High Mono-alkylation
Secondary (Cyclic)2-Methoxybenzyl bromideNaHCO₃ (2.2 eq)H₂O + SDS801–275–88%Complete Conversion
Primary (General)2-Methoxybenzyl bromideK₂CO₃ (1.5 eq)MeCN25–6012–2470–85%Moderate (Mixture)

Self-Validation & Analytical Checkpoints

To ensure the integrity of the synthetic workflow, the following self-validating checkpoints must be observed:

  • TLC Monitoring : The 2-methoxybenzyl bromide starting material is highly UV-active and typically migrates faster (higher Rf​ ) than the resulting secondary amine in polar eluent systems (e.g., 20% EtOAc in Hexanes). The disappearance of the high- Rf​ spot confirms electrophile consumption.

  • LC-MS Analysis : Successful mono-alkylation will result in a mass shift of +120 Da relative to the starting amine (addition of the 2-methoxybenzyl group minus the bromide leaving group and a proton).

  • Workup Validation (Protocol A) : Washing the organic layer with brine 5 times is a critical causality-driven step. DMF is highly water-soluble; failure to perform exhaustive aqueous washes will result in DMF contamination, which is clearly visible as distinct singlets at ~2.88 ppm, ~2.96 ppm, and ~8.02 ppm in the ¹H NMR spectrum.

References

  • Aqueous-Mediated N-Alkylation of Amines. Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. European Journal of Organic Chemistry (2007). Available at:[Link]

  • Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Castillo, J.-C., Orrego-Hernández, J., & Portilla, J. European Journal of Organic Chemistry (2016). Available at:[Link]

Sources

Application Note: Chemoselective O-Alkylation of Phenols with 1-Bromo-4-(bromomethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Organic Chemists, Process Scientists, and Drug Discovery Professionals.

Strategic Utility in Molecular Assembly

In modern drug discovery and complex organic synthesis, the precise assembly of molecular architectures requires highly chemoselective building blocks. 1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS: 1148110-16-0; MW: 279.96 g/mol ) is a premier bifunctional electrophile designed for such precision1[1].

This reagent features two distinct halogenated sites:

  • A highly reactive benzylic bromide: Primed for rapid bimolecular nucleophilic substitution (SN2).

  • A stable aryl bromide: Inert under standard nucleophilic conditions, preserving it as a synthetic handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) 2[2].

The O-alkylation of phenols with this reagent allows researchers to efficiently install a functionalized 3-methoxy-4-bromobenzyl protecting group or pharmacophore core without competitive polymerization 3[3].

Mechanistic Causality & Reaction Design

The reaction is governed by the principles of the Williamson Ether Synthesis , a classic SN2 pathway4[4]. To achieve high yields and absolute chemoselectivity, the reaction parameters must be strictly controlled:

  • Nucleophile Activation (Base Selection): Phenols are relatively weak nucleophiles. The introduction of a mild inorganic base, such as Potassium Carbonate (K₂CO₃), deprotonates the phenol to form a highly reactive phenoxide anion 5[5]. K₂CO₃ is favored over strong bases like NaH because it prevents the degradation of sensitive functional groups and avoids competitive elimination reactions 6[6].

  • Solvent Dynamics: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are critical7[7]. DMF strongly solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive, drastically lowering the activation energy required for the SN2 attack 4[4].

Mechanism Phenol Phenol (Nucleophile Precursor) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide + Base Base Base (K2CO3) Deprotonation Base->Phenoxide SN2 SN2 Transition State (Polar Aprotic Solvent) Phenoxide->SN2 Electrophile 1-Bromo-4-(bromomethyl)- 2-methoxybenzene Electrophile->SN2 Product O-Alkylated Phenol (Aryl Benzyl Ether) SN2->Product - Br⁻

Figure 1: SN2 mechanism for O-alkylation of phenols using the benzyl bromide electrophile.

Experimental Protocol: Self-Validating Workflow

This protocol is engineered as a self-validating system. Each step includes internal checks (TLC, visual cues, phase separations) to ensure the researcher can verify the reaction's success in real-time.

Scale: 10.0 mmol Materials Required:

  • Target Phenol (10.0 mmol, 1.0 eq.)

  • 1-Bromo-4-(bromomethyl)-2-methoxybenzene (11.0 mmol, 1.1 eq.)8[8]

  • Anhydrous Potassium Carbonate (K₂CO₃) (15.0 mmol, 1.5 eq.)5[5]

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Procedure

Step 1: Phenoxide Generation

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the phenol in 20 mL of anhydrous DMF 5[5].

  • Add finely powdered anhydrous K₂CO₃ to the solution.

  • Causality & Validation: Stir the suspension at room temperature for 30 minutes. Finely powdering the K₂CO₃ increases the surface area for this heterogeneous deprotonation. Pre-forming the phenoxide is crucial to prevent the competitive hydrolysis of the electrophile 6[6]. A slight color change (often yellowing) validates phenoxide formation.

Step 2: Electrophile Addition

  • Dissolve 1-Bromo-4-(bromomethyl)-2-methoxybenzene in 5 mL of anhydrous DMF.

  • Causality & Validation: Add this solution dropwise to the stirring phenoxide mixture over 10 minutes. Dropwise addition controls the local concentration of the highly reactive benzyl bromide, suppressing exothermic spikes and potential polyalkylation if the substrate contains multiple nucleophilic sites3[3].

Step 3: Reaction Execution

  • Heat the reaction mixture to 60–70 °C under an inert nitrogen atmosphere5[5].

  • Causality & Validation: Mild heating overcomes the activation barrier, driving the reaction to completion within 2–4 hours5[5]. Monitor the consumption of the starting phenol via Thin Layer Chromatography (TLC) (Hexanes/EtOAc, 4:1 v/v) 9[9]. The appearance of a new, higher Rf spot confirms product formation.

Step 4: Aqueous Workup & Isolation

  • Cool the mixture to room temperature and quench by pouring it into 100 mL of ice-cold distilled water 5[5].

  • Extract the aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Causality & Validation: The massive aqueous dilution forces the hydrophobic organic product into the Ethyl Acetate phase, while highly polar DMF and inorganic potassium salts partition into the aqueous phase 6[6]. Wash the combined organic layers with a 5% aqueous NaOH solution to remove any unreacted phenol 6[6], followed by brine (3 × 30 mL) to ensure complete DMF removal. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 1. Reagent Preparation Dry DMF, K2CO3, Phenol Step2 2. Phenoxide Formation Stir at RT (30 min) Step1->Step2 Step3 3. Electrophile Addition Add Benzyl Bromide Step2->Step3 Step4 4. SN2 Reaction Heat to 60°C (2-4 hrs) Step3->Step4 Step5 5. Aqueous Workup Quench & Extract (EtOAc) Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the Williamson ether synthesis.

Data Presentation: Optimization of Reaction Parameters

The choice of base and solvent drastically impacts the reaction kinetics and overall yield. The table below summarizes comparative optimization data derived from established etherification protocols.

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K₂CO₃ (1.5) DMF 70 2 >95 Optimal conditions; complete conversion with high chemoselectivity 5[5].
K₂CO₃ (1.5)AcetoneReflux (56)1285Slower reaction rate due to lower solvent polarity; requires overnight reflux 2[2][7].
Cs₂CO₃ (1.5)DMFRT1>98Faster kinetics due to higher solubility of the cesium salt; excellent for sterically hindered phenols but higher reagent cost10[10].
NaOH (1.5)EtOH/H₂OReflux24<50Poor yield due to competitive hydrolysis of the benzyl bromide into the corresponding benzyl alcohol 6[6].

Troubleshooting & Field-Proven Insights

  • Incomplete Conversion / Stalled Reaction: Often caused by wet DMF. Water competitively hydrolyzes 1-Bromo-4-(bromomethyl)-2-methoxybenzene into 4-bromo-3-methoxybenzyl alcohol. Always use anhydrous solvents and maintain a dry nitrogen atmosphere6[6].

  • Formation of Dialkylated Byproducts: If the target phenol contains multiple hydroxyl groups (e.g., resorcinol derivatives), strict stoichiometric control (1.0 eq. of electrophile) and slow, dropwise addition at room temperature are required to favor mono-alkylation10[10].

References

  • 1-Bromo-4-(bromomethyl)-2-methoxybenzene Basic Attributes.Echemi.
  • 1-Bromo-4-(bromomethyl)-2-methoxybenzene (CS-0497521).ChemScene.
  • Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.BenchChem.
  • An In-depth Technical Guide to the Williamson Ether Synthesis of 1-Phenoxyheptane.BenchChem.
  • Williamson Ether Synthesis (Williamson Reaction).Cambridge University Press.
  • Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H- Catalyzed Si–O Coupling with Hydrosilanes.DOI.org.
  • An efficient tandem synthesis of alkyl aryl ethers.Organic Chemistry Research.
  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.ChemSpider Synthetic Pages.
  • Can anyone help me with a Williamson ether synthesis?ResearchGate.
  • Cesium carbonate mediated exclusive dialkylation of active methylene compounds.ResearchGate.

Sources

Application Note: Utilizing 1-Bromo-4-(bromomethyl)-2-methoxybenzene in the Modular Synthesis of Novel SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, commonly known as gliflozins, represent a cornerstone in the modern management of type 2 diabetes mellitus. The structural hallmark of these therapeutic molecules is a C -aryl glucoside core attached to a lipophilic diarylmethane tail[1]. This application note details the strategic use of 1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS: 1148110-16-0, Formula: C₈H₈Br₂O)[2][3] as a highly versatile, bifunctional synthetic intermediate. By exploiting the orthogonal reactivity of its benzylic and aryl bromides, researchers can streamline the synthesis of methoxy-substituted gliflozin analogs for drug discovery and development.

Strategic Rationale & Orthogonal Reactivity

The design of SGLT2 inhibitors requires the precise assembly of the aglycone (the non-sugar portion) prior to coupling it with the carbohydrate moiety[1]. 1-Bromo-4-(bromomethyl)-2-methoxybenzene offers a distinct synthetic advantage due to its two differential halogen sites:

  • The Benzylic Bromide (sp³ C-Br): This site is highly electrophilic and prone to oxidative addition by Palladium(0) or direct nucleophilic displacement[4]. This allows for the attachment of the distal aryl group (e.g., via a Suzuki-Miyaura coupling) without prematurely reacting the aryl bromide.

  • The Aryl Bromide (sp² C-Br): This site remains inert during the benzylic functionalization. Once the diarylmethane core is assembled, the aryl bromide undergoes rapid halogen-metal exchange with n-butyllithium (n-BuLi) to generate the nucleophilic aryllithium species required for the critical C -glycosylation step[1].

  • The Methoxy Group (-OCH₃): Positioned ortho to the aryl bromide, it provides crucial electronic modulation. It stabilizes the aryllithium intermediate via intramolecular coordination and can enhance the final drug's binding affinity to the SGLT2 protein through targeted hydrogen bonding.

Experimental Methodologies

Protocol A: Synthesis of the Diarylmethane Aglycone Precursor

Objective: Construct the diarylmethane tail via a Palladium-catalyzed B-alkyl Suzuki-Miyaura cross-coupling. Causality: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and effectively suppresses unwanted β-hydride elimination from the sp³-hybridized benzylic intermediate.

Step-by-Step Procedure :

  • Preparation : In an oven-dried Schlenk flask, combine 1-Bromo-4-(bromomethyl)-2-methoxybenzene (1.0 equiv)[3], 4-fluorophenylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base : Add a degassed mixture of Toluene/H₂O (4:1 v/v) followed by K₂CO₃ (2.0 equiv). Note: Rigorous degassing is critical to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

  • Reaction : Heat the biphasic mixture to 80°C under an argon atmosphere for 4 hours.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and partition the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Isolate the product (1-bromo-4-(4-fluorobenzyl)-2-methoxybenzene) via flash column chromatography (Hexanes/EtOAc, 95:5).

Protocol B: C-Glycosylation via Halogen-Metal Exchange

Objective: Couple the aglycone to the sugar lactone to form the hemiketal core[1]. Causality: The reaction must be strictly maintained at -78°C. At higher temperatures, the highly basic aryllithium species can abstract protons from the THF solvent or undergo Wurtz-Fittig homocoupling, drastically reducing the yield.

Step-by-Step Procedure :

  • Lithiation : Dissolve the diarylmethane intermediate (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78°C. Add n-BuLi (1.6 M in hexanes, 1.1 equiv) dropwise. Stir for 30 minutes to ensure complete halogen-metal exchange.

  • Lactone Addition : Dissolve 2,3,4,6-tetra-O-benzyl-D-glucopyranono-1,5-lactone (1.05 equiv) in anhydrous THF and add dropwise to the aryllithium solution at -78°C. Stir for 2 hours.

  • Quenching & Ketalization : Quench the reaction directly at -78°C with a pre-cooled solution of methanesulfonic acid (3.0 equiv) in anhydrous methanol.

  • Maturation : Remove the cooling bath and stir at room temperature for 12 hours. This acidic methanolysis converts the unstable hemiketal into a stable O-methyl ketal, preventing spontaneous ring-opening to the acyclic ketone.

Protocol C: Stereoselective Silane Reduction & Global Deprotection

Objective: Establish the β- C -glucoside stereocenter and remove benzyl protecting groups[1]. Causality: BF₃·OEt₂ acts as a Lewis acid to activate the anomeric methoxy group, generating an oxocarbenium ion. The use of an acetonitrile/dichloromethane solvent mixture is paramount; acetonitrile participates via a Ritter-like intermediate, shielding the α-face of the oxocarbenium ion. This forces the hydride from triethylsilane (Et₃SiH) to attack exclusively from the β-face, yielding the required β-anomer.

Step-by-Step Procedure :

  • Reduction : Dissolve the O-methyl ketal (1.0 equiv) in CH₂Cl₂/MeCN (1:1 v/v) and cool to -40°C. Add Et₃SiH (3.0 equiv) followed by the dropwise addition of BF₃·OEt₂ (3.0 equiv)[1].

  • Temperature Gradient : Gradually warm the reaction to 0°C over 2 hours.

  • Neutralization : Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

  • Deprotection : Subject the purified β- C -glucoside to standard hydrogenolysis (H₂, 10% Pd/C, MeOH/THF) to cleave the benzyl ethers, yielding the final methoxy-substituted SGLT2 inhibitor analog.

Quantitative Data & Optimization

Table 1: Optimization of C-Glycosylation Conditions (Protocol B)

Lithiation Reagent Temperature (°C) Solvent Yield of Hemiketal (%) β/α Ratio (Post-Reduction)
n-BuLi (1.1 eq) -78 THF 82 95:5
t-BuLi (2.0 eq) -78 THF 78 94:6
n-BuLi (1.1 eq) -40 THF 45 (Side products) N/A

| i-PrMgCl·LiCl | -20 | THF | 60 | 90:10 |

Table 2: Optimization of Anomeric Reduction (Protocol C)

Silane (Equiv) Lewis Acid (Equiv) Solvent System Temp (°C) Yield (%) β-Selectivity
Et₃SiH (3.0) BF₃·OEt₂ (3.0) CH₂Cl₂ / MeCN -40 to 0 88 >99%
Et₃SiH (3.0) TFA (5.0) CH₂Cl₂ 0 to RT 40 80%

| PhSiH₃ (2.0) | BF₃·OEt₂ (3.0) | CH₂Cl₂ / MeCN | -40 to 0 | 75 | 95% |

Mechanistic & Workflow Visualizations

Workflow A 1-Bromo-4-(bromomethyl) -2-methoxybenzene B Suzuki Coupling (Pd-catalyzed) A->B + Arylboronic Acid C Diarylmethane Intermediate B->C D Lithiation (n-BuLi) & Lactone Addition C->D -78°C E Hemiketal Intermediate D->E + Gluconolactone F Reduction (Et3SiH) & Deprotection E->F BF3·OEt2 G Novel SGLT2 Inhibitor F->G

Fig 1: Stepwise synthetic workflow for SGLT2 inhibitors utilizing the bifunctional intermediate.

Pathway SGLT2 SGLT2 Transporter (Proximal Tubule) Reabsorption Renal Reabsorption (Bloodstream) SGLT2->Reabsorption Blocked Inhibitor Gliflozin Analog (Synthesized Drug) Inhibitor->SGLT2 Binds & Blocks Glucose Tubular Glucose Glucose->SGLT2 Attempted Transport Excretion Glycosuria (Urine Excretion) Glucose->Excretion Diverted Sodium Tubular Na+ Sodium->SGLT2 Attempted Transport

Fig 2: Pharmacological mechanism of SGLT2 inhibition leading to therapeutic glycosuria.

References

  • Title: In the Search of Glycoside-Based Molecules as Antidiabetic Agents Source: PMC (National Institutes of Health) URL: [Link]

Sources

Regioselective C-Alkylation of Pyrazolone Derivatives: Mechanistic Insights and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolone derivatives, such as edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), are privileged scaffolds in drug discovery, exhibiting potent free-radical scavenging, neuroprotective, and anti-inflammatory properties[1][2]. Functionalization of the pyrazolone core at the C-4 position via alkylation is a critical pathway for tuning lipophilicity, altering membrane permeability, and generating precursors for advanced therapeutics, including SGLT2 inhibitors like Remogliflozin[1][3].

However, the ambident nature of the pyrazolone core necessitates precise control over reaction conditions to achieve high C-regioselectivity. This application note provides mechanistically grounded, self-validating protocols for the selective C-alkylation of pyrazolones, ensuring researchers can predictably synthesize target derivatives while minimizing O- and N-alkylated byproducts.

Mechanistic Causality: Governing the Ambident Nucleophile

Pyrazolones exist in a dynamic tautomeric equilibrium, interconverting between CH- (active methylene), OH- (enol), and NH- (amine) forms[4]. Because of this, alkylation can theoretically yield C-, O-, or N-alkylated products depending on the reaction microenvironment.

The causality behind regiocontrol lies in the strategic selection of the base, solvent, and electrophile:

  • O-Alkylation (Byproduct Pathway): Typically favored by hard electrophiles (e.g., diazomethane) or under neutral Mitsunobu conditions, where the oxygen acts as the primary, unhindered nucleophile[4].

  • C-Alkylation (Target Pathway): Requires the thermodynamic stabilization of the enolate intermediate. To force electrophilic attack at the C-4 carbon, the enolate oxygen must be shielded. Utilizing bases like K2​CO3​ or forming a calcium complex with Ca(OH)2​ allows the metal counterion to coordinate with the enolate oxygen. This steric and electronic shielding directs the incoming alkyl halide exclusively to the softer C-4 position[2][5].

  • Solvent-Free Thermodynamic Control: Utilizing organic salts (e.g., tetrabutylammonium bromide, TBAB) and non-nucleophilic bases (e.g., DABCO) creates a highly concentrated, ionic microenvironment that thermodynamically drives C-alkylation, particularly in Michael addition reactions[6].

Tautomerism CH CH-Tautomer (Active Methylene) OH OH-Tautomer (Enol Form) CH->OH Tautomerization NH NH-Tautomer (Amine Form) CH->NH Tautomerization C_Alk C-Alkylation (Target Product) CH->C_Alk K2CO3 / Ca(OH)2 + Alkyl Halide O_Alk O-Alkylation (Byproduct) OH->O_Alk Diazomethane or Weak Base N_Alk N-Alkylation (Byproduct) NH->N_Alk Mitsunobu Conditions

Pyrazolone tautomeric equilibrium and condition-dependent alkylation pathways.

Quantitative Condition Matrix

To facilitate experimental design, the following table summarizes how varying reaction parameters dictate the regioselectivity of pyrazolone alkylation.

Reaction TypeReagents / CatalystsSolventTemp (°C)Primary RegioselectivityRef
Base-Mediated Monoalkylation K2​CO3​ , Alkyl HalideDMF or i-PrOH60–80High C-Alkylation [1][2]
Solvent-Free Michael Addition DABCO, TBAB, α,β -unsaturated systemNone (Molten Salt)50–100Exclusive C-Double Alkylation [6]
Mitsunobu Alkylation DEAD, PPh3​ , R-OHTHF20–25Mixed O- / N-Alkylation[4]
Diazomethane Alkylation CH2​N2​ Diethyl Ether0–25Exclusive O-Alkylation[4]

Verified Experimental Protocols

Protocol A: Base-Mediated C-Monoalkylation (Synthesis of Lipophilic Derivatives)

This protocol is optimized for the synthesis of C-4 alkylated edaravone derivatives (e.g., C18-EdV) using alkyl bromides to enhance interaction with lipid bilayers[1][2].

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve the starting pyrazolone (e.g., edaravone, 1.0 equiv) in anhydrous i-PrOH or DMF (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (1.5–2.0 equiv). Stir the suspension at room temperature for 30 minutes. Mechanistic Note: This pre-incubation is critical to fully generate the potassium enolate, which shields the oxygen atom and primes the C-4 position for attack.

  • Electrophile Introduction: Dropwise, add the alkylating agent (e.g., octadecyl bromide or bromoalkanol, 1.1 equiv) over 10 minutes to prevent localized thermal spikes.

  • Thermal Activation: Heat the reaction mixture to 80 °C (or reflux if using i-PrOH) and maintain for 12–18 hours. Monitor conversion via TLC (see Section 5).

  • Workup: Cool to room temperature, quench with distilled water, and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure C-4 alkylated pyrazolone.

Protocol B: Solvent-Free C-Double Alkylation via Michael Addition

This green-chemistry protocol utilizes TBAB as a molten salt medium for the double Michael addition of 5-pyrazolones to α,β -unsaturated systems[6][7].

Step-by-Step Methodology:

  • Reagent Preparation: In a mortar or a suitable reaction vessel, combine the 5-pyrazolone (1.0 mmol), DABCO (1.0 mmol), and TBAB (1.0 mmol). Grind or mix thoroughly with a glass rod until a homogenous powder is formed.

  • Electrophile Addition: Add the α,β -unsaturated compound (2.5 mmol) to the mixture and homogenize.

  • Thermal Activation: Place the vessel in an oil bath set to 50 °C (for 1,3-diphenyl-5-pyrazolone) or 100 °C (for 1-phenyl-3-methyl-5-pyrazolone). The TBAB will melt, creating an ionic liquid microenvironment. Allow the reaction to proceed for 24 hours[6].

  • Workup: Cool the mixture to room temperature. Wash the resulting solid mass with water and ethanol to remove the TBAB and DABCO salts.

  • Isolation: Filter the solid precipitate and recrystallize from an appropriate solvent (e.g., ethanol) to afford the pure C-double alkylated derivative.

Workflow Step1 1. Reagent Mixing Pyrazolone + Electrophile Step2 2. Catalyst Addition TBAB + DABCO Step1->Step2 Step3 3. Thermal Activation Solvent-Free, 50-100°C Step2->Step3 Step4 4. Workup Wash & Filter Step3->Step4 Step5 5. Characterization 13C NMR (Cq-4 Shift) Step4->Step5

Solvent-free C-alkylation workflow via Michael addition using TBAB/DABCO.

Analytical Self-Validation

A robust synthetic protocol must be self-validating. Because pyrazolones can alkylate at multiple heteroatoms, structural confirmation is non-negotiable.

  • TLC Monitoring & Complex Stability: When utilizing metal-complexation strategies (e.g., calcium or potassium enolates) to force C-alkylation, the intermediate complexes may be unstable on acidic silica gel. It is strongly recommended to monitor the reaction progress using basic alumina TLC plates to prevent artificial degradation of the intermediates during analysis[5].

  • 13 C NMR Spectroscopy (The Definitive Diagnostic): The most reliable method to differentiate C-alkylation from O-alkylation is 13 C NMR.

    • In the starting material, the C-4 carbon typically resonates upfield as a CH signal.

    • Upon O-alkylation , the ring aromatizes into a pyrazole enol ether, and the carbon shifts corresponding to the enol ether are observed.

    • Upon successful C-alkylation , the hybridization changes, and the spectrum will display a highly characteristic quaternary carbon ( Cq​ -4) shift, confirming the attachment of the alkyl group directly to the C-4 position[5].

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The advent of palladium-catalyzed cross-coupling reactions fundamentally transformed organic synthesis and drug discovery, an achievement recognized by the 2010 Nobel Prize in Chemistry [1]. Among the various electrophiles utilized in these transformations, aryl bromides occupy a privileged "Goldilocks" zone. They are significantly more stable, less light-sensitive, and more commercially available than aryl iodides, yet they possess a much lower activation energy for oxidative addition compared to the notoriously inert aryl chlorides [2].

This application note provides a comprehensive, self-validating technical guide for executing Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) cross-couplings using aryl bromides. By understanding the causality behind catalyst selection, ligand sterics, and reaction conditions, researchers can systematically optimize yields and minimize side reactions.

Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br Cleavage) Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)-Br L_n Intermediate OxAdd->PdII TransMet Transmetalation (Nucleophile Entry) PdII->TransMet + Nu-M PdIINu Ar-Pd(II)-Nu L_n Intermediate TransMet->PdIINu - M-Br RedElim Reductive Elimination (Product Release) PdIINu->RedElim RedElim->Pd0 Regeneration Product Ar-Nu Coupled Product RedElim->Product

General Pd-catalyzed cross-coupling cycle for aryl bromides.

Quantitative Parameters & Catalyst Selection Guide

The success of a cross-coupling reaction hinges on matching the electronic and steric properties of the ligand to the specific transformation. For aryl bromides, standard phosphine ligands (e.g., PPh₃, dppf) are often sufficient, but highly hindered substrates or specific nucleophiles (like secondary amines) require advanced dialkylbiarylphosphines (e.g., RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃) [2].

Table 1: Quantitative Parameters for Aryl Bromide Cross-Couplings

Reaction TypeTypical Catalyst LoadingPreferred LigandBaseSolventTempExpected Yield
Suzuki-Miyaura (Homogeneous)0.5 - 2.0 mol%P(t-Bu)₃, dppfK₂CO₃, KFDioxane/H₂O20 - 80 °C85 - 99%
Suzuki-Miyaura (Heterogeneous)3.5 mol% (Pd/C)None (Phosphine-free)Na₂CO₃EtOH/H₂O20 - 25 °C94 - 100%
Buchwald-Hartwig (Amination)1.0 - 2.0 mol%BINAP, RuPhosNaOtBu, Cs₂CO₃Toluene, THF80 - 110 °C75 - 95%

(Data synthesized from established coupling protocols and high-efficiency methodologies [3][4]).

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the causality (why it is done) and a validation checkpoint (how to know it worked).

Protocol A: Suzuki-Miyaura Coupling of Aryl Bromides

This protocol details the C–C coupling between an aryl bromide and an arylboronic acid using a Pd(II) precatalyst.

Step 1: Reagent Assembly & Degassing

  • Action: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.02 equiv), and K₂CO₃ (2.0 equiv). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles.

  • Causality: The active catalytic species is an electron-rich Pd(0) complex. Atmospheric oxygen will irreversibly oxidize Pd(0) into an inactive peroxo-complex, halting the catalytic cycle.

  • Validation Checkpoint: After degassing, the solution should be free of dissolved gas bubbles when placed under static vacuum.

Step 2: Thermal Activation & Transmetalation

  • Action: Backfill the flask with Argon and heat to 80 °C with vigorous stirring.

  • Causality: While oxidative addition of aryl bromides can sometimes occur at room temperature, heating ensures complete activation. Furthermore, the base (K₂CO₃) coordinates to the empty p-orbital of the boronic acid, forming a negatively charged boronate. This increases the nucleophilicity of the organic group on boron, driving the transmetalation step.

  • Validation Checkpoint: A distinct color shift (typically from orange/yellow to a deep red or dark brown) visually confirms the reduction of the Pd(II) precatalyst to the active Pd(0) species.

Step 3: In-Process Control & Quench

  • Action: After 2-4 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. Once complete, cool to room temperature, dilute with EtOAc, and wash with brine.

  • Causality: Brine removes the aqueous base and boronic acid byproducts. The organic layer retains the coupled product and the catalyst.

  • Validation Checkpoint: LC-MS must show >95% consumption of the aryl bromide and the appearance of the target mass. TLC (UV-active) should show a new, distinct spot.

Protocol B: Buchwald-Hartwig Amination

This protocol details the C–N coupling of an aryl bromide with a secondary amine [5].

Step 1: Catalyst & Base Selection

  • Action: Combine aryl bromide (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (0.01 equiv), RuPhos (0.02 equiv), and NaOtBu (1.5 equiv) in anhydrous Toluene under Argon.

  • Causality: Aryl amines are highly prone to β-hydride elimination after transmetalation, which yields reduced arenes instead of the coupled product. A bulky, electron-rich ligand like RuPhos forces the Pd center into a tight geometry that sterically accelerates reductive elimination (product release) over β-hydride elimination [5]. NaOtBu is required to deprotonate the amine, making it a stronger nucleophile.

  • Validation Checkpoint: If the aryl bromide contains base-sensitive groups (e.g., esters), NaOtBu will cause hydrolysis. In such cases, the protocol must be self-corrected by swapping to the weaker base Cs₂CO₃.

Step 2: Execution & Isolation

  • Action: Heat to 100 °C for 12 hours. Cool, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate in vacuo.

  • Causality: Celite filtration prevents colloidal palladium from contaminating the chromatography column and causing product degradation during purification.

Workflow Prep 1. Reagent Assembly (Ar-Br, Nu, Pd, Ligand, Base) Degas 2. Strict Degassing (Exclude O2 to protect Pd0) Prep->Degas React 3. Thermal Activation (Initiate Catalytic Cycle) Degas->React Monitor 4. In-Process Validation (LC-MS / TLC Check) React->Monitor Monitor->React Incomplete Workup 5. Quench & Scavenge (Remove Pd Residues) Monitor->Workup >95% Conversion Purify 6. Isolation (Chromatography/Crystallization) Workup->Purify

Self-validating experimental workflow for Pd-catalyzed reactions.

Troubleshooting & Process Optimization

Even with robust protocols, cross-coupling reactions can fail. Understanding the mechanistic root cause is essential for rapid optimization.

  • Failure Mode: Protodeboronation (Suzuki-Miyaura)

    • Observation: The aryl bromide remains unreacted, but the boronic acid is consumed and converted into a protonated arene (Ar-H).

    • Causality: Boronic acids can undergo base-catalyzed hydrolysis (cleavage of the C–B bond) at high temperatures, especially in the presence of excess water.

    • Optimization: Lower the reaction temperature, switch to a less basic additive (e.g., K₃PO₄ instead of NaOH), or use a boronic acid pinacol ester (BPin), which is significantly more stable against protodeboronation.

  • Failure Mode: Catalyst Poisoning / Black Precipitate

    • Observation: The reaction stalls at 20% conversion, and a heavy black precipitate forms at the bottom of the flask.

    • Causality: The black precipitate is "Pd black" (agglomerated Pd(0) nanoparticles). This occurs when the rate of reductive elimination is too slow, leaving the unstable Pd(0) intermediate without a ligand, causing it to crash out of solution.

    • Optimization: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 3:1) to stabilize the Pd(0) species, or switch to a more strongly coordinating bidentate ligand.

References

  • The Nobel Prize in Chemistry 2010 Source: Kungl. Vetenskapsakademien (The Royal Swedish Academy of Sciences) URL:[Link]

  • The 2010 Nobel Prize in Chemistry: Palladium-Catalysed Cross-Coupling Source: Platinum Metals Review / Ingenta Connect URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands Source: PMC (National Institutes of Health) URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

Sources

Application Note: Experimental Setup for the Radical Bromination of Methoxy-Substituted Toluenes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, solvent optimization, and self-validating protocols for benzylic bromination of electron-rich aromatics.

Introduction & The "Polarity Paradox"

The synthesis of benzylic bromides is a foundational transformation in drug development, typically achieved via the Wohl-Ziegler reaction using N-bromosuccinimide (NBS) and a radical initiator [1]. However, applying this standard methodology to methoxy-substituted toluenes presents a severe chemoselectivity challenge.

The methoxy group is strongly electron-donating, pumping electron density into the aromatic ring via resonance. This hyper-activates the ortho and para positions toward Electrophilic Aromatic Substitution (EAS). If the reaction conditions allow for the formation of ionic bromine species (Br⁺ equivalents), the EAS pathway will rapidly outcompete the desired radical benzylic hydrogen abstraction [2].

To succeed, the experimental setup must strictly enforce the Goldfinger Mechanism , which relies on NBS acting merely as a reservoir to maintain an exceptionally low, steady-state concentration of Br₂ [3].

Mechanism cluster_radical Desired: Radical Pathway (Wohl-Ziegler) cluster_ionic Undesired: Ionic Pathway (EAS) SM Methoxy-toluene (Electron-Rich) Radical Benzylic Radical Intermediate SM->Radical Homolysis (AIBN/hν) Non-Polar Solvent Ionic Arenium Ion Intermediate SM->Ionic Heterolysis (Trace HBr) Polar Solvent Product1 Benzylic Bromide (Target Product) Radical->Product1 NBS / Br• (Goldfinger Mechanism) Product2 Ring-Brominated Byproduct Ionic->Product2 Br+ Equivalent

Fig 1: Mechanistic divergence in the bromination of methoxytoluenes based on reaction conditions.

Causality in Experimental Design: Solvent & Reagent Selection

The Solvent Paradigm

Historically, carbon tetrachloride (CCl₄) was the solvent of choice because its extreme non-polarity (Dielectric Constant ε = 2.2) destabilizes the arenium ion intermediate required for EAS, forcing the reaction down the radical pathway [4]. Furthermore, CCl₄ creates a self-validating physical system: dense NBS sinks, while the less dense succinimide byproduct floats, visually signaling reaction completion [1].

Due to the ozone-depleting nature of CCl₄, modern protocols require green alternatives. Benzotrifluoride (BTF; α,α,α-trifluorotoluene) is the optimal replacement [1]. It mimics the non-polar characteristics of CCl₄ while maintaining the density differential required for visual validation. Conversely, attempting this reaction in polar solvents like acetonitrile (ε = 37.5) or under solvent-free conditions on Al₂O₃ will result in catastrophic chemoselectivity failure, yielding almost exclusively ring-brominated products [5].

Table 1: Solvent Impact on Chemoselectivity for 4-Methoxytoluene Bromination

Solvent SystemPolarity (ε)Benzylic Bromination (Target)Ring Bromination (EAS)Environmental Impact
Carbon Tetrachloride (CCl₄) 2.2> 85%Trace (< 2%)Severe (Banned/Restricted)
Benzotrifluoride (BTF) 9.280 – 85% Low (< 5%) Low (Recommended)
Acetonitrile (MeCN) 37.5< 10%> 80%Moderate
Solvent-Free (NBS / Al₂O₃) N/A0%QuantitativeLow
Reagent Integrity: The HBr Threat

Commercial NBS degrades over time, releasing trace amounts of Br₂ and HBr. In the presence of electron-rich methoxytoluenes, HBr acts as an acid catalyst, polarizing the N-Br bond and immediately triggering the ionic EAS cascade. Therefore, NBS must be freshly recrystallized from boiling water prior to use.

Self-Validating Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis of 4-methoxybenzyl bromide, utilizing BTF as a green solvent and Azobisisobutyronitrile (AIBN) as the thermal initiator.

Workflow Step1 1. Reagent Purification Recrystallize NBS from H2O to remove Br2/HBr Step2 2. Reaction Assembly Dissolve substrate in dry BTF under Argon Step1->Step2 Step3 3. Initiation & Heating Add AIBN, heat to 85°C with vigorous stirring Step2->Step3 Step4 4. Visual Validation Monitor until succinimide floats to the surface Step3->Step4 Step5 5. Quench & Workup Cool to 0°C, filter byproduct, wash with Na2S2O3 Step4->Step5

Fig 2: Self-validating experimental workflow for the radical bromination of methoxytoluenes.

Step-by-Step Methodology

Phase 1: Preparation & Assembly

  • NBS Purification: Dissolve 2.0 g of commercial NBS in 20 mL of boiling distilled water. Rapidly cool in an ice bath. Filter the pristine white crystals and dry under high vacuum in the dark for 12 hours.

  • Setup: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Attach an Argon balloon to the top of the condenser. Causality: Rigorous exclusion of atmospheric moisture prevents the in-situ generation of HBr, which would catalyze ring bromination.

  • Loading: Add 4-methoxytoluene (1.22 g, 10.0 mmol), purified NBS (1.87 g, 10.5 mmol), and AIBN (0.08 g, 0.5 mmol) to the flask.

  • Solvent Addition: Inject 20 mL of anhydrous Benzotrifluoride (BTF) [6]. At room temperature, the dense NBS powder will rest at the bottom of the flask.

Phase 2: Initiation & Self-Validating Monitoring 5. Heating: Lower the flask into a pre-heated oil bath set to 85 °C. Stir vigorously (800 RPM). Causality: 85 °C is optimal for the steady thermal decomposition of AIBN into isobutyronitrile radicals, initiating the chain reaction without causing thermal degradation of the product. 6. Visual Monitoring: Do not open the flask to take TLC aliquots, as this introduces moisture. Instead, rely on the physical properties of the system. As the reaction progresses, the dense NBS at the bottom is consumed, and the lighter succinimide byproduct is generated. 7. Endpoint: The reaction is complete when all solid material has migrated to float on the surface of the BTF solvent (typically 2 to 3 hours) [1].

Phase 3: Workup & Isolation 8. Quenching: Remove the flask from the heat and immediately cool to 0 °C in an ice bath for 15 minutes. Causality: Cooling maximizes the precipitation of succinimide, which is slightly soluble in warm BTF. 9. Filtration: Filter the cold mixture through a sintered glass funnel to remove the floating succinimide. Wash the filter cake with 5 mL of cold BTF. 10. Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 10% aqueous sodium thiosulfate (15 mL) to quench any residual Br₂, saturated NaHCO₃ (15 mL) to neutralize trace acids, and brine (15 mL). 11. Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-methoxybenzyl bromide. (Note: Benzylic bromides are potent lachrymators; handle exclusively in a fume hood).

Analytical Verification & Troubleshooting

If chemoselectivity issues arise (indicated by a lower-than-expected yield of the benzylic product), ¹H-NMR is the most effective diagnostic tool:

  • Target Product (Benzylic Bromide): Singlet at ~4.5 ppm (CH₂-Br).

  • Unreacted Starting Material: Singlet at ~2.3 ppm (Ar-CH₃).

  • EAS Byproduct (Ring Bromination): Shift in the aromatic splitting pattern (e.g., from a pristine pair of doublets for para-substitution to a complex multiplet), with the benzylic methyl singlet remaining intact at ~2.3 ppm.

Troubleshooting EAS Contamination: If ring bromination is detected, it is a definitive sign of ionic pathway activation. Ensure the NBS is freshly recrystallized, verify the anhydrous nature of the BTF, and consider switching from thermal initiation (AIBN) to photochemical initiation (visible light/CFL) at room temperature to further suppress thermal heterolysis [2].

References

  • Wikipedia Contributors. "Wohl–Ziegler bromination." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. "Wohl-Ziegler Reaction." Organic Chemistry Portal. Available at: [Link]

  • Karami, B., et al. "A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3." Journal of Chemical Research. Available at: [Link]

  • Master Organic Chemistry. "Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work?" Master Organic Chemistry. Available at: [Link]

  • Cantillo, D., et al. "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note: Protecting Group Strategies for Hydroxymethyl Groups in Brominated Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the synthesis of complex Active Pharmaceutical Ingredients (APIs) and advanced materials, functionalizing brominated scaffolds containing a free hydroxymethyl group (e.g., bromobenzyl alcohols) presents a significant chemoselectivity challenge. The molecule possesses orthogonal reactivity profiles: the C–Br bond serves as an electrophilic handle for transition-metal-catalyzed cross-coupling or as a precursor for nucleophilic organolithium species, while the –CH₂OH group contains an acidic proton (pKa ~15) and a nucleophilic oxygen atom.

Leaving the hydroxymethyl group unprotected can lead to the quenching of organometallic reagents, the poisoning of palladium catalysts via alkoxide formation, or undesired O-arylation side reactions. Selecting the optimal protecting group (PG) is not a one-size-fits-all approach; it is strictly dictated by the mechanistic and environmental demands of the downstream transformations[1].

Mechanistic Rationale for Protecting Group Selection

Scenario A: Lithium-Halogen Exchange

Lithium-halogen exchange utilizing alkyllithium reagents (e.g., n-BuLi, t-BuLi) requires strictly anhydrous conditions and generates a highly nucleophilic, strongly basic aryllithium intermediate.

  • The Challenge: Esters (acetates, benzoates) are highly susceptible to nucleophilic acyl substitution by both the alkyllithium reagent and the newly formed aryllithium species. Less sterically hindered silyl ethers (like TMS) can undergo undesired [1,2]-Brook rearrangements or direct nucleophilic attack at the silicon center.

  • The Solution: The TBDPS (tert-butyldiphenylsilyl) group[2]. The bulky tert-butyl and phenyl ligands provide immense steric shielding around the silicon atom, rendering it completely inert to n-BuLi at –78 °C. Furthermore, TBDPS ethers are highly lipophilic, which significantly enhances the solubility of polar intermediates in ethereal solvents like THF.

  • Alternative: Acetals like MOM (methoxymethyl) or THP (tetrahydropyranyl) [3]. While stable to strong bases, their oxygen atoms can coordinate with lithium, potentially altering the regioselectivity of subsequent electrophilic trapping events.

Scenario B: Palladium-Catalyzed Cross-Coupling

Cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) typically employ mild to moderate bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) in aqueous or alcoholic co-solvents at elevated temperatures (60–100 °C).

  • The Challenge: Base-labile groups (like standard acetates) may prematurely hydrolyze under prolonged heating in aqueous base, leading to catalyst poisoning or complex reaction mixtures[4].

  • The Solution: The THP (tetrahydropyranyl) group[5]. THP acetals are exceptionally stable to the basic, aqueous conditions of cross-coupling and do not add extreme lipophilicity to the scaffold. They are easily installed using catalytic mild acid and cleanly removed post-coupling.

  • Alternative: TBS (tert-butyldimethylsilyl) or PMB (p-methoxybenzyl) [1]. TBS is robust under anhydrous or mildly aqueous basic conditions but can be partially cleaved if strongly basic, high-temperature aqueous conditions are prolonged. PMB is an excellent choice if orthogonal deprotection (via DDQ oxidation) is required later in the synthetic sequence.

Quantitative Comparison of Protecting Groups

The following table summarizes the operational parameters for the most common protecting groups used for hydroxymethyl-bearing bromides.

Protecting GroupInstallation ReagentsStability to Lithiation (n-BuLi, –78 °C)Stability to Suzuki (Pd, K₂CO₃, 80 °C)Deprotection Conditions
TBDPS TBDPSCl, Imidazole, DMFExcellent (Sterically shielded)Good (Stable to mild aqueous base)TBAF (THF) or strong acid
TBS TBSCl, Imidazole, DMFModerate (Prone to some cleavage)Good (Stable to mild aqueous base)TBAF (THF) or mild acid
THP DHP, PPTS, DCMGood (May coordinate Li⁺)Excellent (Highly base-stable)p-TsOH (MeOH) or HCl
PMB PMB-Cl, NaH, DMFModerate (Benzylic protons are slightly acidic)Excellent (Highly base-stable)DDQ (DCM/H₂O) or H₂/Pd-C

Validated Experimental Protocols

Protocol 1: TBDPS Protection & Lithium-Halogen Exchange

This self-validating system ensures that the highly reactive aryllithium intermediate is protected from internal quenching.

Step 1.1: TBDPS Protection of 4-Bromobenzyl Alcohol

  • Reaction: Dissolve 4-bromobenzyl alcohol (10.0 mmol, 1.0 eq) and imidazole (20.0 mmol, 2.0 eq) in anhydrous DMF (25 mL) under an inert nitrogen atmosphere. Causality: Imidazole acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium intermediate.

  • Addition: Cool the solution to 0 °C. Add TBDPSCl (11.0 mmol, 1.1 eq) dropwise via syringe.

  • Maturation: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench with water (50 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (3 × 30 mL) to thoroughly remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 1.2: Lithium-Halogen Exchange and Electrophilic Trapping

  • Preparation: Dissolve the TBDPS-protected 4-bromobenzyl alcohol (5.0 mmol, 1.0 eq) in anhydrous THF (20 mL) under argon. Cool strictly to –78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (5.25 mmol, 1.05 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir at –78 °C for 30 minutes. Causality: Strict temperature control is required to prevent the highly basic aryllithium from abstracting protons from the THF solvent.

  • Trapping: Add anhydrous DMF (7.5 mmol, 1.5 eq) dropwise. Stir for 1 hour at –78 °C, then allow the reaction to slowly warm to room temperature.

  • Quenching: Quench carefully with saturated aqueous NH₄Cl (20 mL) to protonate the hemiaminal intermediate, yielding the formylated product. Extract with EtOAc, dry, and concentrate.

Protocol 2: THP Protection & Suzuki-Miyaura Coupling

This protocol leverages the base stability of the THP acetal to facilitate high-yielding palladium-catalyzed C–C bond formation.

Step 2.1: THP Protection

  • Reaction: Dissolve 4-bromobenzyl alcohol (10.0 mmol, 1.0 eq) and 3,4-Dihydro-2H-pyran (DHP, 15.0 mmol, 1.5 eq) in anhydrous DCM (30 mL).

  • Catalysis: Add Pyridinium p-toluenesulfonate (PPTS, 1.0 mmol, 0.1 eq). Causality: PPTS is a mild acid catalyst; using stronger acids like p-TsOH can cause rapid, undesired polymerization of DHP.

  • Maturation: Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Causality: The acid catalyst must be neutralized before concentration to prevent the reversible deprotection of the THP group. Extract with DCM, dry, and concentrate.

Step 2.2: Suzuki-Miyaura Cross-Coupling

  • Preparation: In a Schlenk flask, combine the THP-protected bromide (5.0 mmol, 1.0 eq), phenylboronic acid (6.0 mmol, 1.2 eq), and K₂CO₃ (10.0 mmol, 2.0 eq).

  • Solvent: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL). Sparge the mixture with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Catalyst: Add Pd(dppf)Cl₂ (0.25 mmol, 0.05 eq). Causality: The bidentate dppf ligand provides a robust, stable palladium complex that resists degradation in aqueous base.

  • Reaction: Heat the mixture to 80 °C for 6 hours. Cool to room temperature, dilute with water, and extract with EtOAc.

Process Workflows

Lithiation_Workflow Start Bromobenzyl Alcohol (Starting Material) Protect TBDPS Protection (TBDPSCl, Imidazole) Start->Protect Lithiation Lithium-Halogen Exchange (n-BuLi, -78 °C) Protect->Lithiation Electrophile Electrophilic Trapping (e.g., DMF) Lithiation->Electrophile Deprotect TBDPS Cleavage (TBAF, THF) Electrophile->Deprotect Product Functionalized Alcohol (Final Product) Deprotect->Product

Workflow for lithium-halogen exchange of TBDPS-protected bromobenzyl alcohols.

Suzuki_Workflow Start Bromobenzyl Alcohol (Starting Material) Protect THP Protection (DHP, PPTS) Start->Protect Suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd, Base) Protect->Suzuki Deprotect THP Cleavage (p-TsOH, MeOH) Suzuki->Deprotect Product Cross-Coupled Alcohol (Final Product) Deprotect->Product

Workflow for Suzuki-Miyaura cross-coupling of THP-protected brominated scaffolds.

References

  • Title: Enantioselective Chemo-Enzymatic Synthesis of Triaryl Phosphine oxides and Phosphines Source: University of Liverpool Repository URL: [3]

  • Title: A Structure-activity Relationship of Non-peptide Macrocyclic Histone Deacetylase Inhibitors and Their Anti-proliferative and Anti-inflammatory Activities Source: NIH / PubMed Central URL: [2]

  • Title: Metal-Catalyzed Enantioconvergent Transformations Source: Chemical Reviews (ACS Publications) URL: [4]

  • Title: New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers Source: Journal of the American Chemical Society (ACS Publications) URL: [1]

Sources

Application Note: Orthogonal Functionalization of 1-Bromo-4-(bromomethyl)-2-methoxybenzene in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS: 1148110-16-0) is a highly versatile, trifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), macrocycles, and Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. As a Senior Application Scientist, I have designed this guide to detail the chemoselective manipulation of this molecule. The core value of this intermediate lies in its orthogonal reactivity : it possesses a highly electrophilic sp3 benzylic bromide and a transition-metal-reactive sp2 aryl bromide. By rigidly controlling the sequence of reactions—exploiting kinetic control for SN​2 displacement before deploying thermodynamic transition-metal catalysis—researchers can rapidly build complex molecular architectures without the need for cumbersome protecting group strategies.

Physicochemical & Structural Profiling

To successfully manipulate this intermediate, one must first understand its baseline physical properties and the stereo-electronic influence of its functional groups.

Table 1: Key Physicochemical Properties

Property Value Structural Implication
CAS Number 1148110-16-0[1] Standard identifier for procurement and safety tracking.
Molecular Formula C8H8Br2O[1] Contains two distinct bromine isotopes, useful for MS tracking.
Molecular Weight 279.96 g/mol [1] Heavy atom count dictates low volatility, though it remains a lachrymator.

| XLogP3 | 3.35[1] | Highly lipophilic; requires polar aprotic solvents for ionic reactions. |

Mechanistic Insight: The methoxy group at the C2 position acts as a stereo-electronic director. It donates electron density into the aromatic ring via resonance, which slightly deactivates the adjacent aryl bromide toward oxidative addition compared to an unfunctionalized aryl bromide. However, its primary role in drug design is to lock the conformation of subsequent biaryl linkages or to serve as a hydrogen bond acceptor in the target protein's binding pocket, a critical feature in the development of von Hippel-Lindau (VHL) E3 ligase ligands[2].

Mechanistic Rationale: The Principle of Orthogonal Reactivity

The fundamental rule when working with 1-Bromo-4-(bromomethyl)-2-methoxybenzene is sequencing .

  • Phase 1 ( SN​2 ) : The benzylic bromide is an sp3 -hybridized electrophile. Its transition state during nucleophilic attack is stabilized by the overlap of the incoming nucleophile's orbital with the π -system of the benzene ring, making it orders of magnitude more reactive than standard alkyl bromides[4].

  • Phase 2 (Cross-Coupling) : The aryl bromide requires a Palladium(0) catalyst to undergo oxidative addition.

Causality of Sequence: If a Palladium catalyst is introduced before the benzylic bromide is masked or reacted, the highly reactive benzylic C−Br bond will competitively undergo oxidative addition, leading to rapid catalyst poisoning, homocoupling, or uncontrolled polymerization. Therefore, the SN​2 reaction must be executed first.

G SM 1-Bromo-4-(bromomethyl) -2-methoxybenzene SN2 Phase 1: SN2 Substitution (e.g., NaCN, Amines) SM->SN2 Highly Electrophilic sp3 C-Br Prod1 Benzylic Derivative (Aryl Bromide Intact) SN2->Prod1 Pd Phase 2: Pd-Catalysis (e.g., Suzuki, Heck) Prod2 Complex Biaryl/ Heteroaryl Scaffold Pd->Prod2 Prod1->Pd Oxidative Addition at sp2 C-Br

Figure 1: Orthogonal functionalization workflow of 1-Bromo-4-(bromomethyl)-2-methoxybenzene.

Protocol 1: Benzylic Cyanation ( SN​2 Displacement)

Objective: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile, a critical intermediate for synthesizing downstream amines and carboxylic acids[4].

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 1-Bromo-4-(bromomethyl)-2-methoxybenzene in a 10:1 mixture of N,N-dimethylformamide (DMF) and deionized water[4].

  • Reagent Addition: Carefully add 1.5 equivalents of Sodium Cyanide (NaCN) in a single portion.

  • Reaction: Stir the mixture at a strictly controlled ambient temperature of 20°C for 4 hours[4].

  • Work-up: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[4].

Causality & Self-Validation
  • Solvent Choice (Causality): DMF is a polar aprotic solvent that strongly solvates the Na+ cation but leaves the CN− anion unsolvated (naked), drastically increasing its nucleophilicity. The 10% water is a critical addition; it ensures the complete dissolution of the NaCN salt lattice without creating a highly protic environment that would deactivate the cyanide ion through hydrogen bonding[4].

  • Temperature Control (Causality): Benzylic bromides are highly reactive. Elevating the temperature above 20°C will lead to competitive hydrolysis (forming the benzyl alcohol) or dimerization. 20°C ensures strict kinetic control favoring the SN​2 pathway[4].

  • Self-Validating System: This protocol is validated via Thin Layer Chromatography (TLC). The starting material is highly non-polar. Upon successful cyanation, the substitution of the polarizable bromine atom with a highly polar nitrile group will result in a distinct, measurable shift to a lower Retention Factor ( Rf​ )[4]. Additionally, the cessation of the reaction's lachrymatory emissions serves as a physical indicator of complete benzylic bromide consumption.

Protocol 2: Aryl Cross-Coupling (Suzuki-Miyaura)

Objective: Arylation of the bromo-arene core to generate biaryl or heteroaryl scaffolds, commonly used in VHL ligands and macrocyclic drug discovery[2][3].

Step-by-Step Methodology
  • Preparation: Dissolve the benzylic-protected intermediate (e.g., the nitrile from Protocol 1) and 1.2 equivalents of the desired boronic acid in a 4:1 mixture of 1,4-Dioxane and water.

  • Catalyst & Base: Add 0.05 equivalents of Pd(dppf)Cl2​ and 3.0 equivalents of Potassium Carbonate ( K2​CO3​ ).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 90°C for 12 hours under an inert atmosphere.

  • Work-up: Filter the mixture through a pad of Celite to remove palladium black. Partition between Ethyl Acetate and water, extract, dry, and purify via flash chromatography.

Causality & Self-Validation
  • Catalyst Choice (Causality): The dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle. This specifically facilitates the reductive elimination step in the catalytic cycle, which is often the energetic bottleneck when dealing with sterically hindered ortho-substituted aryl halides (due to the adjacent methoxy group)[3].

  • Base Selection (Causality): K2​CO3​ is a mild base required to activate the boronic acid into a reactive boronate complex for transmetalation. It is chosen over stronger bases (like NaOH or KOtBu ) to prevent the hydrolysis of the newly formed benzylic nitrile or other sensitive functional groups[2].

  • Self-Validating System: This reaction is validated via LC-MS. The starting aryl bromide exhibits a characteristic 1:1 isotopic doublet ( M and M+2 ) due to the natural abundance of 79Br and 81Br . Successful cross-coupling is definitively validated by the complete disappearance of this doublet and the emergence of a single product mass peak corresponding to the arylated scaffold[2].

Quantitative Data Summary

Table 2: Orthogonal Functionalization Reaction Parameters

Reaction PhaseTarget TransformationKey ReagentsTempTypical YieldValidation Metric
Phase 1 ( SN​2 ) Benzylic CyanationNaCN, DMF/ H2​O (10:1)20°C>80% Rf​ shift (TLC)
Phase 1 ( SN​2 ) Reductive AminationAmine, Et3​SiH , TFA20°C75-85%Mass shift (LC-MS)
Phase 2 (Pd) Suzuki Coupling R−B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ 90°C65-85%Isotope doublet loss
Phase 2 (Pd) Sonogashira CouplingTerminal Alkyne, Pd(PPh3​)4​ , CuI70°C50-70%Isotope doublet loss

Safety and Handling

  • Lachrymator Hazard: 1-Bromo-4-(bromomethyl)-2-methoxybenzene is a potent alkylating agent and a severe lachrymator. It will cause intense eye and respiratory irritation. All handling, weighing, and reactions must be conducted inside a certified chemical fume hood.

  • Cyanide Toxicity: Protocol 1 utilizes Sodium Cyanide. NaCN is highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin. Never mix cyanide salts with strong acids, as this will generate lethal Hydrogen Cyanide (HCN) gas. Keep a cyanide antidote kit readily accessible in the laboratory[4].

Sources

Application Notes and Protocols: The Sandmeyer Reaction in the Synthesis of Brominated Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Strategic Incorporation of Bromine into Aromatic Scaffolds

The strategic introduction of bromine atoms into aromatic systems is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Brominated aromatics serve as versatile intermediates, primed for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which enable the construction of complex molecular architectures. Among the arsenal of synthetic methodologies available, the Sandmeyer reaction stands out as a robust and reliable method for the conversion of primary aromatic amines to aryl bromides via an aryl diazonium salt intermediate.[1][2][3] This application note provides an in-depth technical guide, from the underlying mechanistic principles to detailed, field-proven protocols for the successful implementation of the Sandmeyer bromination in a laboratory setting.

The Underlying Chemistry: A Mechanistic Perspective

The Sandmeyer reaction is a two-stage process that begins with the diazotization of a primary aromatic amine, followed by the copper(I) bromide-mediated displacement of the diazonium group.[4][5] Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges.

Stage 1: Diazotization - The Formation of the Aryl Diazonium Salt

The initial step involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr) or sulfuric acid (H₂SO₄).[4][6] This reaction is critically temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.[6][7]

The key electrophile in this transformation is the nitrosonium ion (NO⁺), which is formed by the protonation and subsequent dehydration of nitrous acid. The amine's lone pair of electrons attacks the nitrosonium ion, leading to the formation of an N-nitrosamine. This intermediate then undergoes tautomerization and proton-assisted dehydration to yield the aryl diazonium salt.[6][8]

Stage 2: The Sandmeyer Reaction - Copper-Catalyzed Bromination

The second stage is the core of the Sandmeyer reaction, where the aryl diazonium salt is treated with copper(I) bromide (CuBr).[8][9] The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][5][9]

The copper(I) species acts as a single-electron transfer (SET) agent, reducing the diazonium salt to form an aryl radical and liberating nitrogen gas.[5] This aryl radical then abstracts a bromine atom from a copper(II) bromide species (formed in the initial SET step), yielding the desired aryl bromide and regenerating the copper(I) catalyst.[3][5] The detection of biaryl byproducts lends support to the proposed radical mechanism.[3][9]

Visualizing the Pathway: Reaction Mechanism

Sandmeyer_Mechanism cluster_diazotization Stage 1: Diazotization cluster_sandmeyer Stage 2: Sandmeyer Bromination Ar-NH2 Aromatic Amine NaNO2_HBr NaNO₂ + HBr (0-5°C) Ar-N2_Br Aryl Diazonium Bromide [Ar-N₂]⁺Br⁻ NaNO2_HBr->Ar-N2_Br Diazotization CuBr Cu(I)Br Ar-N2_Br->CuBr Single Electron Transfer Ar_radical Aryl Radical Ar• + N₂ CuBr2 Cu(II)Br₂ Ar_radical->CuBr2 Bromine Abstraction Ar-Br Aryl Bromide CuBr2->CuBr Regeneration of Catalyst

Caption: A simplified representation of the Sandmeyer bromination mechanism.

Experimental Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step methodologies for the synthesis of brominated aromatics using the Sandmeyer reaction. It is imperative to conduct these reactions in a well-ventilated fume hood and with appropriate personal protective equipment, as diazonium salts can be explosive when isolated and dry.

Protocol 1: Classic Sandmeyer Reaction for the Synthesis of Bromobenzene

This protocol is a robust, well-established method suitable for the gram-scale synthesis of simple aryl bromides.

Materials:

  • Aniline

  • Concentrated Hydrobromic Acid (48% HBr)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Deionized Water

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

Part A: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine aniline (e.g., 0.1 mol) and a solution of concentrated hydrobromic acid (e.g., 0.3 mol) in water.

  • Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (e.g., 0.11 mol) in deionized water and cool it to 0–5 °C.

  • Add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature of the reaction mixture does not exceed 5 °C. The addition should be slow enough to control the exotherm.

  • After the addition is complete, continue stirring the resulting diazonium salt solution at 0–5 °C for an additional 15–30 minutes.

Part B: Sandmeyer Reaction

  • In a separate, larger flask, dissolve copper(I) bromide (e.g., 0.12 mol) in concentrated hydrobromic acid (e.g., 0.15 mol).

  • Slowly and carefully add the cold diazonium salt solution to the CuBr solution with continuous stirring. Vigorous effervescence (evolution of N₂ gas) will be observed.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 50–60 °C for 30–60 minutes, or until the evolution of nitrogen gas ceases.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).[4]

  • Combine the organic extracts and wash them successively with dilute aqueous NaOH, water, and finally with brine.[4]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • The crude bromobenzene can be purified by distillation.

Protocol 2: Catalytic Sandmeyer Bromination of Arenediazonium Tetrafluoroborates

This modern variation utilizes pre-formed, more stable arenediazonium tetrafluoroborate salts and a catalytic amount of a copper(I)/copper(II) mixture, offering a broader substrate scope.[9]

Materials:

  • Arenediazonium Tetrafluoroborate (ArN₂BF₄)

  • Potassium Bromide (KBr)

  • Copper(I) Bromide (CuBr)

  • Copper(II) Bromide (CuBr₂)

  • 1,10-Phenanthroline (phen)

  • Dibenzo-18-crown-6

  • Acetonitrile (MeCN)

  • Ethyl Acetate (for work-up)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a stirred solution of the arenediazonium tetrafluoroborate (1 mmol) and potassium bromide (2 mmol) in acetonitrile (4 mL), add dibenzo-18-crown-6 (0.1 mmol, 10 mol%).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by mixing CuBr (0.05 mmol, 5 mol%), CuBr₂ (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%) in acetonitrile.

  • Reaction Execution: Add the catalyst solution to the reaction mixture. Stir at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizing the Process: Experimental Workflow

Sandmeyer_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Aromatic Amine Diazotization Diazotization (NaNO₂, HBr, 0-5°C) Start->Diazotization Diazonium_Salt Aryl Diazonium Salt Solution Diazotization->Diazonium_Salt Addition Slow Addition of Diazonium Salt to CuBr Diazonium_Salt->Addition CuBr_Solution Prepare CuBr Solution CuBr_Solution->Addition Reaction_Completion Warm to RT, then Heat (e.g., 50-60°C) Addition->Reaction_Completion Extraction Extraction with Organic Solvent Reaction_Completion->Extraction Washing Wash with NaOH, Water, and Brine Extraction->Washing Drying Dry over Na₂SO₄/MgSO₄ Washing->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Final_Product Final Product: Aryl Bromide Purification->Final_Product

Caption: General workflow for the Sandmeyer bromination reaction.

Scope and Limitations

The Sandmeyer reaction is a versatile tool for the synthesis of aryl bromides and tolerates a wide range of functional groups.[1] However, it is not without its limitations.

Substrate TypeTypical YieldsNotes
Electron-rich anilines Good to ExcellentMay be susceptible to side reactions such as diazo coupling. Careful temperature control is crucial.
Electron-poor anilines Moderate to GoodDiazotization may be slower. The resulting diazonium salts are generally more stable.
Sterically hindered anilines ModerateThe steric bulk around the amino group can impede both diazotization and the subsequent Sandmeyer reaction.
Heterocyclic amines VariableThe success of the reaction is highly dependent on the nature of the heterocyclic ring. Some heterocycles may be unstable under the acidic conditions of diazotization.
Aliphatic amines Not applicableAliphatic diazonium salts are highly unstable and readily decompose, making them unsuitable for the Sandmeyer reaction.[8][10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low yield of aryl bromide - Incomplete diazotization.- Premature decomposition of the diazonium salt.- Impure CuBr (presence of Cu(II)).- Ensure the temperature is strictly maintained at 0–5 °C during diazotization.- Use a slight excess of NaNO₂.- Add the diazonium salt solution to the CuBr solution promptly after preparation.- Use freshly prepared or purified CuBr.
Formation of phenol byproduct - Reaction temperature during diazotization was too high.- The diazonium salt solution was allowed to stand for too long before the addition of CuBr.- Maintain strict temperature control (0–5 °C).- Use the diazonium salt immediately after its formation.
Formation of biaryl byproducts - This is an inherent side reaction of the radical mechanism.- While difficult to eliminate completely, optimizing reaction conditions (concentration, temperature) may minimize their formation.
Incomplete reaction - Insufficient heating during the Sandmeyer step.- Deactivated substrate.- Ensure the reaction mixture is heated until nitrogen evolution ceases.- For less reactive substrates, consider using a more modern catalytic protocol or increasing the reaction time.

Applications in Drug Development and Medicinal Chemistry

The Sandmeyer reaction is a valuable tool in the synthesis of pharmaceutically important compounds.[1] The introduction of a bromine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. Bromine can act as a lipophilic group, enhance binding to target proteins through halogen bonding, and serve as a handle for further synthetic modifications. For example, the synthesis of the bioactive compound (+)-curcuphenol, which exhibits antifungal and anticancer activity, employs the Sandmeyer reaction to replace an amino group with a bromo group.[3][9]

Conclusion

The Sandmeyer reaction for the synthesis of brominated aromatics is a time-tested and indispensable transformation in organic chemistry. Its reliability, broad substrate scope, and the versatility of the resulting aryl bromide products ensure its continued relevance in both academic research and industrial applications, particularly in the field of drug development. By understanding the underlying mechanism and adhering to carefully optimized protocols, researchers can effectively leverage this powerful reaction to access a wide array of valuable brominated building blocks.

References

  • Akhtar, R., Zahoor, A. F., Rasool, N., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1595-1629. [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • LS College. (2022, January 21). Sandmeyer reaction. [Link]

  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). [Link]

  • Slideshare. (2026, March 4). Current applicability of Sandmeyer reaction presentation. [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. [Link]

  • PHARMD GURU. (2025, November 15). 32. SANDMEYERS REACTION. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Diazonium Salts in Organic Synthesis. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Reddit. (2022, December 5). Queston regarding the Sandmeyer Reaction. [Link]

  • Dalton Transactions. (2011). A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline (N2C4H6S) into 2-bromo-1-methyl-imidazole (N2C4H5Br) in presence of copper(i) bromide. [Link]

  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • DIAZONIUM SALTS. (2020, March 29). [Link]

  • ResearchGate. (2011, September). A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline (N2C4H6S) into 2-bromo-1-methyl-imidazole (N2C4H5Br) in presence of copper(I) bromide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Bromo-4-(bromomethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for the purification of 1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS No. 1148110-16-0). This key intermediate is crucial in various synthetic pathways within pharmaceutical and materials science research. However, its synthesis, typically via radical bromination, often yields a crude product contaminated with starting materials, over-brominated species, and other byproducts. Achieving high purity is paramount for the reliability and reproducibility of downstream applications.

This guide provides a comprehensive, experience-driven approach to troubleshooting common purification challenges. We will move beyond simple step-by-step instructions to explain the causality behind our recommended protocols, empowering you to make informed decisions in your laboratory work.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a clear understanding of what you need to remove. The impurities present are intrinsically linked to the synthetic method used.

Q1: What are the most common impurities I should expect in my crude 1-Bromo-4-(bromomethyl)-2-methoxybenzene?

A1: Assuming a standard Wohl-Ziegler radical bromination of 1-bromo-4-methyl-2-methoxybenzene using N-bromosuccinimide (NBS) and a radical initiator, your primary contaminants will likely be:

  • Unreacted Starting Material: 1-bromo-4-methyl-2-methoxybenzene may persist if the reaction does not go to completion.

  • Over-brominated Byproduct: 1-Bromo-4-(dibromomethyl)-2-methoxybenzene is a frequent side product resulting from a second bromination event at the benzylic position.[1]

  • Hydrolysis Product: (4-Bromo-3-methoxyphenyl)methanol can form if the reactive benzylic bromide is exposed to moisture during the reaction or workup.[1]

  • Reaction-Specific Byproducts: If using NBS, the succinimide byproduct will be present in the crude mixture.[2]

Below is a diagram illustrating the formation of the desired product and key byproducts.

G cluster_main Primary Reaction Pathway cluster_side Common Side Reactions SM 1-bromo-4-methyl-2-methoxybenzene (Starting Material) Product 1-Bromo-4-(bromomethyl)-2-methoxybenzene (Desired Product) SM->Product + NBS, Initiator Dibromo 1-Bromo-4-(dibromomethyl)-2-methoxybenzene (Over-bromination) Product->Dibromo + NBS Hydrolysis (4-Bromo-3-methoxyphenyl)methanol (Hydrolysis Product) Product->Hydrolysis + H₂O

Caption: Synthetic pathway and common side products.

Table 1: Common Impurities and Their Analytical Signatures

Impurity Name Structure Description Key Analytical Signature
1-bromo-4-methyl-2-methoxybenzene Starting Material ¹H NMR: Singlet for the benzylic -CH₃ group (~2.4 ppm). Less polar than the product on TLC.
1-Bromo-4-(dibromomethyl)-2-methoxybenzene Over-brominated Byproduct ¹H NMR: Singlet for the benzylic -CHBr₂ proton (~6.6 ppm). MS: Characteristic M, M+2, M+4 isotope pattern for three bromine atoms.
(4-Bromo-3-methoxyphenyl)methanol Hydrolysis Product ¹H NMR: Broad singlet for the -OH proton (disappears with D₂O shake), singlet for -CH₂OH (~4.6 ppm). Significantly more polar on TLC.

| Succinimide | Reagent Byproduct | Water-soluble. Typically removed during aqueous workup. |

Section 2: Troubleshooting the Purification Process

This section addresses common issues encountered during the purification workflow in a question-and-answer format.

Q2: My crude product is a dark, oily, or semi-solid material. What is the essential first purification step?

A2: An initial aqueous workup is critical. This step is designed to remove water-soluble and acidic impurities before proceeding to more complex chromatographic methods. The dark color often indicates polymeric or baseline impurities which, along with succinimide and any remaining acidic species like HBr, can be effectively removed. A standard workup neutralizes the reaction mixture and prepares it for chromatography.[1]

Q3: How do I separate the desired product from the very similar starting material and over-brominated byproduct?

A3: Flash column chromatography on silica gel is the most effective method for this separation.[2] The polarity differences between the mono-brominated product, the non-polar starting material, and the slightly more polar di-brominated byproduct are sufficient for separation with an optimized solvent system.

Q4: I am having trouble achieving good separation between the product and the dibrominated byproduct on my column. What can I do to improve this?

A4: This is a common challenge due to their similar polarities.[1][3] Here are several field-proven optimization strategies:

  • Optimize the Eluent System: Use a low-polarity eluent. A gradient elution is highly recommended. Start with 100% hexanes or heptane and slowly introduce a slightly more polar solvent like ethyl acetate or dichloromethane. A very shallow gradient (e.g., 0-5% ethyl acetate over many column volumes) will provide the best resolution.

  • Increase Column Resolution: Use a longer column with a smaller diameter to increase the number of theoretical plates.[3] Using silica gel with a smaller particle size (e.g., 25-40 µm) can also significantly enhance separation.

  • Use the Right Loading Technique: If your crude product is an oil or solid, consider dry loading.[3] Pre-adsorb the crude material onto a small amount of silica gel and load this powder onto the top of your column. This technique prevents band broadening and leads to sharper peaks and better separation compared to wet loading a concentrated solution.

Q5: Is recrystallization a viable purification method for 1-Bromo-4-(bromomethyl)-2-methoxybenzene?

A5: Possibly. The physical form is described as a liquid, solid, or semi-solid, suggesting it may have a low melting point. Recrystallization is an excellent technique for purifying solid compounds.[4] To assess its viability:

  • Solvent Screening: Take a small amount of the crude product and test its solubility in various solvents (e.g., hexanes, methanol, isopropanol, ethyl acetate/hexane mixtures) at room temperature and at boiling.

  • Ideal Solvent: The ideal solvent will dissolve the compound when hot but show poor solubility when cold.[4] This allows the desired product to crystallize upon cooling, leaving impurities behind in the mother liquor. If such a solvent is found, recrystallization can be a highly efficient and scalable purification method.

Section 3: Detailed Experimental Protocols

These protocols provide a validated workflow for purification and analysis.

Protocol 1: Standard Aqueous Workup

This procedure removes acidic and water-soluble byproducts.[1][2]

  • Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize acids.

    • Deionized water.

    • Saturated aqueous sodium chloride (brine) solution to facilitate layer separation and remove residual water.

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product, now ready for chromatography.

Protocol 2: Purity Assessment and Solvent System Optimization by TLC
  • Prepare a stock solution of your crude product in DCM or EtOAc.

  • On a silica gel TLC plate, spot the starting material (if available), the crude mixture, and co-spot (both on the same lane).

  • Develop the plate in a chamber with a pre-screened solvent system. Test various ratios of a non-polar solvent (Hexane/Heptane) and a polar solvent (EtOAc/DCM).

  • Visualize the plate under a UV lamp (254 nm).

  • The ideal solvent system for column chromatography will give the desired product an Rf value of 0.2-0.3 and show maximum separation from all impurities.[3]

Table 2: Example TLC Solvent System Screening

Solvent System (Hexane:EtOAc) Rf (Starting Material) Rf (Product) Rf (Dibromo-product) Notes
98:2 ~0.45 ~0.35 ~0.30 Good starting point. Separation is visible but could be improved.
99:1 ~0.30 ~0.20 ~0.17 Better separation between spots. Ideal for column chromatography.

| 95:5 | ~0.65 | ~0.55 | ~0.50 | Spots are too high on the plate (high Rf). Eluent is too polar. |

Protocol 3: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., 99:1 Hexane:EtOAc). Ensure the silica bed is level and free of air bubbles.

  • Loading: Dry-load the crude product (pre-adsorbed onto silica) onto the top of the packed column.

  • Elution: Begin eluting the column with the solvent system, applying positive pressure (air or nitrogen) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified 1-Bromo-4-(bromomethyl)-2-methoxybenzene.

G Crude Crude Reaction Mixture Workup Aqueous Workup (Protocol 1) Crude->Workup Crude_Clean Concentrated Crude Workup->Crude_Clean TLC_Opt TLC Analysis for Solvent Optimization (Protocol 2) Crude_Clean->TLC_Opt Column Flash Column Chromatography (Protocol 3) Crude_Clean->Column TLC_Opt->Column informs Fractions Collect Fractions Column->Fractions TLC_Analysis Analyze Fractions by TLC Fractions->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evap Solvent Removal (Rotary Evaporator) Combine->Evap Pure_Product Purified Product Evap->Pure_Product

Caption: General workflow for purification and analysis.

Section 4: Purity Verification & Stability
Q6: How can I definitively confirm the purity and identity of my final product?

A6: A combination of analytical techniques is essential for comprehensive quality control:[5]

  • ¹H and ¹³C NMR: Confirms the chemical structure and identifies any remaining impurities. The spectrum should be clean and match the expected chemical shifts and coupling constants.[6][7]

  • GC-MS: Quantifies volatile impurities and confirms the molecular weight. The mass spectrum should show the correct molecular ion peak with the characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks).[5][6]

  • HPLC: Provides a precise quantitative measure of purity (e.g., >98%). A reverse-phase C18 column with a UV detector is a standard method.[5][8]

Q7: My purified product turned yellow/brown after a few weeks in storage. How can I improve its stability?

A7: 1-Bromo-4-(bromomethyl)-2-methoxybenzene is a reactive benzylic bromide and is susceptible to degradation.[1] Proper storage is critical to maintain its purity:

  • Dryness: Ensure the product is completely free of residual solvents and moisture.

  • Inert Atmosphere: Store under an inert atmosphere like argon or nitrogen to prevent oxidation and hydrolysis.[1]

  • Low Temperature: Store at recommended low temperatures (2-8°C) to slow the rate of decomposition.[1]

  • Light Protection: Use an amber vial or store in the dark to prevent photodecomposition.[1]

Section 5: Safety First

Hazard Profile: 1-Bromo-4-(bromomethyl)-2-methoxybenzene is classified as a hazardous substance that causes severe skin burns and eye damage.

  • Handling: Always handle this compound inside a certified chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[9][10]

  • Exposure: In case of skin contact, immediately wash with plenty of water for at least 15 minutes and remove contaminated clothing.[10] For eye contact, rinse cautiously with water for several minutes.[10] Seek immediate medical attention in all cases of exposure.

References
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26). Retrieved March 10, 2026, from [Link]

  • p. 136 - Organic Syntheses Procedure. (n.d.). Retrieved March 10, 2026, from [Link]

  • Method for purifying a bromine compound - Google Patents. (n.d.).
  • Benzene, 1-(bromomethyl)-4-methoxy- | SIELC - SIELC Technologies. (2018, May 16). Retrieved March 10, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Retrieved March 10, 2026, from [Link]

  • 1-BROMO-2-(BROMOMETHYL)-4-METHOXYBENZENE | CAS 19614-12-1 - Matrix Fine Chemicals. (n.d.). Retrieved March 10, 2026, from [Link]

  • 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem. (n.d.). Retrieved March 10, 2026, from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • 4-Bromo-2-(bromomethyl)-1-methoxybenzene (C007B-051135) - Cenmed Enterprises. (n.d.). Retrieved March 10, 2026, from [Link]

  • Analytical Methods - OPUS. (2025, August 28). Retrieved March 10, 2026, from [Link]

Sources

Preventing decomposition of benzyl bromides during silica gel chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography of Benzyl Bromides

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of benzyl bromides. This guide is designed to provide in-depth, practical solutions to a common and often frustrating challenge in organic synthesis: the decomposition of benzyl bromides during silica gel chromatography. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Part 1: Understanding the Challenge - FAQs

This section addresses the fundamental questions surrounding the instability of benzyl bromides on silica gel. Understanding the "why" is the first step toward developing a robust solution.

Q1: I'm losing my product during column chromatography. Why do my benzyl bromides decompose on silica gel?

Answer: The primary culprit is the inherent acidity of standard silica gel.[1][2] The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. These acidic sites, along with trace metal impurities that can act as Lewis acids, can catalyze the decomposition of sensitive substrates like benzyl bromides.[3][4]

The decomposition typically proceeds through an S_N1-type mechanism:

  • Carbocation Formation: The acidic silanol groups can protonate the bromine atom, making it a better leaving group. Alternatively, Lewis acidic sites can coordinate to the bromine. This facilitates the departure of the bromide ion, generating a relatively stable benzyl carbocation.

  • Nucleophilic Attack: This highly reactive carbocation is then susceptible to attack by nucleophiles present in the system. The most common nucleophile is water adsorbed onto the silica gel, which leads to the formation of the corresponding benzyl alcohol. If another alcohol molecule (like the newly formed benzyl alcohol) attacks, a dibenzyl ether can form.

Q2: Are all benzyl bromides equally prone to decomposition?

Answer: No, the stability of a benzyl bromide is highly dependent on the electronic nature of the substituents on the aromatic ring.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), alkyl (-R), or amino (-NR₂) groups increase the electron density of the aromatic ring. This stabilizes the intermediate benzyl carbocation through resonance or inductive effects, making the S_N1 pathway much faster. Consequently, benzyl bromides with strong EDGs are most susceptible to decomposition on silica gel.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups (-COR) pull electron density away from the ring.[5] This destabilizes the benzyl carbocation, slowing down the S_N1 reaction. Therefore, benzyl bromides with strong EWGs are generally more stable on standard silica gel.

The following table provides a general guide to stability based on substitution patterns.

Substituent ExampleElectronic EffectRelative Stability on SilicaRecommended Action
4-Methoxybenzyl bromideStrong Electron-DonatingVery LowNeutralization is critical. Consider alternatives.
4-Methylbenzyl bromideWeak Electron-DonatingLowNeutralization highly recommended.
Benzyl bromide (unsubstituted)NeutralModerateNeutralization is a safe precaution.
4-Chlorobenzyl bromideWeak Electron-WithdrawingHighStandard silica is often sufficient.
4-Nitrobenzyl bromideStrong Electron-WithdrawingVery HighStandard silica is generally safe.

Part 2: Proactive Prevention & Troubleshooting

This section provides actionable strategies and detailed protocols to prevent decomposition and troubleshoot failed purifications.

Q3: How can I modify my silica gel to make it safer for my compound?

Answer: The most effective strategy is to neutralize the acidic sites on the silica gel.[6] This process, often called "deactivation," involves adding a small amount of a basic modifier, most commonly triethylamine (TEA), to the mobile phase.[7][8]

The TEA acts in two ways:

  • It neutralizes the acidic Brønsted acid (Si-OH) sites.

  • It competes for coordination at Lewis acidic metal sites.

A preliminary test on a TLC plate is essential.[9] Spot your crude material on a plate and develop it in your chosen eluent system both with and without the addition of 1-2% TEA. If the decomposition spot (often at the baseline) disappears in the lane with TEA, this method will likely succeed on the column.

Protocol 1: Deactivation of Silica Gel with Triethylamine

Objective: To prepare and run a column with a TEA-doped mobile phase to prevent acid-catalyzed decomposition.

Materials:

  • Crude benzyl bromide sample

  • Silica gel (for column chromatography)

  • Chosen eluent system (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (TEA)

  • Glass column, flasks, and other standard chromatography equipment

Methodology:

  • Solvent Preparation: Prepare your mobile phase (eluent). To this solvent system, add triethylamine to a final concentration of 1-3% by volume. For example, for 500 mL of eluent, add 5-15 mL of TEA. Mix thoroughly.[6]

  • Slurry Packing: In a beaker, create a slurry of your silica gel using the TEA-containing mobile phase. Ensure the slurry is homogenous and free of air bubbles.[1]

  • Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it reaches the top of the silica bed.

  • Equilibration (Optional but Recommended): Pass 1-2 column volumes of the TEA-containing eluent through the packed column. This ensures that all acidic sites are thoroughly neutralized before the sample is introduced.[7][10]

  • Sample Loading: Dissolve your crude product in a minimal amount of the TEA-containing eluent and load it carefully onto the top of the silica bed.

  • Elution: Run the column using the TEA-containing mobile phase, collecting fractions as usual.

Q4: Can my choice of solvent system help prevent decomposition?

Answer: Yes, the polarity of your mobile phase can influence the rate of decomposition. S_N1 reactions are favored by polar solvents that can stabilize the charged carbocation intermediate. While you are limited by the solvent required for elution, using the least polar solvent system possible that still provides good separation is advisable. For many benzyl bromides, systems like hexane/ethyl acetate or hexane/dichloromethane are common starting points.

Q5: My compound is still decomposing even with triethylamine. What are my alternatives?

Answer: If TEA-deactivated silica is insufficient, or if your compound is sensitive to basic conditions, you should consider alternative stationary phases.[11]

  • Neutral Alumina (Al₂O₃): Alumina is a common alternative and can be purchased in acidic, neutral, or basic grades.[1] For most acid-sensitive compounds, neutral alumina is an excellent first choice. It offers different selectivity compared to silica and can prevent decomposition.

  • Florisil® (Magnesium Silicate): This is a mildly basic adsorbent that is less reactive than silica and can be effective for purifying sensitive compounds.[6]

  • Reverse-Phase Chromatography (C18 Silica): If your benzyl bromide has sufficient hydrophobic character, reverse-phase chromatography is a powerful alternative. Here, the stationary phase is nonpolar (C18-coated silica) and the mobile phase is polar (e.g., water/acetonitrile). Since the mechanism of interaction is different, acid-catalyzed decomposition is avoided.

Part 3: Visualization of Key Concepts

Visual aids can clarify complex chemical processes and decision-making workflows.

Decomposition Mechanism on Silica

The diagram below illustrates the S_N1 pathway for the decomposition of an electron-rich benzyl bromide on an acidic silica gel surface.

DecompositionMechanism sub 4-MeO-BnBr (Substrate) int Benzyl Carbocation (Intermediate) sub->int 1. Br⁻ leaves (Catalyzed by Silica) silica Acidic Silica Surface (Si-OH, Lewis Acid) silica->int bnalc Benzyl Alcohol (Product 1) int->bnalc ether Dibenzyl Ether (Product 2) int->ether h2o H₂O (Nucleophile) h2o->int 2a. Nucleophilic Attack bnalc->int 2b. Nucleophilic Attack

Caption: S_N1 decomposition pathway of a benzyl bromide on silica gel.

Decision Workflow for Purification

This flowchart provides a logical path for selecting the appropriate purification strategy.

PurificationWorkflow start Start: Purify Benzyl Bromide tlc_test Q: Does it decompose on a standard silica TLC plate? start->tlc_test no_decomp A: No. Use standard silica gel chromatography. tlc_test->no_decomp No decomp A: Yes. Streaking or baseline spot observed. tlc_test->decomp Yes tea_test Q: Run TLC with 1-2% TEA in eluent. Is it stable? decomp->tea_test tea_ok A: Yes. Use TEA-deactivated silica column. tea_test->tea_ok Yes tea_fail A: No, or compound is base-sensitive. tea_test->tea_fail No alt_phase Use alternative stationary phase: 1. Neutral Alumina 2. Florisil 3. Reverse-Phase (C18) tea_fail->alt_phase

Sources

Optimizing yield for Li-Br exchange in sterically hindered aryl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organometallic Chemistry. This guide is designed for researchers and drug development professionals troubleshooting low yields, incomplete conversions, and side reactions during the lithium-halogen exchange of sterically hindered aryl bromides.

Below, you will find a diagnostic workflow, causality-driven FAQs, quantitative data tables, and a self-validating experimental protocol.

G start Sterically Hindered Aryl Bromide reagent Add 2.1 eq t-BuLi (-78°C, Toluene/THF) start->reagent exchange Li-Br Exchange (Ate-Complex) reagent->exchange check In-Process Control: CD3OD Quench & NMR exchange->check success >95% Ar-D: Add Electrophile check->success High D-incorp fail <95% Ar-D: Identify Byproduct check->fail Low D-incorp wurtz Ar-Br (Incomplete): Increase Temp/Time fail->wurtz decomp Ar-H (Protonation): Check Solvent/Moisture fail->decomp

Fig 1. Decision tree for troubleshooting Li-Br exchange in hindered substrates.

Section 1: Reagent Selection & Stoichiometry (FAQ)

Q1: Why is my yield of the lithiated intermediate so low when using n-BuLi on an ortho,ortho-disubstituted aryl bromide? A: The root cause is reaction kinetics. Steric bulk around the bromine atom severely slows down the nucleophilic attack required to form the intermediate ate-complex 1. Because the exchange is sluggish, n-BuLi begins to act as a base instead of a nucleophile, leading to α -metalation of the solvent or deprotonation of the substrate. Furthermore, the n-butyl bromide byproduct generated during the slow exchange can react with your newly formed aryllithium, resulting in Wurtz-type coupling [[2]]().

Solution: Switch to t-BuLi and use exactly 2.0 to 2.2 equivalents. The causality here is driven by elimination kinetics: the first equivalent of t-BuLi executes the halogen exchange, generating t-butyl bromide. The second equivalent of t-BuLi immediately acts as a strong base, reacting with the t-butyl bromide via an E2 elimination to irreversibly form isobutylene gas, isobutane, and LiBr [[3]](). This completely removes the alkyl halide from the system, preventing Wurtz coupling and driving the equilibrium forward.

Q2: I switched to t-BuLi, but I am still seeing significant protonated starting material (Ar-H) after the electrophile quench. What is causing this? A: Ar-H formation indicates your aryllithium intermediate is abstracting a proton from the environment before your electrophile is introduced. In standard ethereal solvents like THF, highly basic aryllithiums can undergo α -deprotonation of the solvent at temperatures above -40 °C. This leads to the fragmentation of THF (yielding ethylene and the lithium enolate of acetaldehyde), which subsequently protonates and destroys your product 3.

Solution: Optimize the solvent system. Toluene is a favored hydrocarbon solvent that imparts improved stability and solubility to organolithium species 4. For hindered substrates that require slightly warmer temperatures (e.g., -40 °C) to overcome the activation energy of the exchange, use a mixture of Toluene/THF (9:1) to minimize the concentration of cleavable ethereal protons.

Q3: Does the mode of addition matter for highly hindered substrates? A: Absolutely. Because the reaction is extremely fast and exothermic, localized concentration gradients can cause side reactions. Flow chemistry platforms are increasingly used to precisely control mixing efficiency, residence time, and temperature, effectively suppressing mixing-controlled side reactions like Wurtz coupling 5. If restricted to batch chemistry, ensure vigorous stirring and dropwise addition down the cooled wall of the flask.

Section 2: Quantitative Troubleshooting Data

Table 1: Quantitative Comparison of Solvent and Reagent Effects on Li-Br Exchange (Representative data for 2,4,6-Triisopropylbromobenzene)

ReagentEquivalentsSolvent SystemTemp ProfilePrimary ByproductTypical Yield of Target (%)
n-BuLi1.05Pure THF-78 °C, 1 hWurtz Coupling (Ar-Bu)30 - 45%
t-BuLi1.05Pure THF-78 °C, 1 hWurtz Coupling (Ar-t-Bu)20 - 40%
t-BuLi2.10Pure THF-78 °C to -40 °CProtonation (Ar-H)60 - 75%
t-BuLi2.10Toluene/THF (9:1)-78 °C to -40 °CNone (Clean Exchange)>92%

Section 3: Self-Validating Experimental Protocol

To ensure trustworthiness in your workflow, you must not proceed to the electrophile addition blindly. This protocol integrates an In-Process Control (IPC) step 6 that self-validates the success of the exchange before committing expensive downstream reagents.

Step 1: System Preparation Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

Step 2: Substrate Dissolution Dissolve the sterically hindered aryl bromide (1.0 eq) in a 9:1 mixture of anhydrous Toluene/THF to achieve a concentration of ~0.1 M. Cool the solution to -78 °C using a dry ice/acetone bath.

Step 3: Reagent Addition Dropwise add t-BuLi (2.1 eq, typically 1.7 M in pentane) down the side of the flask over 15-30 minutes. This allows the reagent to pre-cool before hitting the reaction mixture, ensuring immediate thermal dissipation.

Step 4: Maturation Stir at -78 °C for 30 minutes. For highly hindered substrates, remove the cooling bath and allow the reaction to warm to -40 °C (using a dry ice/acetonitrile bath) for an additional 30 minutes to drive the ate-complex to full exchange.

Step 5: Self-Validation (In-Process Control) Withdraw a 0.2 mL aliquot using an oven-dried micro-syringe. Quench immediately into a GC vial containing 0.5 mL of strictly anhydrous CD₃OD. Analyze via ¹H NMR or GC-MS.

  • If you see >95% Ar-D: The exchange was successful. Proceed to Step 6.

  • If you see Ar-Br: The exchange is incomplete. Increase temperature to -20 °C or extend the maturation time.

  • If you see Ar-H: The aryllithium formed but was quenched by adventitious moisture or solvent deprotonation. Discard and rigorously dry your system/solvents.

Step 6: Electrophile Trapping Once validated, re-cool the mixture to -78 °C (if warmed) and add the electrophile (1.5 eq) either neat or dissolved in anhydrous toluene. Allow to warm to room temperature overnight.

References

  • Optimization of Organolithium Reactions. odu.edu. 4

  • organic chemistry - Why do halogen-metal exchanges happen? stackexchange.com. 2

  • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. ethz.ch. 3

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. researchgate.net. 1

  • Reaction Chemistry & Engineering - RSC Publishing. rsc.org. 5

  • Troubles with Lithium-Halogen exchange reaction. sciencemadness.org. 6

Sources

Improving stability of 1-Bromo-4-(bromomethyl)-2-methoxybenzene upon storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS 1148110-16-0). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this highly reactive reagent. Our goal is to provide you with the technical insights and practical protocols necessary to ensure the integrity of your material, leading to more reliable and reproducible experimental outcomes.

Section 1: Understanding the Instability of 1-Bromo-4-(bromomethyl)-2-methoxybenzene

The utility of 1-Bromo-4-(bromomethyl)-2-methoxybenzene as a synthetic building block is derived from its reactive benzylic bromide functional group. However, this same reactivity is the source of its inherent instability. The carbon-bromine bond at the benzylic position is susceptible to cleavage, forming a resonance-stabilized benzylic carbocation or radical.[1][2] This high reactivity makes the compound prone to degradation through several pathways, especially when not stored or handled under optimal conditions.

This guide will walk you through the causes of this instability and provide actionable solutions to mitigate degradation.

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for 1-Bromo-4-(bromomethyl)-2-methoxybenzene?

This compound is sensitive to moisture, air, and light. The recommended storage conditions are critical for maintaining its purity.[3]

ParameterRecommendationRationale
Temperature 2-8°CSlows the rate of decomposition reactions (hydrolysis, polymerization).
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.[4]
Light Amber/Opaque VialProtects against light-induced radical degradation pathways.[4][5]
Moisture Tightly Sealed ContainerPrevents hydrolysis of the benzylic bromide to the corresponding benzyl alcohol.[6][7]

Q2: I've just received my shipment. What should I do first?

Upon receipt, immediately transfer the compound to a desiccator inside a refrigerator (2-8°C). If the original packaging is not designed for long-term storage under an inert atmosphere, we recommend transferring the material into a smaller, appropriate vial that can be purged with nitrogen or argon and securely sealed. It is also best practice to perform an initial purity analysis (e.g., ¹H NMR, HPLC) to establish a baseline for future comparisons.[8]

Q3: What are the visible signs of degradation?

The pure compound is typically a liquid or a solid/semi-solid.[3] Visible signs of degradation can include:

  • Color Change: Development of a yellow or brown hue, often indicating the formation of polymeric or oxidized byproducts.

  • Phase Change: A solid material becoming gummy or an oily liquid appearing in the container.

  • Pressure Buildup: Formation of gaseous byproducts like hydrogen bromide (HBr) from hydrolysis can cause pressure to build in a sealed container.[9]

Q4: This compound is a lachrymator. What safety precautions are necessary?

A lachrymator is a substance that irritates the eyes and causes tearing.[10] Due to this and its corrosive nature ("Causes severe skin burns and eye damage"), all handling must be performed inside a certified chemical fume hood.[3][11]

Mandatory Personal Protective Equipment (PPE):

  • Wear tightly fitting safety goggles and a face shield.[6]

  • Use chemical-resistant gloves (e.g., nitrile).

  • Wear a flame-resistant lab coat.[6]

Section 3: Troubleshooting Guide

This section provides a deeper dive into specific problems you may encounter during your experiments.

Problem 1: My NMR/HPLC analysis shows decreased purity and new peaks.

  • Possible Cause 1: Hydrolysis. The most common degradation pathway is reaction with trace moisture to form 4-bromo-3-methoxybenzyl alcohol and HBr. The liberated HBr can then catalyze further decomposition.

  • Possible Cause 2: Self-Condensation/Polymerization. Benzylic halides can undergo Friedel-Crafts-type reactions with themselves, especially in the presence of acidic impurities (like HBr from hydrolysis) or trace metals, leading to oligomeric or polymeric materials.[12]

  • Possible Cause 3: Oxidation. Exposure to air, particularly when accelerated by light, can lead to the formation of corresponding aldehydes or benzoic acid derivatives.[5]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Degradation start Purity Decrease Detected (e.g., via HPLC, NMR) check_storage Review Storage Conditions: - Temp (2-8°C)? - Inert Gas Used? - Protected from Light/Moisture? start->check_storage bad_storage Action: Improve Storage (See Protocol 1) check_storage->bad_storage No good_storage Storage Conditions Correct check_storage->good_storage Yes analyze_impurities Identify Impurities (LC-MS, GC-MS) good_storage->analyze_impurities hydrolysis_product Impurity Matches 4-bromo-3-methoxybenzyl alcohol? analyze_impurities->hydrolysis_product polymer_product High MW / Unresolved Peaks? analyze_impurities->polymer_product oxidation_product Impurity Matches Aldehyde/Acid? analyze_impurities->oxidation_product hydrolysis_cause Root Cause: Moisture Contamination Action: Use anhydrous solvents/techniques. Consider purification. hydrolysis_product->hydrolysis_cause Yes polymer_cause Root Cause: Acid/Metal Catalysis Action: Purify reagent. Use amine stabilizer. polymer_product->polymer_cause Yes oxidation_cause Root Cause: Air/Light Exposure Action: Ensure inert atmosphere. Protect from light. oxidation_product->oxidation_cause Yes

Caption: Troubleshooting workflow for decreased purity.

Problem 2: My reaction yields are inconsistent or lower than expected.

  • Possible Cause: Reagent Degradation. If the starting material has partially decomposed, the effective concentration is lower than calculated, leading to poor yields.

  • Solution: Always use a freshly opened vial or material that has been stored correctly. If in doubt, re-purify the compound before use. A simple filtration through a short plug of silica gel (eluting with a non-polar solvent like hexane/ethyl acetate) can sometimes remove polar impurities. For more significant degradation, recrystallization or column chromatography may be necessary.

Problem 3: I observe charring or a rapid color change when adding my base/nucleophile.

  • Possible Cause: Highly Exothermic Reaction. The reaction of the benzylic bromide is likely very fast and exothermic. Localized heating can cause decomposition of the starting material or product.

  • Solution:

    • Cool the reaction mixture to 0°C or lower before adding the base or nucleophile.

    • Add the reagent slowly and portion-wise to control the reaction rate and temperature.

    • Ensure efficient stirring to dissipate heat.

Section 4: Protocols & Best Practices

Adhering to strict protocols is the best way to preserve the integrity of 1-Bromo-4-(bromomethyl)-2-methoxybenzene.

Protocol 1: Long-Term Storage
  • Select Vial: Choose a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquot: If purchased in a large quantity, aliquot the material into smaller, single-use vials to avoid repeatedly opening the main stock container.

  • Inerting: Place the uncapped vial(s) in a desiccator or glove box. Purge the chamber with dry argon or nitrogen for 15-20 minutes.

  • Seal: While still under the inert atmosphere, tightly cap the vial(s). For extra protection, wrap the cap with Parafilm.

  • Store: Place the sealed vial inside a secondary container (like a small plastic box) and store in a refrigerator at 2-8°C.

Protocol 2: Purity Assessment by HPLC (Illustrative Method)

This protocol provides a general method; optimization for your specific equipment may be required.[8]

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Carefully prepare a ~1 mg/mL solution in acetonitrile. Ensure the vial is capped immediately after preparation.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Degradation Pathways Overview

The following diagram illustrates the primary chemical reactions that lead to the degradation of the compound.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_polymerization Self-Condensation compound 1-Bromo-4-(bromomethyl) -2-methoxybenzene moisture Moisture (H₂O) compound->moisture air_light Air (O₂) + Light compound->air_light catalyst Acid (HBr) / Trace Metals compound->catalyst hydrolysis_product 4-Bromo-3-methoxy benzyl alcohol + HBr moisture->hydrolysis_product attacks benzylic carbon oxidation_product Aldehyde / Carboxylic Acid Derivatives air_light->oxidation_product radical mechanism polymer_product Polymeric Byproducts catalyst->polymer_product catalyzes Friedel-Crafts

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Advanced Technical Support: Troubleshooting Friedel-Crafts Reactions with Methoxy-Substituted Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience sudden yield drops, complex mixtures, or stalled conversions when performing Friedel-Crafts (FC) reactions on highly activated aromatic ethers like anisole.

While the methoxy (-OCH₃) group strongly activates the aromatic ring toward electrophilic substitution, its inherent Lewis basicity introduces competing mechanistic pathways that can derail standard protocols. This guide is designed to deconstruct these failures, explain the chemical causality behind them, and provide actionable, field-proven solutions.

Mechanistic Diagnostic: Why Standard Protocols Fail

To troubleshoot effectively, we must first map the competing pathways in the reaction vessel. The diagram below illustrates how catalyst selection dictates whether the reaction proceeds to the desired ketone or falls into deactivation and degradation pathways.

Mechanistic_Diagnostic Substrate Methoxybenzene (Anisole) AlCl3 Strong Lewis Acid (e.g., AlCl3) Substrate->AlCl3 Harsh Conditions Triflate Mild Lewis Acid (e.g., Metal Triflates) Substrate->Triflate Mild Conditions Electrophile Acylating Agent (Chloride/Anhydride) Electrophile->AlCl3 Harsh Conditions Electrophile->Triflate Mild Conditions Complex Catalyst Deactivation (O-Al Complexation) AlCl3->Complex Stoichiometric Depletion Demethyl Ether Cleavage (Demethylation) AlCl3->Demethyl Elevated Temp Product High Yield p-Methoxyketone Triflate->Product Catalytic Turnover Complex->Product Requires >1 eq & Aqueous Quench

Mechanistic divergence in Friedel-Crafts acylation of anisole based on Lewis acid selection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am using 1.0 equivalent of AlCl₃ for the acylation of anisole, but my reaction stalls at <50% conversion. What is causing this low yield? Causality: The methoxy oxygen is a powerful Lewis base. When using traditional strong Lewis acids like aluminum chloride (AlCl₃), the catalyst coordinates not only with the acylating agent to form the active acylium ion but also strongly with the methoxy group of the substrate and the carbonyl group of the newly formed ketone product[1]. This complexation effectively traps the catalyst, rendering it inactive for further turnover[2]. Actionable Fix: If you must use AlCl₃, you cannot treat it as a true catalyst. You must use a super-stoichiometric amount (typically 1.1 to 1.5 equivalents per Lewis basic site) to ensure enough free catalyst remains to generate the electrophile[1]. Alternatively, switch to a catalytic amount of a water-tolerant, mild Lewis acid like a metal triflate.

Q2: My GC-MS shows a significant amount of phenol byproducts. How do I prevent the demethylation of my methoxy groups? Causality: Ether cleavage (demethylation) is a notorious side reaction when highly activated aromatic ethers are subjected to harsh Lewis acids at elevated temperatures[1]. Strong Lewis acids coordinate with the methoxy oxygen, weakening the O-CH₃ bond, which is then cleaved by the halide nucleophile[3]. Actionable Fix:

  • Lower the temperature: Run the reaction at 0 °C to room temperature. Demethylation is highly temperature-dependent and accelerates under reflux[1].

  • Change the catalyst: Transition to milder Lewis acids. Zinc chloride (ZnCl₂) or metal triflates (like Pr(OTf)₃ or Hf(OTf)₄) are significantly less aggressive toward ether bonds and preserve the methoxy group while still promoting acylation[3],[4].

Q3: My catalyst seems to be deactivating immediately upon addition. What is happening? Causality: Friedel-Crafts reactions, particularly those utilizing metal halides, are exceptionally sensitive to moisture. The Lewis acid catalyst will rapidly react with atmospheric water, hydrolyzing into inactive metal hydroxides and generating corrosive HCl gas[1]. Actionable Fix: Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere (nitrogen or argon). Reagents and solvents must be anhydrous[1]. If maintaining strict anhydrous conditions is a bottleneck in your workflow, consider transitioning to metal triflates, which exhibit high tolerance toward trace water[4].

Quantitative Data: Catalyst Efficacy Comparison

To guide your optimization, the following table summarizes the operational parameters and expected outcomes when transitioning from traditional to modern catalytic systems for methoxybenzene acylation.

Catalyst SystemLoading RequirementOptimal Reaction TempDemethylation RiskTypical Yield (p-isomer)
AlCl₃ 110–150 mol%0–25 °CHigh60–70%
ZnCl₂ 100 mol%40–60 °CLow75–80%
Metal Triflates 5–10 mol%40–100 °CVery Low85–95%
Standard Operating Procedure (SOP): Metal Triflate-Catalyzed Acylation

Self-Validating System: This protocol includes inherent checkpoints. The use of TLC monitoring confirms the suppression of the demethylation side reaction (absence of a highly polar baseline spot). Furthermore, the aqueous quench step physically decomposes any residual catalyst-product complex, validating that the isolated mass accurately reflects the chemical conversion rather than trapped intermediates.

Step-by-Step Methodology:
  • Preparation (Moisture Control): Assemble a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Causality: While triflates are moisture-tolerant, starting with anhydrous conditions prevents the competitive hydrolysis of the acylating agent.

  • Reagent Mixing: Dissolve anisole (1.0 eq) and an acid anhydride (1.2 eq) in anhydrous dichloromethane (DCM). Causality: Utilizing an anhydride instead of an acyl chloride prevents the generation of corrosive HCl gas, which can exacerbate ether cleavage and degrade sensitive functional groups[2].

  • Catalyst Addition: Add 5 mol% of Praseodymium(III) triflate (Pr(OTf)₃) to the stirring solution. Causality: Adding the catalyst last controls the initial exotherm and prevents premature degradation of the electrophile. The triflate anion stabilizes the active acylium intermediate without permanently binding to the product[4].

  • Thermal Control & Monitoring: Heat the reaction gently to 40 °C. Monitor via TLC (Hexanes/EtOAc). Causality: Maintaining 40 °C provides sufficient activation energy for the C-C bond formation while remaining safely below the thermal threshold for O-CH₃ bond cleavage.

  • Quench & Workup: Once the anisole is consumed, cool to room temperature and pour the mixture into crushed ice with 1M HCl. Extract with DCM. Causality: The aqueous acid quench breaks any weak coordinate covalent bonds between the metal and the product's carbonyl oxygen, ensuring quantitative phase transfer and preventing emulsion formation[1].

Protocol_Workflow Step1 Step 1: Preparation Dry glassware & inert atmosphere Step2 Step 2: Reagent Mixing Anisole + Anhydride in DCM Step1->Step2 Step3 Step 3: Catalyst Addition Add Metal Triflate (5 mol%) Step2->Step3 Step4 Step 4: Thermal Control Maintain 40°C to prevent cleavage Step3->Step4 Step5 Step 5: Workup Aqueous quench & phase extraction Step4->Step5

Optimized workflow for metal triflate-catalyzed Friedel-Crafts acylation of methoxybenzenes.

References[1] Title: Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdW-2ZWp-HfKKajpnCs9BNbQIVf5eEHkWSaSIKm-iBZC0sVo94zg2w2xldiPUaQ4ApGKyF42SVSpdTD9tbz-w2xa-U6XKXi1EF_7VqvatJWYTmA7hDswO4lYLPD-hRqIyH4akio-HDGt3KSsgJ5iIsqG9L0-C9mXmokNoRx6doio3uWRRE3ULGRlC6M2I5eQdp8gBPHhFJStSNNT3rgk4nadl6HA==[3] Title: Technical Support Center: Optimizing Friedel-Crafts Acylation of Substituted Anisoles. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFigblZw3WYxXwTWYHLE0pH7P9WzHLmh7qqps4gKviTlmm9Q5SjixG9W9y7vHlCM1lmNVkTYo0216UsHpyLBIrqKFZE53FJrg5IDqiH_bUAtBjNKEf2k42-3xt5VVgY0TLj62iRx1AkolOgn8Cn9i0eZ3IMCdOnk9SPbFvCUXK_hPJXD00bGAbYAOajfeHkH94d0xxmb-1cy-mBQwCdiXex5KjMs_Fvax9yehMcs8gPYg==[2] Title: CHAPTER 10: Friedel–Crafts Reactions. Source: rsc.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQjHFUR8Y46lvatKHSEKCWTbJeQddogBVGryycI7ByFpD-BUCIzAgOrPOkfXh--e4p0V7RIE4KE_RC4M35atXXf7AR7fPU3XB5PwXo6vC2q6HXqeeUCVNIHNhiqrEMR8AeTxtF_fwEq8x1gWHpamxJ5vWcIlanaNoqSb3VsGVVYcpzGgq13b9Orj0mJkw=[4] Title: Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq_5IRTPpnVK0LX9W_qiMS4f8n0YUGvgAKqpHo94MxT8JTbGU1I9pdTcf7bgr8nABLTsO42c_-UAx1YPyTvU-vF2LdqQ3goHlxVILkQoK5iXCflHQ7euHyxa042EVFVgm2OvjnzOYB_-Lmjw==

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Module 1: Standard Operating Procedure (SOP) for Aqueous Workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aqueous Workup & Troubleshooting for Benzyl Bromide Synthesis

As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity benzyl bromides. Benzyl bromides are highly reactive electrophiles, potent lachrymators, and notoriously unstable in the presence of moisture. Their synthesis—most commonly via the Wohl-Ziegler bromination using N-bromosuccinimide (NBS)—leaves behind a complex crude mixture containing succinimide, unreacted NBS, molecular bromine (Br₂), and acidic byproducts like hydrobromic acid (HBr)[1].

A poorly designed aqueous workup will lead to product degradation (hydrolysis) or persistent halogenated impurities. This guide establishes a self-validating, step-by-step protocol to ensure high yield and purity, followed by a diagnostic FAQ for troubleshooting common bench-level failures.

This protocol provides a self-validating system for the purification of crude benzyl bromide mixtures. Every step is designed with a specific mechanistic purpose and a visual cue to confirm success.

Prerequisites: The crude reaction mixture should be dissolved in a non-polar organic solvent (e.g., dichloromethane, carbon tetrachloride, or trifluorotoluene)[1]. Ensure all aqueous wash solutions are pre-chilled to 0–5 °C.

Step 1: Quench and Dilution

  • Action: Cool the crude reaction mixture to 0–5 °C in an ice bath. Dilute with an appropriate extraction solvent (e.g., dichloromethane) to a ratio of at least 10 mL per gram of theoretical product.

  • Causality: Dilution lowers the viscosity of the organic phase and prevents the precipitation of the product or succinimide during the phase separation. Cooling drastically reduces the rate of nucleophilic attack by water.

Step 2: Rapid Cold Water Wash

  • Action: Transfer the mixture to a separatory funnel. Wash the organic layer with ice-cold distilled water (1 x 10 mL per gram of product). Shake gently and separate immediately.

  • Causality: This step removes the bulk of the highly water-soluble succinimide byproduct.

  • Trustworthiness Check: The aqueous layer should separate cleanly. Do not leave the product in the separatory funnel; benzyl bromide has a chemical hydrolysis half-life of approximately 79 minutes at 25 °C[2],[3]. Prolonged exposure to water will convert your product into benzyl alcohol.

Step 3: Reductive Wash (Sodium Thiosulfate)

  • Action: Wash the organic phase with a 10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Causality: The Wohl-Ziegler reaction relies on low concentrations of molecular bromine (Br₂) as the catalytically active species[4]. Thiosulfate chemically reduces residual Br₂ and unreacted NBS into highly water-soluble bromide (Br⁻) salts[5].

  • Trustworthiness Check: The organic layer will transition from a red, orange, or yellow tint to colorless or pale yellow. This color change visually validates the complete quenching of oxidizing agents.

Step 4: Mild Basic Wash (Sodium Bicarbonate)

  • Action: Wash the organic layer with cold, saturated aqueous sodium bicarbonate (NaHCO₃).

  • Causality: Neutralizes residual hydrobromic acid (HBr) generated during the radical bromination. Acidic environments can catalyze the degradation of the product and damage downstream chromatography columns.

  • Trustworthiness Check: Carbon dioxide (CO₂) effervescence will occur. The wash is successful when gas evolution ceases and the aqueous layer tests at a pH of 7–8.

Step 5: Brine Wash

  • Action: Wash with saturated aqueous sodium chloride (brine).

  • Causality: Brine draws dissolved water out of the organic phase via osmotic pressure, acting as a pre-drying step and breaking any micro-emulsions formed during the bicarbonate wash.

  • Trustworthiness Check: The organic layer should appear visually clear, not cloudy.

Step 6: Drying and Concentration

  • Action: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 35 °C.

Module 2: Workup Workflow Visualization

BenzylBromideWorkup Start Crude Reaction Mixture (in Organic Solvent) WaterWash 1. Cold Water Wash Extracts Succinimide Start->WaterWash ThioCheck Visual Check: Is Organic Layer Yellow/Orange? WaterWash->ThioCheck ThioWash 2. Na2S2O3 Wash Reduces Br2 to Br- ThioCheck->ThioWash Yes (Br2 Present) BicarbWash 3. Cold NaHCO3 Wash Neutralizes HBr ThioCheck->BicarbWash No (Br2 Absent) ThioWash->BicarbWash BrineWash 4. Brine Wash Breaks Emulsions BicarbWash->BrineWash Dry 5. Dry over Na2SO4 Removes Trace H2O BrineWash->Dry End Concentrate in vacuo Pure Benzyl Bromide Dry->End

Logical workflow for the aqueous purification of crude benzyl bromide products.

Module 3: Quantitative Data & Wash Parameters

Summarizing the mechanistic rationale and physical cues for each stage of the aqueous workup ensures that bench scientists can adapt the protocol to varying scales.

Wash StageReagent ConcentrationTarget ImpurityMechanistic RationaleTarget pH / Visual Cue
Water Wash 100% H₂O (0–5 °C)Succinimide, SaltsPolar solubilization of highly water-soluble byproducts.Clean phase separation.
Reductive Wash 10% w/v Na₂S₂O₃Br₂, NBSChemical reduction of halogens to water-soluble halides.Organic phase turns colorless.
Basic Wash Saturated NaHCO₃HBr, Acidic speciesAcid-base neutralization, preventing acid-catalyzed degradation.pH 7–8 / Effervescence ceases.
Brine Wash Saturated NaClDissolved H₂OOsmotic extraction of water, breaking micro-emulsions.Clear organic layer.

Module 4: Diagnostic FAQ & Troubleshooting

Q1: My benzyl bromide yield is consistently low, and NMR shows benzyl alcohol contamination. What went wrong during the workup? A: You are experiencing product hydrolysis. Benzyl bromide is highly susceptible to nucleophilic attack by water (via Sₙ1/Sₙ2 mechanisms). The chemical hydrolysis half-life of benzyl bromide in water at 25 °C is approximately 79 minutes[2],[3]. Solution: To mitigate this, the aqueous workup must be performed rapidly and using ice-cold aqueous solutions. Never leave the product sitting in a separatory funnel with an aqueous layer for extended periods.

Q2: The organic layer remains persistently orange/red even after the water wash. Is this normal? A: No. The orange/red color indicates the presence of unreacted molecular bromine (Br₂), which is the catalytically active species in the Wohl-Ziegler mechanism[4]. Solution: You must perform a reductive wash using sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite[5]. The thiosulfate reduces Br₂ to bromide (Br⁻), which partitions cleanly into the aqueous phase. The wash is complete when the organic layer becomes colorless or pale yellow.

Q3: I used excess benzyl bromide as a reactant for an alkylation, and I cannot remove it during the aqueous workup. How do I get rid of it? A: Benzyl bromide is highly lipophilic (log Kow = 2.92)[3] and will not wash out with standard aqueous phases. Solution: If column chromatography or vacuum distillation is not viable, you can use a chemical scavenger. Add a tertiary amine (like triethylamine or dimethylbenzylamine) to the crude mixture. The amine will react with the excess benzyl bromide via an Sₙ2 reaction to form a highly polar quaternary ammonium salt (e.g., benzyltriethylammonium bromide). This salt is highly water-soluble and can be easily removed with a subsequent water wash[6].

Q4: Why did my product bottle burst after storing the purified benzyl bromide over molecular sieves? A: Benzyl bromide is highly reactive and can undergo a Friedel-Crafts-type intermolecular condensation-polymerization catalyzed by the acidic sites on activated molecular sieves[2]. This reaction liberates hydrogen bromide (HBr) gas, which builds up pressure and causes the container to rupture. Solution: Never store benzyl bromides over molecular sieves. Store them in a dark, tightly sealed bottle over a stabilizer (like silver wire or potassium carbonate) at 2–8 °C.

References

  • Benzyl Bromide | C7H7Br | CID 7498 - PubChem. Available at:[Link]

  • How does one separate Benzyl bromide from the reaction mixture? - ResearchGate. Available at:[Link]

  • Selective bromination process - GB2133404A - Google Patents.
  • Wohl–Ziegler bromination - Wikipedia. Available at:[Link]

  • Wohl-Ziegler Reaction - Organic Chemistry Portal. Available at:[Link]

Sources

TLC solvent system for monitoring progress of alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthetic Workflows . As an application scientist, I frequently encounter researchers struggling to accurately monitor alkylation reactions via Thin Layer Chromatography (TLC). Alkylation reactions—whether N-, O-, or C-alkylations—fundamentally alter the hydrogen-bonding capacity and lipophilicity of your molecules.

This guide is designed to move beyond basic protocols. It provides mechanistic troubleshooting, field-proven heuristics, and self-validating methodologies to ensure your reaction monitoring is accurate, reproducible, and scientifically sound.

Diagnostic Workflow: Selecting Your Initial TLC System

Before preparing your chambers, use the following decision matrix to establish your baseline solvent system and visualization strategy based on the specific nucleophile and electrophile in your alkylation reaction.

TLC_Workflow Start Identify Alkylation Type (Nucleophile) N_Alk N-Alkylation (Amines) Start->N_Alk O_Alk O-Alkylation (Alcohols/Phenols) Start->O_Alk C_Alk C-Alkylation (Carbanions) Start->C_Alk Sys_N Mobile Phase: DCM / MeOH + 1-5% Triethylamine N_Alk->Sys_N Sys_O Mobile Phase: Hexane / EtOAc (Start 4:1 ratio) O_Alk->Sys_O Sys_C Mobile Phase: Hexane / EtOAc or DCM C_Alk->Sys_C Check_Streak Severe Streaking? Sys_N->Check_Streak Check_UV Alkyl Halide UV Active? Sys_O->Check_UV Sys_C->Check_UV Fix_Streak Pre-treat plate with TEA or switch to Alumina Check_Streak->Fix_Streak Yes Fix_UV Visualize with KMnO4 or PMA Stain Check_UV->Fix_UV No

Decision matrix for selecting TLC solvent systems and visualization based on alkylation type.

Knowledge Base & Troubleshooting FAQs

Q1: My N-alkylation product and starting material are streaking heavily from the baseline. How do I fix this?

Causality: Standard TLC plates are coated with silica gel ( SiO2​ ), which is populated by surface silanol groups ( −SiOH ). These groups are weakly acidic. Because amines are basic, they undergo an acid-base interaction with the stationary phase, causing the amine to bind strongly and desorb slowly during elution[1]. This results in a "streak" rather than a tight, quantifiable spot. Solution: You must neutralize the acidic silanol sites. Add 1% to 5% Triethylamine (TEA) or concentrated aqueous ammonia to your mobile phase (e.g., 90:9:1 DCM:MeOH:TEA)[2],[3]. The volatile TEA competitively binds to the silanol groups, allowing your target amine to partition normally based on its inherent polarity.

Q2: I am performing an O-alkylation (Williamson ether synthesis). What solvent system should I start with, and what Rf​ shift should I expect?

Causality: In an O-alkylation, you are converting an alcohol or phenol (which is both a strong hydrogen-bond donor and acceptor) into an ether (which is only a weak hydrogen-bond acceptor)[4]. This drastic reduction in hydrogen-bonding capability significantly lowers the molecule's affinity for the polar silica gel. Solution: Start with a non-polar dominant system, such as 4:1 or 8:1 Hexane:Ethyl Acetate. You should expect the alkylated ether product to elute much higher (significantly higher Rf​ ) than the starting alcohol/phenol.

Q3: My alkyl halide electrophile (e.g., 1-bromohexane) is not UV-active. How can I monitor its consumption?

Causality: Alkyl halides lack a conjugated π -system (chromophore), meaning they cannot absorb UV light to quench the F254​ fluorescent indicator on standard TLC plates[5]. Solution: You must use a chemical stain. Potassium Permanganate ( KMnO4​ ) is an excellent universal oxidative stain that will oxidize the alkyl halide upon heating, revealing it as a bright yellow/brown spot against a purple background[5],[6]. Phosphomolybdic Acid (PMA) is a highly effective alternative.

Q4: How do I distinguish between mono-alkylated and over-alkylated (di-alkylated) amine products on the plate?

Causality: Each successive alkylation replaces a polar N−H bond with a lipophilic alkyl group. Therefore, the di-alkylated product is less polar and less capable of hydrogen bonding than the mono-alkylated product. Solution: The di-alkylated product will consistently have a higher Rf​ value than the mono-alkylated product. If they co-elute, decrease the polarity of your mobile phase (e.g., reduce the methanol concentration in your DCM/MeOH system) to improve resolution.

Q5: I am running an N-alkylation using TEA in my solvent system. When I dip the plate in KMnO4​ , the entire plate instantly turns brown, masking all spots. What went wrong?

Causality: KMnO4​ is a harsh oxidative stain[5]. Triethylamine is an oxidizable tertiary amine. When you use TEA in your mobile phase, the silica gel becomes saturated with it. Dipping this plate into KMnO4​ causes the residual TEA to instantly reduce the purple Mn(VII) to brown Mn(IV) dioxide across the entire plate[5]. Solution: KMnO4​ is strictly incompatible with TEA-modified plates. Instead, use an Iodine chamber (which reversibly complexes with amines) or Ninhydrin stain (specific for primary/secondary amines),[7].

Quantitative Data: Solvent Systems & Rf​ Dynamics

Summarizing the expected chromatographic behavior helps set accurate expectations before spotting the first plate.

Alkylation TypeTypical NucleophileRecommended Solvent SystemEssential ModifiersExpected Rf​ Shift (SM Product)
N-Alkylation Primary/Secondary AmineDCM : MeOH (95:5 to 9:1)1-5% Triethylamine (TEA)Minor increase (loss of N-H, gain of alkyl bulk)
O-Alkylation Phenol / Aliphatic AlcoholHexane : EtOAc (4:1 to 8:1)1% Acetic Acid (if phenol is highly acidic)Major increase (complete loss of H-bond donor)
C-Alkylation Enolate / CarbanionHexane : EtOAc (5:1 to 10:1)NoneModerate increase (increased lipophilicity)
S-Alkylation ThiolHexane : EtOAc (9:1)NoneModerate increase (loss of S-H polarity)

Standardized Experimental Protocols

To ensure absolute reproducibility, utilize these self-validating protocols when troubleshooting difficult alkylation monitoring.

Protocol 1: Preparation of Amine-Neutralized TLC Plates

Use this protocol when monitoring N-alkylations to eliminate streaking.

  • Chamber Preparation: Prepare a developing chamber with 10 mL of a 5% Triethylamine (TEA) in Hexane solution. Add a piece of filter paper to saturate the atmosphere.

  • Plate Pre-treatment: Place a standard Silica Gel 60 F254​ plate into the chamber. Allow the solvent front to migrate completely to the top edge of the plate.

  • Drying: Remove the plate and dry it thoroughly in a fume hood using a heat gun (approx. 60°C) for 2 minutes to remove residual hexane.

  • Development: Spot your reaction mixture onto the treated plate. Develop the plate using your target mobile phase (e.g., 10% MeOH in DCM).

  • Self-Validation Step: Spot a known secondary amine reference standard (e.g., diethylamine) on the treated plate alongside a standard, untreated plate. The treated plate must show a discrete, circular spot with no tailing to the baseline. If tailing persists, your target compound may require basic Alumina plates instead of silica.

Protocol 2: Universal Oxidative Staining ( KMnO4​ ) for Alkyl Halides

Use this protocol to monitor the consumption of non-UV active electrophiles[8].

  • Reagent Preparation: Dissolve 1.5 g of KMnO4​ and 10 g of K2​CO3​ in 200 mL of distilled water. Add 1.25 mL of a 10% aqueous NaOH solution[7]. Store in a wide-mouth dark glass jar.

  • Solvent Removal: After developing your TLC plate, evaporate all residual mobile phase using a heat gun. (Note: Do not use this protocol if your mobile phase contained TEA or pyridine).

  • Dipping: Using forceps, quickly submerge the plate into the KMnO4​ solution for 1-2 seconds.

  • Wiping & Heating: Immediately wipe the glass/aluminum back of the plate with a paper towel. Gently heat the silica side with a heat gun, keeping the gun moving to avoid burning the silica.

  • Self-Validation Step: Spot a 1 μL drop of your pure alkyl halide starting material on the top corner of the plate. After heating, it must appear as a distinct bright yellow/brown spot ( MnO2​ ) against the vibrant purple background ( MnO4−​ ). If the spot is invisible, the alkyl halide is highly resistant to oxidation; switch to an Iodine chamber.

References

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. 1

  • Tips & Tricks for Thin-Layer Chromatography. Sigma-Aldrich.

  • Column Chromatography and Related Products: TLC Solvent Systems. Labcluster / Sigma-Aldrich Co.2

  • Synthesis of Triaminopyrimidine Derivatives. Digital Commons @ DePaul. 3

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI. 4

  • TLC Stains and Visualization Techniques. ReachDevices. 5

  • TLC Stains Dipping Solutions. University of Liverpool.

  • TLC Staining Solutions & Recipes. Org Prep Daily. 7

  • An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. Journal of Chemical Education (ACS). 8

  • TLC Staining Procedure and Stain Chemistry. Scribd. 6

Sources

Technical Support Center: Bromo-Organic Compound Spill Response

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Environmental Health and Safety (EHS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to bridge the gap between standard safety protocols and the mechanistic realities of handling bromo-organic compounds. Bromo-organics present unique challenges—ranging from extreme vapor densities to severe alkylating properties—that render standard solvent cleanup procedures inadequate and potentially dangerous.

This guide synthesizes field-proven insights with rigorous chemical logic to ensure your response is both safe and scientifically sound.

Emergency Response Workflow

The following decision-making matrix illustrates the logical progression for containing and neutralizing a bromo-organic spill.

SpillResponse Start Accidental Spill of Bromo-Organic Compound Evacuate Evacuate & Isolate Area (min 25-50 meters) Start->Evacuate Assess Assess Spill Size & Hazard Level Evacuate->Assess Major Major Spill / High Toxicity (e.g., >1L or highly volatile) Assess->Major Yes Minor Minor Spill / Contained (<1L, manageable fumes) Assess->Minor No CallEHS Call EHS / HAZMAT Do Not Attempt Cleanup Major->CallEHS PPE Don Appropriate PPE (Respirator, Heavy Gloves) Minor->PPE Ventilate Ensure Maximum Ventilation (Fume Hoods On) PPE->Ventilate Neutralize Apply Neutralizing Agent (e.g., NaHCO3 for acids) Ventilate->Neutralize Absorb Apply Inert Absorbent (Sand / Vermiculite) Neutralize->Absorb Collect Collect in Sealed Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Surface (Soap & Water / Solvent) Collect->Decontaminate Validate Validate Cleanup (pH paper / PID monitor) Decontaminate->Validate Fail Residual Contamination Validate->Fail No Success Area Safe & Cleared Report to EHS Validate->Success Yes Fail->Decontaminate

Decision-making workflow and procedural flow for safe bromo-organic spill containment.

Section 1: Troubleshooting & FAQs

Q1: Why do bromo-organic spills require different handling than standard organic solvents? A: The causality lies in the heavy bromine atom. Bromo-organics possess extremely high densities (often >2.5 g/cm³) and will sink in aqueous environments, complicating dilution efforts. Furthermore, the C-Br bond is susceptible to thermal cleavage, releasing highly toxic hydrogen bromide (HBr) or carbonyl bromide fumes upon decomposition 1. Standard combustible absorbents (like sawdust) can react exothermically with strong brominating agents; therefore, inert absorbents such as dry sand or vermiculite are strictly required 1.

Q2: What are the specific reactivity risks of a bromoform (tribromomethane) spill? A: Bromoform is highly volatile and its vapors are approximately 5.5 times heavier than air, meaning they will pool in low-lying areas and create a severe inhalation hazard 1. Mechanistically, bromoform is exceptionally reactive toward strong bases. Exposing a bromoform spill to powdered potassium hydroxide (KOH), sodium hydroxide (NaOH), or reactive metal alloys will trigger a violently exothermic and potentially explosive reaction, especially in the presence of crown ethers 1.

Q3: A bottle of Bromoacetic Acid has shattered. Why can't we just dilute it with water? A: Bromoacetic acid is a potent alkylating agent and severe corrosive. Adding water directly to a concentrated acid spill generates an exothermic reaction that can aerosolize the corrosive bromoacetate ion, leading to severe respiratory and ocular damage. It must be systematically neutralized using a weak base (like sodium bicarbonate) to safely convert it into a non-volatile sodium bromoacetate salt before absorption 2.

Section 2: Quantitative Risk Assessment

Understanding the physical properties of the spilled compound dictates the emergency response strategy.

CompoundState at RTDensity (g/cm³)Key Mechanistic HazardRecommended Spill Response Strategy
Bromoform Liquid2.89Highly toxic vapors; reacts explosively with strong bases.Isolate area (25-50m). Absorb with dry sand. DO NOT use KOH/NaOH [[1]]().
Bromoacetic Acid Solid/Liquid1.93Severe corrosive and alkylating agent.Neutralize with weak base (NaHCO3). Absorb with vermiculite [[2]]().
2-Bromo-2-methylpropanenitrile Liquid~1.30Flammable; Irritant; releases toxic fumes upon heating.Extinguish ignition sources. Absorb with non-combustible pads [[3]]().
Bromine (Elemental) Fuming Liquid3.10Fatal if inhaled; severe oxidizer and corrosive.Evacuate immediately. Neutralize with 1M sodium thiosulfate solution 4.
Section 3: Self-Validating Experimental Protocols

A protocol is only as good as its built-in verification steps. Do not proceed to the next step until the current step has self-validated.

Protocol A: Neutralization and Cleanup of Corrosive Bromo-Organics (e.g., Bromoacetic Acid)

Use this protocol for acidic or highly reactive brominated alkylating agents.

  • Isolate & Ventilate: Lower the fume hood sash or ensure maximum room ventilation. Causality: Bromoacetic acid vapors are severe lachrymators and respiratory tract irritants.

  • Perimeter Containment: Surround the spill with an inert absorbent like dry sand. Do not use combustible materials (e.g., paper towels) initially, as strong acids can cause exothermic degradation.

  • Controlled Neutralization: Slowly broadcast solid sodium bicarbonate (NaHCO₃) over the spill. Causality: A weak base is required to neutralize the acid without generating excessive exothermic heat, which would volatilize the toxic bromoacetate 2.

  • Validation Check (Critical): Observe the effervescence (CO₂ gas release). Continue adding NaHCO₃ until bubbling completely ceases. This visual cue self-validates that the acid has been converted to the safer sodium bromoacetate salt 2.

  • Absorption & Collection: Apply vermiculite to absorb the neutralized aqueous layer. Scoop the solid mixture using non-sparking tools into a highly compatible, sealable hazardous waste container.

  • Surface Decontamination & Verification: Wash the surface with a mild detergent solution. Validate the decontamination by swiping the area with a pH test strip moistened with distilled water. A pH reading of 5.5 to 9.5 confirms the absence of residual acid [[5]]().

Protocol B: Containment of Volatile Bromo-Organics (e.g., Bromoform)

Use this protocol for heavy, volatile, non-acidic brominated solvents.

  • Immediate Evacuation: For liquid spills, isolate the area in all directions for at least 50 meters (150 feet) 1. Causality: High vapor density causes the toxic gas to pool, creating an immediate inhalation hazard 1.

  • Hazard Assessment: Ensure no strong bases (e.g., powdered KOH, NaOH) or reactive metals (Li, Na/K alloys) are in the vicinity. Causality: Bromoform reacts explosively with these reagents 1.

  • Inert Absorption: Cover the spill entirely with dry sand or a non-combustible absorbent material. Do not use reactive chemical neutralizers 1.

  • Collection: Carefully sweep the absorbed material into a closed container for hazardous disposal.

  • Validation Check (Critical): Utilize a Photoionization Detector (PID) equipped with a 10.6 eV lamp to scan the area. The cleanup is validated when vapor concentrations fall below the protective action criteria (PAC-1 is 1.5 ppm) 1.

References
  • Source: noaa.
  • Source: cornell.
  • Source: benchchem.
  • Source: benchchem.
  • Source: benchchem.
  • Source: nih.

Sources

Validation & Comparative

HPLC and LC-MS analysis of 1-Bromo-4-(bromomethyl)-2-methoxybenzene purity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical evaluation of 1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS: 1148110-16-0) presents a classic chromatographic paradox. This compound possesses two distinct halogenated sites: a stable aryl bromide and a highly reactive alkyl (benzyl) bromide[1]. While the aryl bromide remains inert under standard analytical conditions, the bromomethyl group acts as a potent alkylating agent.

For researchers and drug development professionals, accurately determining the purity of this synthetic intermediate is critical. Standard High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) workflows often fail because the molecule degrades during the analysis, generating analytical artifacts that masquerade as synthesis impurities.

This guide objectively compares analytical strategies for this compound, detailing the mechanistic pitfalls of standard methods and providing field-proven, self-validating protocols for both routine purity assessment and trace impurity profiling.

Mechanistic Insight: The Solvolysis Dilemma

The primary cause of analytical failure when analyzing benzyl halides is solvolysis[2]. When 1-Bromo-4-(bromomethyl)-2-methoxybenzene is dissolved in protic solvents (like methanol) or subjected to standard aqueous mobile phases containing acidic modifiers (e.g., 0.1% Formic Acid or TFA), the bromomethyl group undergoes rapid nucleophilic substitution (SN1/SN2).

The electron-donating methoxy group on the benzene ring further stabilizes the transient carbocation intermediate, accelerating the hydrolysis of the -CH₂Br group into a hydroxymethyl group (-CH₂OH)[3]. Consequently, a standard 15-minute gradient run will yield a falsely low purity reading for the parent compound and a massive, artifactual "impurity" peak corresponding to 1-bromo-4-(hydroxymethyl)-2-methoxybenzene.

Hydrolysis A 1-Bromo-4-(bromomethyl) -2-methoxybenzene (Intact Compound) B Carbocation Intermediate (Transient) A->B - Br⁻ (Aqueous Mobile Phase) C 1-Bromo-4-(hydroxymethyl) -2-methoxybenzene (Hydrolysis Artifact) B->C + H₂O - H⁺

Solvolysis pathway of the bromomethyl group in standard aqueous HPLC mobile phases.

Comparative Analytical Strategies

To bypass on-column degradation, analytical scientists must choose between kinetically controlling the hydrolysis or chemically eliminating the reactive site prior to analysis.

Strategy A: Kinetically Controlled Direct RP-HPLC

This approach uses neutral pH buffers and low temperatures to slow down the hydrolysis reaction enough to complete the chromatographic run. It is ideal for routine, high-throughput batch release but requires strict adherence to sample preparation timelines.

Strategy B: Pre-Column Derivatization LC-MS

Recognized as the gold standard for trace analysis and Potential Genotoxic Impurity (PGTI) profiling, this method uses a nucleophilic amine—such as 4 or5—to intentionally react with the benzyl bromide[4][5]. This forms a stable quaternary ammonium salt that will not hydrolyze on-column and exhibits drastically enhanced Electrospray Ionization (ESI+) sensitivity[6].

Method Comparison Matrix
ParameterDirect RP-HPLC (Neutral)Pre-Column Derivatization LC-MSNormal Phase (NP) HPLC
Primary Use Case Bulk purity analysis (Area %)Trace impurity & PGTI profilingChiral separation / Moisture-sensitive batches
Hydrolysis Risk Moderate (Requires cold autosampler)Zero (Reactive site is neutralized)Zero (Non-aqueous environment)
Sample Prep Time < 5 minutes60–90 minutes (Incubation required)< 5 minutes
MS Compatibility Poor (Neutral buffers suppress ESI signal)Excellent (Permanent positive charge)Poor (Hexane/IPA incompatible with ESI)
Column Chemistry Phenyl-Hexyl (Preferred over C18)HILIC or standard C18Silica or Cyano

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific system suitability checks, you can definitively prove whether an observed impurity is a genuine synthetic byproduct or an analytical artifact.

Protocol 1: Kinetically Controlled Direct RP-HPLC (Routine Purity)

Causality Check: Why use a Phenyl-Hexyl column instead of a standard C18? The electron-rich methoxy-bromobenzene core of the analyte exhibits strong π−π interactions with the phenyl stationary phase, providing superior resolution between the parent compound and its unbrominated synthetic precursors, which often co-elute on aliphatic C18 phases.

Materials & Conditions:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8). Do not use Formic Acid or TFA.

  • Mobile Phase B: 100% Acetonitrile (ACN).

  • Diluent: Anhydrous Acetonitrile. Never use water or methanol in the sample diluent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Autosampler Temperature: 4°C (Critical to halt in-vial hydrolysis).

  • Detection: UV at 230 nm and 254 nm.

Gradient Program:

  • 0–2 min: 30% B

  • 2–12 min: 30% 80% B

  • 12–15 min: 80% B

  • 15.1–20 min: 30% B (Re-equilibration)

System Suitability & Validation:

  • Artifact Check: Inject the sample immediately after preparation, and again after 4 hours in the 4°C autosampler. If the peak corresponding to the benzyl alcohol derivative (eluting earlier than the parent) increases by >0.5% Area, your diluent contains trace moisture. Switch to a fresh bottle of anhydrous ACN.

  • Resolution: The resolution ( Rs​ ) between the hydrolysis product and the intact 1-Bromo-4-(bromomethyl)-2-methoxybenzene must be 2.0.

Protocol 2: Pre-Column Derivatization LC-MS (Trace Profiling)

Causality Check: Why derivatize with 4-DMAP? The pyridine nitrogen of 4-DMAP acts as a strong nucleophile, displacing the bromide ion to form a stable pyridinium salt[4]. Because this derivative carries a permanent positive charge, it bypasses the need for protonation in the MS source, lowering the Limit of Detection (LOD) into the low parts-per-billion (ppb) range—essential for genotoxic impurity screening[6].

DerivatizationWorkflow Step1 1. Sample Preparation Dissolve in Anhydrous ACN Step2 2. Derivatization Add 4-DMAP Reagent (Excess) Step1->Step2 Step3 3. Incubation 60°C for 60 minutes Step2->Step3 Step4 4. Quenching Cool to RT, dilute with Mobile Phase Step3->Step4 Step5 5. LC-MS/MS Analysis Analyze Stable Pyridinium Derivative Step4->Step5

Pre-column derivatization workflow for stabilizing reactive benzyl halides for LC-MS.

Derivatization Procedure:

  • Prepare a 1.0 mg/mL stock solution of 1-Bromo-4-(bromomethyl)-2-methoxybenzene in anhydrous ACN.

  • Prepare a 10 mg/mL solution of 4-DMAP in anhydrous ACN.

  • In a sealed LC vial, mix 100 µL of the sample stock with 100 µL of the 4-DMAP reagent.

  • Incubate the vial in a heating block at 60°C for 60 minutes to drive the reaction to completion.

  • Cool to room temperature and dilute 1:10 with Mobile Phase A prior to injection.

LC-MS/MS Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, 100 x 2.1 mm, 1.7 µm. (Note: Because the derivative is a highly polar salt, it will not retain well on standard C18; HILIC is required[4]).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • MS Mode: Electrospray Ionization, Positive mode (ESI+).

  • Target Mass: Monitor the m/z corresponding to the intact pyridinium cation [M]+ . Due to the aryl bromide, you will observe a distinct 1:1 isotopic doublet separated by 2 amu (e.g., 79 Br and 81 Br isotopes), which serves as a highly specific diagnostic signature for the compound.

System Suitability & Validation:

  • Reaction Completeness: Scan the MS for the underivatized parent mass. Its complete absence confirms 100% derivatization efficiency.

  • Matrix Interference Check: Inject a blank containing only 4-DMAP and diluent subjected to the same heating protocol to ensure no reagent-related dimers co-elute with the target analyte[5].

References

  • A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis. PubMed.[Link]

  • A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. ResearchGate.[Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PMC.[Link]

Sources

Comparative Reactivity Guide: 1-Bromo-4-(bromomethyl)-2-methoxybenzene vs. Benzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the selection of benzylic building blocks dictates the efficiency, scalability, and flexibility of a synthetic route. While benzyl bromide is the universal standard for simple benzylic functionalization, 1-bromo-4-(bromomethyl)-2-methoxybenzene represents a highly specialized, bifunctional scaffold designed for orthogonal reactivity.

This guide provides an in-depth mechanistic comparison of these two electrophiles, exploring the causality behind their reactivity profiles and providing self-validating experimental protocols for chemoselective synthesis.

Structural and Mechanistic Profiling

The Monofunctional Baseline: Benzyl Bromide

Benzyl bromide is a highly reactive, unhindered primary alkyl halide. Its reactivity is defined by the adjacent phenyl ring, which can stabilize both the transition state of an bimolecular nucleophilic substitution (SN2) and the carbocation intermediate of a unimolecular substitution (SN1)[1]. Consequently, benzyl bromide is highly promiscuous, reacting rapidly under both SN1 (in polar protic solvents) and SN2 conditions[2].

The Bifunctional Scaffold: 1-Bromo-4-(bromomethyl)-2-methoxybenzene

1-Bromo-4-(bromomethyl)-2-methoxybenzene features a benzylic bromide (Csp3-Br) at the 4-position, an aryl bromide (Csp2-Br) at the 1-position, and a methoxy group at the 2-position. This specific substitution pattern fundamentally alters the electronic landscape of the benzylic position:

  • Electronic Destabilization of SN1: Relative to the benzylic carbon (C4), the methoxy group is located at the meta position (C2), and the bromo group is at the para position (C1). Because it is meta, the methoxy group cannot donate electron density via resonance (+M effect) to stabilize a benzylic carbocation. Instead, its strong inductive electron-withdrawing effect (-I effect) severely destabilizes the carbocation intermediate[3].

  • Enhanced SN2 Electrophilicity: The combined -I effects of the meta-methoxy and para-bromo groups increase the partial positive charge (δ+) on the benzylic carbon. Because these substituents are distant from the reaction center, they introduce zero steric hindrance to backside attack[1].

Reactivity BB Benzyl Bromide (Standard Electrophile) BB_SN2 SN2 Pathway (Unhindered Primary C) BB->BB_SN2 Nucleophiles BB_SN1 SN1 Pathway (Resonance Stabilized) BB->BB_SN1 Polar Solvents SubBB 1-Bromo-4-(bromomethyl)- 2-methoxybenzene Sub_SN2 Chemoselective SN2 (Benzylic Position) SubBB->Sub_SN2 Aliphatic Amines/Alcohols Sub_Pd Cross-Coupling (Aryl Bromide Position) SubBB->Sub_Pd Pd(0), Aryl Boronic Acids Sub_SN1 Retarded SN1 (Destabilized by -I) SubBB->Sub_SN1 Disfavored

Fig 1: Comparative reaction pathways of benzyl bromide vs. its bifunctional derivative.

Quantitative Reactivity Comparison

The following table summarizes the operational and mechanistic differences between the two reagents, critical for route scouting in medicinal chemistry[4].

ParameterBenzyl Bromide1-Bromo-4-(bromomethyl)-2-methoxybenzene
Molecular Weight 171.04 g/mol 279.96 g/mol
Reactive Sites 1 (Benzylic C-Br)2 (Benzylic C-Br, Aryl C-Br)
SN1 Reactivity Extremely High (Resonance stabilized)Low (Destabilized by meta -I effect)
SN2 Reactivity Very HighVery High (Enhanced electrophilicity)
Orthogonal Potential NoneExcellent (SN2 followed by Pd/Ni coupling)
Primary Application Simple protecting group (Bn) / AlkylationProtecting-group-free bifunctional linker

The Bifunctional Advantage: Orthogonal Reactivity

The true value of 1-bromo-4-(bromomethyl)-2-methoxybenzene lies in its capacity for orthogonal functionalization .

Because the bond dissociation energy of a Csp3-Br bond (~68 kcal/mol) is significantly lower than that of a Csp2-Br bond (~81 kcal/mol), the benzylic position can be selectively targeted by nucleophiles under mild conditions. The aryl bromide remains completely inert to standard nucleophilic attack due to electron-cloud repulsion and the strength of the sp2 hybridized bond.

Once the benzylic position is functionalized, the latent aryl bromide can be activated via transition-metal catalysis (e.g., oxidative addition by Pd(0) or Ni(0)) for cross-coupling reactions, as demonstrated in [5] and[6].

Protocol Start Starting Material: 1-Bromo-4-(bromomethyl)-2-methoxybenzene Step1 Step 1: Benzylic Substitution (SN2) Reagents: Secondary Amine, K2CO3, DMF, RT Start->Step1 Chemoselective for C(sp3)-Br Inter Intermediate: 1-Bromo-2-methoxy-4-(aminomethyl)benzene Step1->Inter Aryl C(sp2)-Br remains intact Step2 Step 2: Suzuki-Miyaura Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2, Base, 90°C Inter->Step2 Oxidative Addition at C(sp2)-Br Product Final Product: Di-aryl/Alkyl Functionalized Scaffold Step2->Product C-C Bond Formation

Fig 2: Step-by-step orthogonal functionalization workflow for drug discovery scaffolds.

Self-Validating Experimental Protocols

To leverage the orthogonal nature of 1-bromo-4-(bromomethyl)-2-methoxybenzene, the following protocols utilize built-in analytical checkpoints (LC-MS isotopic tracking) to guarantee chemoselectivity.

Protocol 1: Chemoselective SN2 Amination

Causality: Aliphatic amines rapidly attack the highly electrophilic benzylic carbon. The mild base (K2CO3) neutralizes the HBr byproduct, driving the reaction forward without providing enough energy to cleave the aryl C-Br bond.

  • Setup: In an oven-dried round-bottom flask, dissolve 1-bromo-4-(bromomethyl)-2-methoxybenzene (1.0 equiv, 0.5 M) in anhydrous DMF.

  • Reagent Addition: Add anhydrous K2CO3 (2.0 equiv) followed by the desired secondary amine (1.1 equiv) dropwise at 0 °C.

  • Reaction: Warm the mixture to room temperature and stir for 2–4 hours.

  • Self-Validation (LC-MS Checkpoint): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic Marker: The starting material exhibits a distinct 1:2:1 isotopic pattern (M, M+2, M+4) due to the presence of two bromine atoms. The successful intermediate will display a 1:1 isotopic pattern (M, M+2) , confirming the displacement of exactly one bromine atom (the benzylic one) while the aryl bromine remains intact.

  • Workup: Quench with water, extract with EtOAc, wash the organic layer with brine (5x to remove DMF), dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Subsequent Suzuki-Miyaura Cross-Coupling

Causality: With the benzylic position secured, the previously inert aryl bromide is now activated via oxidative addition by a Pd(0) catalyst, allowing for C-C bond formation with an aryl boronic acid.

  • Setup: Dissolve the intermediate from Protocol 1 (1.0 equiv) and an aryl boronic acid (1.2 equiv) in a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.2 M).

  • Catalyst & Base: Add K3PO4 (3.0 equiv) and Pd(dppf)Cl2 (0.05 equiv). Purge the flask with N2 for 10 minutes.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Self-Validation (LC-MS Checkpoint): Analyze an aliquot via LC-MS.

    • Diagnostic Marker: The 1:1 isotopic pattern of the aryl bromide must completely disappear, replaced by a single mass peak corresponding to the exact mass of the cross-coupled biaryl product.

  • Workup: Filter through a pad of Celite, concentrate, and purify via flash column chromatography (SiO2).

References

  • - Benchchem

  • - Study.com 3. - ECHEMI 4. - PNAS 5. - Organic Letters 6. - Organic Letters

Sources

A Comparative Guide to Benzylic Alkylating Agents: Efficacy of 2-Methoxybenzyl Bromide vs. Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex organic synthesis advance, the selection of the correct benzylic protecting group or alkylating agent becomes a critical decision that dictates overall synthetic efficiency. While unsubstituted benzyl bromide (BnBr) remains a workhorse in the laboratory, the strategic incorporation of methoxy substituents drastically alters the electronic and steric landscape of the benzylic carbon[1]. This guide provides a rigorous comparative analysis of 2-methoxybenzyl bromide (2-MBB) against its structural analogs, focusing on mechanistic causality, reaction efficacy, and practical laboratory application.

Mechanistic Causality: The Role of the Methoxy Position

The efficacy of an alkylating agent is fundamentally governed by its propensity to undergo nucleophilic substitution (Sₙ1 vs. Sₙ2)[2]. The methoxy group exerts a dual electronic effect: it is electron-withdrawing via induction (-I) but strongly electron-donating via resonance (+M). The position of this group dictates the dominant reaction pathway:

  • 4-Methoxybenzyl Bromide (PMB-Br): The para-methoxy group highly stabilizes the benzylic carbocation via resonance, driving reactions predominantly through an Sₙ1 pathway. While highly reactive, this extreme stabilization renders PMB-Br notoriously unstable on the benchtop, making it prone to spontaneous hydrolysis and polymerization[3].

  • 3-Methoxybenzyl Bromide: In the meta position, resonance stabilization is impossible. The methoxy group acts solely as an inductive electron-withdrawing group, mildly destabilizing the carbocation and forcing the reaction through a standard Sₙ2 pathway[4].

  • 2-Methoxybenzyl Bromide (2-MBB): The ortho-methoxy group presents a fascinating mechanistic duality. It provides resonance stabilization to facilitate Sₙ1 character, yet introduces significant steric hindrance directly adjacent to the electrophilic center, which retards direct Sₙ2 backside attack. Furthermore, the ortho-oxygen can coordinate with metal cations (e.g., Li⁺, Na⁺), directing the nucleophile and accelerating specific alkylation events. This makes 2-MBB a highly versatile, "tunable" electrophile that balances the hyper-reactivity of PMB-Br with the stability of standard BnBr[5].

ReactivityLogic Substrate Benzylic Alkylating Agent BnBr Benzyl Bromide (Baseline) Substrate->BnBr PMB 4-Methoxybenzyl Bromide (Para-substituted) Substrate->PMB OMB 2-Methoxybenzyl Bromide (Ortho-substituted) Substrate->OMB MMB 3-Methoxybenzyl Bromide (Meta-substituted) Substrate->MMB SN2 Dominant SN2 Pathway Low Steric Hindrance BnBr->SN2 SN1 Dominant SN1 Pathway High Resonance Stabilization PMB->SN1 Mixed Mixed SN1/SN2 Pathway Steric Shielding + Resonance OMB->Mixed Inductive Reduced SN1 Reactivity Inductive Withdrawal (-I) MMB->Inductive

Logical relationship between methoxy substitution patterns and dominant alkylation mechanisms.

Quantitative Efficacy & Comparative Data

To objectively compare these reagents, we must look at their performance across standardized alkylation workflows. The table below synthesizes literature-reported yields and stability metrics, demonstrating how substitution patterns directly impact experimental outcomes.

Alkylating AgentSubstitution PatternDominant MechanismRelative Bench StabilityRepresentative Yield
Benzyl Bromide UnsubstitutedSₙ2High85–95%
2-Methoxybenzyl Bromide Ortho (+M, -I, Steric)Mixed Sₙ1/Sₙ2Moderate81%[5]
3-Methoxybenzyl Bromide Meta (-I only)Sₙ2High54%[4]
4-Methoxybenzyl Bromide Para (+M dominant)Sₙ1Low (Moisture sensitive)75%[6]

Self-Validating Experimental Protocol: Alkylation with 2-Methoxybenzyl Bromide

As a Senior Application Scientist, I emphasize that a robust protocol is not merely a list of instructions, but a self-validating system where each step contains internal checks to ensure success. The following methodology details the alkylation of a generic nucleophile (e.g., an enolate or phenol) using 2-MBB, optimized to leverage its unique steric and electronic profile[5].

ExpWorkflow Start 1. Substrate Preparation Dissolve Nucleophile in Anhydrous THF Base 2. Deprotonation Add Base (e.g., NaH or LDA) at 0°C to -78°C Start->Base Alkylating 3. Alkylation Dropwise addition of 2-Methoxybenzyl Bromide Base->Alkylating Monitor 4. In-Process Validation TLC Monitoring (UV/KMnO4) Alkylating->Monitor Decision Conversion > 95%? Monitor->Decision Decision->Monitor No (Extend Time) Quench 5. Reaction Quench Add Sat. NH4Cl (aq) Decision->Quench Yes Purify 6. Isolation & Verification Extraction, Column Chromatography & NMR Quench->Purify

Step-by-step experimental workflow and self-validation loop for benzylic alkylation.

Step-by-Step Methodology

1. Preparation of the Nucleophile (Anhydrous Conditions)

  • Action: Dissolve 1.0 equivalent of the nucleophile in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Causality: 2-MBB possesses partial Sₙ1 character due to ortho-resonance stabilization. The presence of adventitious water will lead to competitive nucleophilic attack by H₂O, forming 2-methoxybenzyl alcohol and degrading your overall yield.

2. Deprotonation

  • Action: Cool the solution to the appropriate temperature (0 °C for NaH, -78 °C for LDA) and add 1.1 equivalents of the base. Stir for 30–60 minutes.

  • Causality: Strong bases ensure irreversible deprotonation, driving the equilibrium entirely to the active nucleophile. The ortho-methoxy group of the subsequent electrophile can coordinate with the resulting metal cation (Li⁺ or Na⁺), creating a pre-transition state assembly that enhances regioselectivity[5].

3. Electrophile Addition

  • Action: Dissolve 1.1–1.2 equivalents of 2-methoxybenzyl bromide in a minimal volume of anhydrous THF. Add this solution dropwise over 15 minutes to the reaction mixture. Allow to slowly warm to room temperature and stir overnight.

  • Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes polyalkylation. Because 2-MBB is sterically hindered at the ortho position, the reaction requires a longer duration to reach completion compared to unhindered benzyl bromide[5].

4. In-Process Validation (TLC)

  • Action: Perform Thin Layer Chromatography (TLC) using a UV lamp and KMnO₄ stain. Co-spot the reaction mixture against the starting nucleophile and 2-MBB.

  • Causality: This is your self-validation checkpoint. If the nucleophile spot persists heavily after 12 hours, the steric bulk of 2-MBB is impeding the reaction; consider gently heating the reaction to overcome the activation energy barrier.

5. Quenching and Isolation

  • Action: Once complete, quench the reaction at 0 °C with the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Causality: NH₄Cl provides a mild, buffered quench. Using strong aqueous acids could cleave newly formed acid-sensitive functional groups, while strong bases could induce unwanted hydrolysis.

6. Structural Verification (NMR)

  • Action: Purify the crude product via flash column chromatography. Verify the structural integrity using ¹H NMR.

  • Causality: Look specifically for the benzylic -CH₂- protons. In 2-MBB derivatives, these protons typically appear as a sharp singlet (or an AB quartet if diastereotopic) around 4.5–5.1 ppm, distinctly shifted due to the anisotropic and deshielding effects of the adjacent ortho-methoxy group.

Conclusion & Selection Guide

Choosing the right benzylic alkylating agent requires aligning the molecule's electronic and steric properties with your synthetic goals:

  • Select Benzyl Bromide for standard, unhindered Sₙ2 alkylations where cost and simplicity are paramount.

  • Select 4-Methoxybenzyl Bromide when you need extreme electrophilicity or plan to remove the protecting group later under very mild oxidative conditions (e.g., DDQ), provided you can manage its inherent instability[3].

  • Select 2-Methoxybenzyl Bromide when you require a balance of bench stability and resonance activation, or when you wish to explicitly exploit the ortho-oxygen for metal coordination and directed reactivity[5].

References

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. MUT Repository. [Link]

  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. NIH Public Access.[Link]

  • Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates. MDPI.[Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

Sources

Regiocontrol in E2 Eliminations: Zaitsev vs. Hofmann Pathways in Sterically Hindered Alkyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise installation of carbon-carbon double bonds is a critical step in the synthesis of active pharmaceutical ingredients (APIs). Bimolecular elimination (E2) reactions offer a robust method for alkene synthesis, but they present a classic regioselectivity challenge: determining whether the reaction will yield the highly substituted, thermodynamically stable Zaitsev product , or the less substituted, kinetically favored Hofmann product [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic predictive rules. Here, we objectively compare how steric hindrance—both within the alkyl halide substrate and the attacking base—can be engineered to completely invert standard regiochemical outcomes, supported by comparative experimental data and self-validating protocols.

Mechanistic Causality: Thermodynamic vs. Kinetic Control

To understand the divergence between Zaitsev and Hofmann products, we must analyze the transition state of the E2 mechanism. The E2 reaction is a concerted process requiring an anti-periplanar geometry , where the abstracted β -proton and the leaving group are separated by a 180° dihedral angle[2].

  • Thermodynamic Control (Zaitsev's Rule): When using a small, unhindered base (e.g., sodium ethoxide, NaOEt), the base easily accesses all available β -protons. The reaction pathway is governed by the stability of the developing double bond in the transition state. Hyperconjugation stabilizes the transition state leading to the more substituted alkene, making the Zaitsev product the major outcome[1].

  • Kinetic Control (Hofmann's Rule): When steric bulk is introduced—either by using a bulky base like potassium tert-butoxide (KOtBu) or by utilizing a sterically hindered alkyl halide—the activation energy required to access internal β -protons skyrockets due to severe van der Waals repulsions[1]. The base is forced to abstract the most sterically accessible proton (usually a primary methyl proton), leading to the less substituted Hofmann product[3].

G Substrate Sterically Hindered Alkyl Halide BaseSmall Small Base (e.g., EtO⁻) Substrate->BaseSmall BaseBulky Bulky Base (e.g., t-BuO⁻) Substrate->BaseBulky TS_Z Thermodynamic Control (Low Steric Clash) BaseSmall->TS_Z Access Internal β-H TS_H Kinetic Control (High Steric Clash) BaseBulky->TS_H Blocked Internal β-H Prod_Z Zaitsev Product (More Substituted) TS_Z->Prod_Z Prod_H Hofmann Product (Less Substituted) TS_H->Prod_H

Caption: Reaction logic of Zaitsev vs. Hofmann elimination pathways based on steric hindrance.

Comparative Performance Data

The influence of steric bulk on regioselectivity is best illustrated by comparing product ratios across different base/substrate combinations. The data below demonstrates how increasing the branching of the alkoxide base directly correlates with an increased yield of the Hofmann product[4].

Table 1: Regioselectivity in the E2 Elimination of 2-Bromo-2-methylbutane

Substrate: 2-Bromo-2-methylbutane (A tertiary alkyl halide with both internal and terminal β -protons).

Base EmployedSolvent SystemZaitsev Product (2-methyl-2-butene)Hofmann Product (2-methyl-1-butene)Dominant Pathway
Ethoxide (EtO⁻) Ethanol70% 30%Thermodynamic[3]
tert-Butoxide (t-BuO⁻) tert-Butanol28%72% Kinetic[5],[3]
tert-Amyloxide tert-Amyl alcohol21%79% Kinetic[4]
The Extreme Case: 2-Bromo-2,4,4-trimethylpentane

When the substrate itself is highly hindered, the choice of base becomes secondary. In 2-bromo-2,4,4-trimethylpentane, the internal β -protons are adjacent to a massive tert-butyl group (a neopentyl-like steric environment). Even with a small base like ethoxide, achieving the required anti-periplanar transition state at the internal carbon is nearly impossible. Consequently, this substrate yields >85% Hofmann product regardless of the base used, proving that extreme substrate hindrance overrides thermodynamic stability.

Self-Validating Experimental Protocol

To accurately quantify the Zaitsev vs. Hofmann ratio, the experimental design must prevent product loss (as these alkenes are highly volatile) and ensure the base acts exclusively via the E2 pathway. The following protocol utilizes an internal standard to create a self-validating system , ensuring that any evaporative losses during workup do not skew the final GC-MS quantification[5],[6].

Reagents & Materials
  • Substrate: 2-Bromo-2-methylbutane (5.0 g, 33 mmol)[5]

  • Base: Potassium tert-butoxide (KOtBu), 1.0 M solution in anhydrous tert-butanol (50 mL, 50 mmol)[5]

  • Internal Standard: n-Decane (1.00 mL, precisely measured)

  • Solvents: Anhydrous pentane, saturated aqueous NaCl (brine)[5]

Step-by-Step Methodology
  • Anhydrous Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintaining a strict N₂ atmosphere is critical; moisture will convert KOtBu to KOH, altering the steric profile of the base and introducing competing Sₙ2/hydrolysis pathways[5].

  • Reagent Addition: Inject the 1.0 M KOtBu solution into the flask. While stirring at room temperature, add the 2-bromo-2-methylbutane and exactly 1.00 mL of n-decane (internal standard)[5].

  • Kinetic Reflux: Heat the reaction mixture to reflux (~82 °C) for exactly 2 hours[5]. The elevated temperature thermodynamically favors elimination (E2) over substitution (Sₙ2).

  • Quench & Phase Separation: Cool the flask to 0 °C to minimize alkene volatilization. Add 50 mL of cold pentane, followed by 50 mL of ice-cold water. Transfer to a separatory funnel and collect the organic (pentane) layer. Wash the organic layer with 50 mL of brine and dry over anhydrous Na₂SO₄[5].

  • GC-MS Analysis: Inject a 1 µL aliquot of the dried organic layer into a GC-MS equipped with a VF-624 ms capillary column[6].

    • Self-Validation Check: Calculate the response factor of the alkenes relative to the n-decane internal standard. Because 2-methyl-1-butene (bp 31 °C) and 2-methyl-2-butene (bp 38.5 °C) have different volatilities[5], the internal standard guarantees that the integrated peak areas reflect the true kinetic ratio of the reaction, not a distillation artifact.

Workflow Step1 1. Substrate & Internal Standard (n-Decane Added) Step2 2. KOtBu Addition (Strict N₂ Atmosphere) Step1->Step2 Step3 3. Reflux at 82 °C (Drives E2 over SN2) Step2->Step3 Step4 4. Cold Pentane Workup (Minimizes Volatilization) Step3->Step4 Step5 5. GC-MS Quantification (Validates True Kinetic Ratio) Step4->Step5

Caption: Self-validating experimental workflow for E2 elimination and product quantification.

Applications in Drug Development

In the synthesis of complex pharmaceutical intermediates, the ability to control regiochemistry is paramount. Relying solely on Zaitsev's rule limits chemists to internal alkenes. By strategically employing sterically hindered bases (like KOtBu or Lithium diisopropylamide) or designing substrates with bulky adjacent groups, drug development professionals can force the reaction down the Hofmann pathway[1],[3]. This grants reliable access to terminal alkenes, which are essential functional handles for downstream cross-coupling reactions, hydroboration-oxidation, or olefin metathesis in API manufacturing.

References

  • Chemistry LibreTexts. (2021). 8.1: E2 Reaction - Regioselectivity of E2 reaction: Zaitsev's Rule vs Hofmann Rule. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Retrieved from[Link]

  • Chemistry Stack Exchange. (2020). How to determine if a base is bulky (Ref: H. C. Brown et al., J. Am. Chem. Soc., 1956, 78, 2193). Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). Analytical Method Development for Alkyl Halides by Analytical Quality by Design (GC-MS Parameters). Retrieved from [Link]

Sources

A Researcher's Guide to Reaction Conversion Analysis: ¹H-NMR Integration vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of chemical research and drug development, the ability to accurately and efficiently monitor the progress of a chemical reaction is paramount. Determining the rate of consumption of reactants and the formation of products—the conversion rate—is critical for process optimization, yield calculation, and kinetic studies. While several analytical techniques can provide this information, ¹H-Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique and powerful approach based on the integration of proton signals.

This guide provides an in-depth comparison of ¹H-NMR integration analysis with established chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the theoretical underpinnings, provide practical experimental protocols, and present a comparative analysis of their performance, supported by experimental data. This guide is designed for researchers, scientists, and drug development professionals seeking to make informed decisions about the most suitable analytical method for their specific reaction monitoring needs.

The Principle of the Matter: Why ¹H-NMR Integration is Inherently Quantitative

Unlike many other spectroscopic techniques, NMR spectroscopy is inherently quantitative.[1][2][3] The area under an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4][5][6] This fundamental principle allows for the determination of the relative molar ratios of different compounds in a mixture without the need for compound-specific calibration curves, a significant advantage over chromatographic techniques that often require authentic reference standards for each analyte to determine response factors.[2][7][8]

The conversion of a starting material to a product can be calculated by comparing the integral of a characteristic, well-resolved signal of the starting material to that of the product.[9] The simplicity of this approach, combined with the structural information provided by the entire NMR spectrum, makes ¹H-NMR a valuable tool for real-time reaction monitoring.[10][11][12]

A Head-to-Head Comparison: ¹H-NMR vs. Chromatographic Methods

The choice of analytical technique for reaction monitoring is often dictated by the specific requirements of the chemical system and the desired information. Here, we compare ¹H-NMR with two of the most common chromatographic techniques: HPLC and GC.

Feature¹H-NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Nuclear spin properties in a magnetic field.[13]Differential partitioning of analytes between a mobile and stationary phase.[13]Partitioning of volatile analytes between a mobile gas phase and a stationary phase.[13]
Quantitative Nature Inherently quantitative; signal area is directly proportional to the number of protons.[1][3][4]Requires calibration with standards to determine response factors for each analyte.[3][8]Requires calibration with standards to determine response factors for each analyte.
Sample Preparation Minimal; typically involves dissolving a sample in a deuterated solvent.[1][13]Requires sample dilution in the mobile phase and filtration.[13]Sample must be volatile or derivatized to become volatile.[13]
Analysis Time Rapid; a simple ¹H spectrum can be acquired in minutes.[2][7]Typically longer due to chromatographic separation times.Generally faster than HPLC but can vary depending on the column and temperature program.
Structural Information Provides detailed structural information about all components in the mixture.[8]Provides retention time data; structural information requires coupling to a mass spectrometer (LC-MS).Provides retention time data; structural information requires coupling to a mass spectrometer (GC-MS).[13]
Selectivity Can be limited by signal overlap in complex mixtures.[1]High selectivity based on chromatographic separation.High selectivity based on chromatographic separation.
Sensitivity Generally lower than chromatographic methods.[13]High sensitivity, especially with UV or MS detection.[13]Very high sensitivity, particularly with detectors like FID or MS.
Non-destructive Yes, the sample can be recovered after analysis.[2][7]No, the sample is consumed during the analysis.No, the sample is consumed during the analysis.

Experimental Workflow: Determining Conversion Rates with ¹H-NMR

The following protocol outlines the key steps for accurately determining reaction conversion rates using ¹H-NMR integration.

Step 1: Sample Preparation
  • Aliquot Collection: Carefully extract a representative aliquot from the reaction mixture at a specific time point.

  • Quenching (if necessary): If the reaction is ongoing, it may be necessary to quench the reaction in the aliquot to prevent further conversion during sample preparation and NMR acquisition. This can be achieved by rapid cooling, dilution, or addition of a quenching agent.

  • Solvent Removal: Remove the reaction solvent under reduced pressure. This step is crucial to avoid large solvent signals that can obscure analyte signals in the ¹H-NMR spectrum.

  • Dissolution in Deuterated Solvent: Dissolve the residue in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) containing a known amount of an internal standard.

  • Internal Standard Selection: The internal standard should be a compound that is chemically inert to the reaction components, has a simple ¹H-NMR spectrum with signals that do not overlap with those of the reactants or products, and is accurately weighed.[14][15]

Step 2: ¹H-NMR Data Acquisition

To ensure accurate and reproducible quantitative results, several acquisition parameters must be carefully optimized.[16]

  • Relaxation Delay (d1): This is one of the most critical parameters for quantitative NMR. The relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, preventing signal saturation and ensuring accurate integration.[14][17]

  • Pulse Angle: A 90° pulse angle is often used to maximize the signal in a single scan.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[16]

  • Spectral Width (sw): The spectral width should be wide enough to encompass all signals of interest.

  • Receiver Gain (rg): The receiver gain should be set to avoid clipping the free induction decay (FID), which would lead to inaccurate signal intensities.

Step 3: Data Processing and Integration
  • Fourier Transformation: The acquired FID is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum must be correctly phased to ensure that all peaks have a pure absorption lineshape, which is essential for accurate integration.[16]

  • Baseline Correction: A flat baseline is crucial for accurate integration. Automated or manual baseline correction should be applied.[16]

  • Integration: Select characteristic, well-resolved signals for both the starting material and the product. The integration region should encompass the entire peak, including any satellite peaks.

Step 4: Calculation of Conversion Rate

The conversion rate can be calculated using the following formula:

Conversion (%) = [Integral of Product Signal / (Integral of Product Signal + Integral of Starting Material Signal)] x 100

This calculation assumes that the number of protons contributing to the integrated signals of the product and starting material are the same. If they are different, the integrals must be normalized by dividing by the number of protons for each respective signal before applying the formula.[9][14]

Normalized Integral = Integral Area / Number of Protons

Conversion (%) = [Normalized Integral of Product / (Normalized Integral of Product + Normalized Integral of Starting Material)] x 100

Visualizing the Workflow

The following diagrams illustrate the key workflows for determining reaction conversion using ¹H-NMR and a comparison with chromatographic methods.

G cluster_nmr ¹H-NMR Workflow A Reaction Aliquot B Solvent Removal & Dissolution in Deuterated Solvent with Internal Standard A->B C ¹H-NMR Data Acquisition (Optimized Parameters) B->C D Data Processing (Phasing, Baseline Correction) C->D E Signal Integration D->E F Conversion Rate Calculation E->F

Caption: Workflow for determining reaction conversion using ¹H-NMR.

G cluster_comparison Methodology Comparison cluster_nmr ¹H-NMR cluster_hplc_gc HPLC / GC nmr_start Direct Analysis of Reaction Mixture nmr_quant Inherently Quantitative (Signal Area ∝ Protons) nmr_start->nmr_quant hplc_start Chromatographic Separation hplc_cal Calibration with Reference Standards hplc_start->hplc_cal hplc_quant Quantification based on Peak Area vs. Concentration hplc_cal->hplc_quant

Caption: Comparison of quantification principles: ¹H-NMR vs. HPLC/GC.

Challenges and Considerations in ¹H-NMR Integration Analysis

While powerful, ¹H-NMR for quantitative analysis is not without its challenges.

  • Signal Overlap: In complex reaction mixtures, signals from different components may overlap, making accurate integration difficult.[1][8] This can sometimes be mitigated by using higher field NMR spectrometers, changing the solvent, or using 2D NMR techniques.

  • Dynamic Range: The presence of a very strong signal (e.g., from a solvent or a major component) can make it difficult to accurately integrate very small signals from minor components.

  • Paramagnetic Species: The presence of paramagnetic impurities can lead to significant line broadening and affect relaxation times, compromising the accuracy of integration.

  • Nuclear Overhauser Effect (NOE): For accurate quantification in ¹³C NMR, inverse-gated decoupling is necessary to suppress the NOE, which can otherwise lead to non-uniform signal enhancements.[17] While less of a concern for routine ¹H NMR, it is a factor to be aware of in more complex experiments.

The Rise of Benchtop NMR

Historically, the high cost and specialized facility requirements of high-field NMR spectrometers have limited their accessibility. However, the development of compact, benchtop NMR spectrometers is changing the landscape.[10][11] These instruments, which can be placed directly in a fume hood, enable real-time reaction monitoring with surprising accuracy, providing a cost-effective alternative for routine analysis and process development.[10][11][12] Studies have shown good agreement between data obtained from benchtop NMR and high-field NMR, as well as with other techniques like GC.[10][11]

Conclusion: A Versatile and Powerful Tool

¹H-NMR integration analysis stands as a robust and versatile technique for determining product conversion rates in chemical reactions. Its inherent quantitative nature, speed, and the wealth of structural information it provides make it an invaluable tool for researchers in both academic and industrial settings. While chromatographic methods like HPLC and GC offer superior sensitivity and selectivity for complex mixtures, the simplicity of sample preparation and the elimination of the need for extensive calibration make ¹H-NMR a highly efficient and often preferred method for reaction monitoring. The increasing availability of benchtop NMR systems further solidifies its position as a cornerstone of modern chemical analysis. By understanding the principles, optimizing experimental parameters, and being mindful of the potential challenges, researchers can confidently employ ¹H-NMR to gain deep insights into their chemical transformations.

References

  • Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed. (2011, November 15). Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate | Analytical Chemistry - ACS Publications. (2011, October 5). Retrieved from [Link]

  • Quantitative NMR methods for reaction and process monitoring - kluedo - RPTU. Retrieved from [Link]

  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T - PubMed. (2017, October 13). Retrieved from [Link]

  • Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Retrieved from [Link]

  • What is qNMR and why is it important? - Mestrelab Resources. (2024, September 16). Retrieved from [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Request PDF - ResearchGate. Retrieved from [Link]

  • How to calculate the percent conversion from NMR - Quora. (2021, October 21). Retrieved from [Link]

  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T - Magritek. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Quantification of 1H NMR Spectra from Human Plasma - PMC. Retrieved from [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Analytical Chemistry - ACS Publications. (2013, September 4). Retrieved from [Link]

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  • A Guide to Rate Law and Reaction Rate - Applied Photophysics. Retrieved from [Link]

  • How to quantify the product from 1H NMR? - ResearchGate. (2024, February 8). Retrieved from [Link]

  • 1H NMR - Integration. Retrieved from [Link]

  • A Digital Platform for Automated Analysis of ¹H NMR Data - qNMR Exchange. (2025, January 24). Retrieved from [Link]

  • How to calculate conversion or concentration of compound by NMR with Internal Standard? - YouTube. (2024, July 1). Retrieved from [Link]

  • Conversion of Product calculation by NMR - YouTube. (2024, June 24). Retrieved from [Link]

  • Integration of 1H NMR spectra - Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry) - Study Mind. (2022, April 19). Retrieved from [Link]

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate | Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2). Retrieved from [Link]

  • NMR Spectroscopy :: 5-HMR-1 Integration of Proton NMR Spectra - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]

  • 13.10: Integration of ¹H NMR Absorptions- Proton Counting - Chemistry LibreTexts. (2023, November 2). Retrieved from [Link]

  • 5.2: Methods of Determining Reaction Order - Chemistry LibreTexts. (2023, February 12). Retrieved from [Link]

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Mass Spectrometry of Brominated Organic Compounds: A Comparative Guide to Ionization and Fragmentation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Brominated organic compounds—ranging from active pharmaceutical ingredients (APIs) to environmental pollutants like polybrominated diphenyl ethers (PBDEs)—present unique analytical challenges and advantages. The defining feature of bromine in mass spectrometry (MS) is its distinct isotopic signature: naturally occurring bromine consists of two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively) 1. This creates a highly diagnostic M and M+2 doublet of equal intensity, acting as an intrinsic mass spectral tag 2.

However, the choice of ionization source and fragmentation technique dictates whether this isotopic signature is preserved for identification or leveraged for structural elucidation. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading ionization techniques and provide a self-validating framework for analyzing brominated compounds.

Comparative Analysis of Ionization Techniques

The physicochemical properties of the brominated analyte (polarity, volatility, and thermal stability) must dictate the ionization strategy. Choosing the wrong source will result in either complete signal suppression or premature fragmentation that destroys the molecular ion.

  • Electron Ionization (EI): A "hard" ionization technique utilizing 70 eV electrons. It imparts significant internal energy, often leading to extensive homolytic cleavage and the rapid loss of a bromine radical (Br•) 3. While this can sometimes obscure the intact molecular ion (M+•), it provides highly reproducible, library-searchable fragmentation patterns, making it the gold standard for volatile brominated pollutants like PBDEs 4.

  • Electrospray Ionization (ESI): A "soft" ionization method ideal for polar, high-molecular-weight brominated APIs and peptides. ESI generates intact protonated or deprotonated species ([M+H]+ or [M-H]-) with minimal in-source fragmentation. This preserves the crucial 79Br/81Br isotopic doublet, which is mandatory for accurate precursor ion selection in tandem MS 5.

  • Atmospheric Pressure Chemical Ionization (APCI): Bridges the gap for semi-volatile, moderately polar compounds where ESI suffers from poor ionization efficiency or severe matrix suppression. APCI utilizes a corona discharge for gas-phase ion-molecule reactions, offering robust ionization for non-polar brominated lipids and specific small-molecule drugs .

Table 1: Performance Comparison of Ionization Sources for Brominated Compounds
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure CI (APCI)
Analyte Compatibility Volatile, non-polar, thermally stablePolar, high MW, thermally labileSemi-volatile, medium to low polarity
Ionization Mechanism Gas-phase electron bombardmentLiquid-phase charge desolvationGas-phase corona discharge
Fragmentation Extent High (Hard ionization)Very Low (Soft ionization)Low to Medium
Isotopic Signature Often lost in base peak (fragment)Preserved in molecular ionPreserved in molecular ion
Primary Application Environmental PBDEs, GC-MSBrominated APIs, Peptides, LC-MSBrominated Lipids, LC-MS

Fragmentation Mechanisms: Causality and Patterns

Understanding why brominated compounds fragment in specific ways allows for predictive spectral interpretation. The carbon-bromine (C-Br) bond is relatively weak (approx. 280 kJ/mol) compared to C-C or C-H bonds. Consequently, the most favorable dissociation pathway under Collision-Induced Dissociation (CID) or EI is the cleavage of the C-Br bond 4.

  • Radical Loss (M - 79/81): Dominant in EI and positive-ion CID. The homolytic cleavage of the C-Br bond expels a bromine radical, leaving a stable carbocation. The resulting fragment ion will lack the 1:1 isotopic doublet, confirming the loss of the bromine atom 3.

  • HBr Elimination (M - 80/82): Often observed in aliphatic bromides where a hydrogen atom on an adjacent carbon facilitates the concerted elimination of hydrogen bromide, forming an alkene radical cation.

  • Sequential Debromination: Polybrominated species exhibit sequential losses of Br atoms ([M-nBr]+) under varying collision energies, which can be mapped to determine the substitution pattern 4.

MS_Workflow Start Brominated Analyte Assess Assess Physicochemical Properties Start->Assess Volatile Volatile & Thermally Stable (e.g., PBDEs) Assess->Volatile Polar Polar & High MW (e.g., APIs, Peptides) Assess->Polar Semi Semi-Volatile / Non-Polar (e.g., Lipids) Assess->Semi EI Electron Ionization (EI) Hard Ionization (70 eV) Volatile->EI ESI Electrospray Ionization (ESI) Soft Ionization Polar->ESI APCI Atmospheric Pressure CI (APCI) Gas-Phase Ionization Semi->APCI FragEI Extensive In-Source Fragmentation (Loss of Br• or HBr) EI->FragEI FragCID Preserved Molecular Ion Targeted CID MS/MS ESI->FragCID APCI->FragCID

Logical decision tree for MS ionization and fragmentation of brominated compounds.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure data integrity, the following protocol incorporates a self-validating isotopic checkpoint. This workflow is designed for the structural elucidation of a novel brominated API using ESI-MS/MS.

Step 1: Chromatographic Separation & Soft Ionization

  • Action: Introduce the sample via UHPLC into an ESI source operating in positive or negative mode (depending on analyte basicity/acidity).

  • Causality: ESI is selected over EI or APCI to prevent premature thermal degradation and in-source C-Br cleavage, ensuring the intact precursor ion reaches the first quadrupole (Q1) 5.

Step 2: Full Scan MS (The Isotopic Checkpoint)

  • Action: Acquire a full MS scan and evaluate the target m/z region.

  • Validation Logic: Before proceeding to MS/MS, the system must self-validate the presence of bromine. Calculate the intensity ratio of the M and M+2 peaks. If the ratio is approximately 1:1 (e.g., 100:97.3), the presence of a single bromine atom is confirmed 2. If the ratio deviates significantly, halt targeted MS/MS for this mass, as it indicates isobaric interference or a non-brominated species.

Step 3: Precursor Ion Selection

  • Action: Isolate the 79Br-containing monoisotopic peak (M) in Q1 using a narrow isolation window (e.g., 0.7 Da).

  • Causality: Isolating only the 79Br isotope simplifies the resulting MS/MS spectrum. If both isotopes were co-isolated, every fragment retaining the bromine atom would appear as a confusing doublet, complicating spectral interpretation.

Step 4: Collision-Induced Dissociation (CID)

  • Action: Accelerate the isolated precursor ions into the collision cell (Q2) with an optimized Normalized Collision Energy (NCE).

  • Causality: The kinetic energy is converted into internal vibrational energy. Because the C-Br bond is relatively weak, it acts as the primary energetic "sink," leading to preferential homolytic cleavage and the neutral loss of a bromine radical (Br•) 3.

Step 5: Product Ion Detection & Structural Elucidation

  • Action: Scan the resulting fragment ions in Q3.

  • Validation Logic: Identify the peak corresponding to [M - 79]+. The complete absence of an M+2 counterpart for this fragment confirms the successful localization and cleavage of the bromine atom, validating the structural assignment.

Quantitative Data: Polybrominated Isotopic Distributions

When analyzing compounds with multiple bromine atoms (such as PBDEs), the isotopic distribution expands according to binomial expansion principles. Recognizing these patterns is critical for identifying the degree of bromination prior to fragmentation.

Table 2: Relative Isotopic Abundances for Polybrominated Compounds
Number of Br AtomsM (Relative %)M+2 (Relative %)M+4 (Relative %)M+6 (Relative %)M+8 (Relative %)
1 100.097.3---
2 51.4100.048.6--
3 34.3100.097.331.5-
4 17.568.0100.064.915.8

(Note: Values are normalized to the base peak of the isotopic cluster for clarity).

References

  • Mass Spectrometry - MSU chemistry. Michigan State University. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. American Chemical Society (ACS Publications).[Link]

  • Interpretation of mass spectra. Saarland University. [Link]

  • Electrospray and APCI Mass Analysis. AxisPharm. [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.[Link]

Sources

A Comparative Guide to Leaving Group Ability: Bromide vs. Chloride in Alkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in organic synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that directly influences reaction efficiency, yield, and scalability. A determining factor in the reactivity of these agents is the nature of the leaving group. This guide provides an in-depth, evidence-based comparison of two of the most common halogen leaving groups, bromide and chloride, to inform rational reagent selection in nucleophilic substitution reactions.

The Fundamental Principles of Leaving Group Ability

A leaving group's primary function is to depart from the substrate, taking with it the electron pair from the bond it shared with an electrophilic carbon atom. The efficacy of a leaving group—its "ability" to leave—is inversely proportional to its basicity.[1][2] A good leaving group must be stable on its own after its departure, either as a neutral molecule or, more commonly, as a weak base.[1][3] This stability is governed by three interconnected physicochemical properties:

  • Basicity: The weaker the base, the better the leaving group. Weak bases are less likely to re-initiate a reverse reaction and are more stable with a negative charge.[2] A reliable proxy for this is the acidity of the conjugate acid; the conjugate bases of strong acids are excellent leaving groups.[3][4]

  • Bond Strength: The bond between the carbon and the leaving group (C-X) must be broken during the reaction. A weaker C-X bond requires less energy to cleave, facilitating a lower activation energy for the reaction.

  • Polarizability: This refers to the ability of an atom's electron cloud to be distorted.[5] A more polarizable leaving group can better stabilize the developing negative charge in the transition state of a substitution reaction, thereby lowering the energy of the transition state and accelerating the reaction.[3][6]

Head-to-Head Comparison: Why Bromide Surpasses Chloride

When applying these core principles to bromide and chloride, a clear hierarchy emerges. Bromide is consistently a more effective leaving group than chloride in nucleophilic substitution reactions.[7][8] This superiority is not based on a single factor but is a cumulative effect of its inherent properties.

A. Carbon-Halogen Bond Dissociation Energy (BDE)

The C-Cl bond is significantly stronger than the C-Br bond. The energy required to break the C-Cl bond is approximately 328 kJ/mol, whereas the C-Br bond requires only about 276 kJ/mol. This lower BDE for the C-Br bond means that less energy is required to reach the transition state where this bond is partially broken, contributing to a faster reaction rate.

B. Basicity and Anion Stability

The stability of the halide anion (X⁻) upon leaving is paramount. We can assess this by examining the acidity of their conjugate acids, HBr and HCl. Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7). Consequently, the bromide anion (Br⁻) is a weaker base than the chloride anion (Cl⁻).[1] This greater stability of the bromide ion in solution makes it more willing to depart and exist independently.

C. Polarizability and Size

As we move down the halogen group, atomic size increases. The bromide ion is larger than the chloride ion. This larger size means its outermost electrons are held less tightly by the nucleus and are distributed over a larger volume.[5][9] This makes bromide significantly more polarizable than chloride.[3][6] In the transition state of an Sₙ2 reaction, for example, where a partial negative charge builds up on the leaving group, bromide's superior polarizability allows for more effective charge dispersal, leading to a more stable and lower-energy transition state.

Key physicochemical factors contributing to bromide's enhanced leaving group ability.

Empirical Evidence: A Quantitative Look at Reaction Kinetics

Theoretical principles are best substantiated by experimental data. Kinetic studies comparing the reaction rates of analogous alkyl bromides and chlorides under identical conditions provide definitive proof of bromide's superior performance. The Sₙ2 reaction, a cornerstone of synthetic chemistry, is particularly sensitive to the leaving group's nature as its departure is part of the single, rate-determining step.[10][11]

Generalized Sₙ2 reaction mechanism showing the concerted bond-forming and bond-breaking step.

Experimental data consistently shows that alkyl bromides react significantly faster than their chloride counterparts in Sₙ2 reactions. For instance, in the reaction of alkyl halides with sodium iodide in acetone, 1-bromobutane reacts approximately 50-100 times faster than 1-chlorobutane.[8] A similar trend is observed in Sₙ1 reactions, where the rate-determining step is the formation of a carbocation via the departure of the leaving group.

Table 1: Relative Solvolysis Rates of tert-Butyl Halides (Sₙ1) The data below shows the first-order rate constants for the solvolysis of tert-butyl chloride and tert-butyl bromide in different solvents, demonstrating the profound impact of the leaving group on reaction rate.

Solvent SystemRelative Rate (t-BuBr vs. t-BuCl)
80% Ethanol / 20% Water~40
Acetic Acid~25
Formic Acid~10

Data compiled from various physical organic chemistry sources. The exact ratio can vary with temperature and precise solvent composition, but the trend is universal.[6]

These quantitative results unequivocally demonstrate that the choice of bromide over chloride as a leaving group can accelerate reaction rates by one to two orders of magnitude.

Experimental Protocol: Comparative Kinetic Analysis of Alkyl Halide Solvolysis

To provide a practical and self-validating methodology, this section outlines a titrimetric procedure to directly compare the Sₙ1 solvolysis rates of tert-butyl bromide and tert-butyl chloride. The reaction produces HBr or HCl, and the rate can be determined by monitoring the acid production over time.[6]

Objective:

To determine and compare the first-order rate constants for the solvolysis of tert-butyl bromide and tert-butyl chloride in an 80:20 isopropanol-water solvent system.

Materials:
  • tert-Butyl bromide

  • tert-Butyl chloride

  • Isopropanol (reagent grade)

  • Deionized water

  • Standardized 0.02 M Sodium Hydroxide (NaOH) solution

  • Bromothymol blue indicator

  • Constant temperature water bath (set to 25°C)

  • Burette, pipettes, flasks, and stopwatches

Workflow:

G prep 1. Preparation Prepare 80:20 isopropanol-water solvent. Equilibrate all reagents and solvent to 25°C. rxn_setup 2. Reaction Initiation Add a known amount of alkyl halide (e.g., t-BuCl) to the solvent. Start stopwatch immediately. prep->rxn_setup sampling 3. Aliquot Sampling At timed intervals (e.g., 5, 10, 20 min), withdraw a precise aliquot (e.g., 10 mL) of the reaction mixture. rxn_setup->sampling quench 4. Quenching Immediately add the aliquot to a flask containing cold acetone to stop the reaction. sampling->quench titrate 5. Titration Add bromothymol blue indicator. Titrate the generated acid (HCl) with standardized NaOH until endpoint. quench->titrate repeat 6. Repeat Repeat steps 3-5 until the reaction is ~70-80% complete. titrate->repeat Continue sampling data_analysis 7. Data Analysis Plot ln(V∞ - Vt) vs. time. The slope of the line is -k. repeat->data_analysis After final sample compare 8. Comparison Repeat the entire procedure for t-BuBr. Compare the rate constants (k). data_analysis->compare

Sources

Characterization of 1-Bromo-4-(bromomethyl)-2-methoxybenzene by IR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, analytical chemists, and drug development professionals on the structural verification of 1-Bromo-4-(bromomethyl)-2-methoxybenzene using Infrared (IR) Spectroscopy.

Introduction: The Analytical Challenge

1-Bromo-4-(bromomethyl)-2-methoxybenzene is a highly functionalized aromatic building block frequently utilized in active pharmaceutical ingredient (API) synthesis. Structurally, it presents a unique analytical profile, containing an electron-donating methoxy group (-OCH₃), a highly reactive benzylic bromide (-CH₂Br), and a stable aryl bromide (-Br).

For drug development professionals, verifying the integrity of this compound before downstream coupling (e.g., Suzuki-Miyaura cross-coupling or nucleophilic substitution) is critical. While Nuclear Magnetic Resonance (NMR) is the gold standard for exact atomic connectivity, Fourier-Transform Infrared (FTIR) spectroscopy provides rapid, orthogonal validation of the functional groups. This guide objectively compares FTIR methodologies (ATR vs. Transmission) and details the physical causality behind the spectral fingerprint of this specific molecule.

The Physics of the Spectrum: Causality of IR Bands

Understanding the IR spectrum of 1-Bromo-4-(bromomethyl)-2-methoxybenzene requires applying classical mechanics to molecular bonds. The absorption frequency ( v ) of a bond is governed by Hooke’s Law, which dictates that frequency is directly proportional to bond strength (force constant, k ) and inversely proportional to the reduced mass ( μ ) of the bonded atoms.

  • The Heavy Atom Effect (C–Br Stretches): Because bromine has a high atomic mass (~80 amu), the reduced mass of a C–Br bond is exceptionally large. Consequently, the C–Br stretching frequencies are driven down into the far end of the fingerprint region, typically appearing between 690–515 cm⁻¹ [1]. Both the aryl C–Br and the alkyl C–Br bonds will absorb in this overlapping region, producing strong, broad signals [2].

  • Dipole Moment Dynamics (C–O–C Stretches): The methoxy group creates a massive change in the molecular dipole moment during asymmetric stretching. This efficient energy transfer results in one of the most intense peaks in the spectrum, appearing between 1250–1050 cm⁻¹ [3].

  • Hybridization Shifts (C–H Stretches): The molecule contains both sp2 hybridized aromatic carbons and sp3 hybridized aliphatic carbons (the methoxy and methylene groups). Because sp2 bonds have higher s-character and are stiffer, the aromatic =C–H stretches appear just above 3000 cm⁻¹, while the aliphatic –C–H stretches appear just below 3000 cm⁻¹ [4].

Comparative Methodology: FTIR-ATR vs. KBr Pellet vs. NMR

When characterizing halogenated methoxybenzenes, scientists must choose the appropriate analytical modality based on the specific phase of drug development.

Table 1: Objective Comparison of Characterization Modalities
FeatureFTIR-ATR (Diamond)FTIR Transmission (KBr Pellet)¹H / ¹³C NMR Spectroscopy
Primary Use Case Rapid QA/QC, routine benchtop verification [5].Trace impurity analysis, historical library matching [6].Unambiguous regiochemical connectivity.
Sample Prep None. Non-destructive.High skill required (grinding, pressing) [7].Requires dissolution in deuterated solvents.
Sensitivity to C-Br Low/Distorted. Evanescent wave penetration depth decreases at lower wavenumbers, weakening C-Br peaks [5].High. Longer effective pathlength provides superior signal-to-noise for low-frequency halogens [6].N/A (Detects adjacent protons/carbons).
Artifact Risks Refractive index shifts (anomalous dispersion) [5].Moisture absorption (broad O-H band at 3400 cm⁻¹)[8].Solvent peak overlap.
Decision Workflow

G N1 Sample: 1-Bromo-4-(bromomethyl) -2-methoxybenzene N2 Analytical Objective? N1->N2 N3 Rapid Functional Group Verification N2->N3 Speed & Simplicity N4 High-Sensitivity Library Matching N2->N4 Trace Analysis N5 Regiochemical Connectivity N2->N5 3D Structure N6 FTIR-ATR Spectroscopy (Diamond Crystal) N3->N6 N7 FTIR Transmission (KBr Pellet) N4->N7 N8 1H / 13C NMR Spectroscopy N5->N8 N9 Orthogonal Validation: Confirm C-Br & C-O-C N6->N9 N7->N9 N8->N9

Workflow for selecting the optimal characterization technique for halogenated methoxybenzenes.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the procedure inherently tests its own accuracy before sample data is collected.

Protocol A: High-Fidelity Transmission Analysis (KBr Pellet)

Causality: KBr pellets are preferred for this compound if precise quantification of the C-Br stretch is required, as ATR crystals often distort intensities below 800 cm⁻¹ [6].

  • Validation Step 1 (Matrix Blanking): Press a blank pellet using 100 mg of spectral-grade KBr (pre-dried at 105°C for 24 hours). Run a background scan. Pass Criteria: The spectrum must show >95% transmittance and an absolute absence of the broad 3400 cm⁻¹ O-H stretch [8]. If water is present, discard the KBr.

  • Sample Grinding: In an agate mortar, combine 1–2 mg of 1-Bromo-4-(bromomethyl)-2-methoxybenzene with the validated 100 mg of KBr. Triturate vigorously for 2 minutes. Causality: Particle size must be reduced to < 2 µm (smaller than the wavelength of IR light) to prevent Mie scattering, which causes a sloping baseline[7].

  • Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of hydraulic pressure for 3 minutes.

  • Validation Step 2 (Visual & Spectral Check): The resulting pellet must be visually transparent, not turbid [7]. Run the sample scan. A flat baseline confirms successful homogenization.

Protocol B: FTIR-ATR Analysis (Diamond Crystal)

Causality: ATR is ideal for rapid screening, but requires intimate contact because the evanescent IR wave only penetrates 0.5–2.0 µm into the sample [7].

  • Validation Step 1 (Crystal Cleaning): Clean the diamond crystal with HPLC-grade isopropanol and a lint-free wipe. Run a background scan. Pass Criteria: The energy throughput must match the manufacturer's baseline profile, confirming no residual contamination.

  • Sample Application: Deposit ~5 mg of the compound directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the built-in slip-clutch clicks. Causality: This ensures standardized, reproducible pressure, forcing the solid into the microscopic penetration field of the evanescent wave [7].

  • Validation Step 2 (Algorithmic Correction): Because penetration depth is directly proportional to wavelength, peaks at 600 cm⁻¹ (C-Br) will appear artificially weaker than peaks at 3000 cm⁻¹ (C-H). Apply your spectrometer's "ATR Correction" algorithm to normalize the spectrum for comparison against transmission libraries.

Quantitative Data Presentation

When analyzing the resulting spectra, cross-reference the observed peaks against the expected theoretical values for 1-Bromo-4-(bromomethyl)-2-methoxybenzene.

Table 2: Expected IR Spectral Assignments
Frequency Range (cm⁻¹)IntensityVibrational Mode AssignmentStructural Causality / Notes
3100 – 3000 WeakAromatic =C–H stretchHigh s-character of sp2 hybridized carbons [4].
2960 – 2840 MediumAliphatic –C–H stretchArises from the –OCH₃ and –CH₂Br groups [3].
1600 – 1400 MediumAromatic C=C stretchSkeletal ring breathing vibrations [3].
1250 – 1050 StrongC–O–C asymmetric stretchMassive dipole change from the methoxy ether linkage [3].
690 – 515 StrongC–Br stretch (Alkyl & Aryl)Overlapping peaks. Low frequency driven by the high atomic mass of Bromine[1, 2].

Conclusion

For the structural verification of 1-Bromo-4-(bromomethyl)-2-methoxybenzene, FTIR spectroscopy provides indispensable data regarding the methoxy and brominated functional groups. While FTIR-ATR offers unmatched speed for routine verification, researchers must be aware of its limitations in the low-wavenumber region where critical C-Br stretches occur. For rigorous QA/QC, trace impurity profiling, or historical library matching, the classic KBr pellet transmission method remains the superior choice due to its extended pathlength and lack of refractive index artifacts.

References

  • Organic Chemistry at CU Boulder. "IR Spectroscopy Tutorial: Alkyl Halides." Available at:[Link]

  • Spectroscopy Online. "Halogenated Organic Compounds." Available at:[Link]

  • Scribd. "Infrared Spectroscopy Frequency Table." Available at:[Link]

  • VŠCHT. "Table of Characteristic IR Absorptions." Available at:[Link]

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Available at:[Link]

  • Specac Ltd. "Should I be using KBr pellets in FTIR Spectroscopy." Available at:[Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." Available at:[Link]

  • ResearchGate. "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?" Available at:[Link]

Safety Operating Guide

Operational Guide for the Safe Handling and Disposal of 1-Bromo-4-(bromomethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, managing halogenated, alkylating agents requires protocols that go beyond standard waste disposal. 1-Bromo-4-(bromomethyl)-2-methoxybenzene is a highly reactive intermediate. Because of its benzylic bromide moiety, it acts as a potent electrophile, a severe lachrymator, and a hazardous environmental pollutant. This guide provides field-proven, self-validating methodologies for the chemical quenching, logistical segregation, and emergency cleanup of this compound, ensuring absolute laboratory safety and regulatory compliance.

Chemical Profile & Mechanistic Hazard Analysis

To safely dispose of a chemical, one must first understand the causality of its reactivity. 1-Bromo-4-(bromomethyl)-2-methoxybenzene contains two halogens, but they pose entirely different risks[1][2].

  • Alkylating Agent & Lachrymator: The benzylic carbon attached to the bromine atom is highly susceptible to rapid SN​2 nucleophilic substitution. Upon exposure to biological tissue, it aggressively alkylates mucosal proteins and DNA, causing severe tissue damage and acting as a potent lachrymator (tear-inducing agent)[3][4].

  • Exothermic Polymerization: Benzyl bromide derivatives can undergo gradual decomposition or self-condensation in the presence of trace metals (like steel) or Lewis acids. This can lead to dangerous pressure build-up and subsequent container rupture[5][6].

  • Halogenated Profile: Even if the benzylic bromide is neutralized, the aromatic ring retains a bromine atom. Therefore, the molecule remains a halogenated organic compound and must be incinerated at high temperatures to prevent the environmental release of toxic dioxins and furans[7].

Physicochemical & Hazard Profile Summary
Property / HazardValue / Description
CAS Number 1148110-16-0[1]
Molecular Formula C8H8Br2O[2]
Molecular Weight 279.96 g/mol [2]
Density 1.759 g/cm³[1]
Flash Point 120 °C (Combustible)[1]
Primary Hazard Classes Lachrymator, Corrosive, Alkylating Agent[3][4]
Incompatibilities Strong bases, amines, oxidizing agents, alcohols, steel[4][5]

Pre-Disposal Deactivation (Quenching) Protocol

Directly disposing of unquenched 1-Bromo-4-(bromomethyl)-2-methoxybenzene into a communal laboratory waste carboy presents a severe safety risk. Cross-reactions with common waste contaminants (e.g., sodium azide or primary amines) can generate explosive organic azides or highly exothermic byproducts[6]. To establish a self-validating safety system, researchers must chemically deactivate (quench) the bromomethyl group prior to bulk disposal.

Step-by-Step Quenching Methodology
  • Preparation: Conduct all operations inside a certified chemical fume hood. Don appropriate PPE, including heavy-duty nitrile or butyl rubber gloves, a lab coat, and safety goggles[5].

  • Solvent Dissolution: Dissolve the waste compound in a non-nucleophilic, water-miscible solvent such as Tetrahydrofuran (THF) or 1,4-Dioxane (approximately 10 mL of solvent per 1 g of waste).

  • Nucleophilic Addition: Slowly, dropwise, add a 10% aqueous solution of Sodium Hydroxide (NaOH) or a secondary amine (e.g., Ethanolamine). The nucleophile will displace the benzylic bromide via an SN​2 mechanism, converting the lachrymator into a stable benzylic alcohol or amine.

  • Monitoring: Stir at room temperature for 1–2 hours. Validate the completion of the quench using Thin-Layer Chromatography (TLC) or LC-MS to ensure no active bromomethyl starting material remains.

  • Phase Separation & Routing: Once deactivated, the resulting mixture still contains the aryl bromide. Therefore, the entire reaction mixture must be routed to the Halogenated Organic Waste stream.

QuenchingWorkflow Start 1-Bromo-4-(bromomethyl) -2-methoxybenzene Solvent Dissolve in THF/EtOH (Non-reactive solvent) Start->Solvent Step 1 Reagent Add 10% NaOH or Ethanolamine (Dropwise) Solvent->Reagent Step 2 Reaction SN2 Alkylation / Hydrolysis (Exothermic) Reagent->Reaction Step 3 Product Quenched Aryl Bromide (Stable, Non-lachrymatory) Reaction->Product Completion Waste Halogenated Organic Waste Stream Product->Waste Step 4

Logical workflow and chemical routing for the in-lab quenching of bromomethyl derivatives.

Logistical Waste Segregation & Storage

Once quenched, or if disposing of large quantities of the neat chemical in its original packaging, strict environmental compliance must be maintained.

  • Container Specifications: Store waste in high-density polyethylene (HDPE) or glass containers. Avoid metal containers (especially steel) , as benzyl bromides can corrode metals and generate flammable hydrogen gas[5][6].

  • Segregation: Label clearly as "Halogenated Organic Waste - Contains Brominated Aromatics". Never mix with non-halogenated solvents. Incinerator facilities require separate processing to safely scrub and manage the corrosive hydrogen bromide (HBr) gas produced during combustion[4][6].

  • Storage Conditions: Keep waste containers tightly closed in a cool, dry, and well-ventilated area, protected from light and moisture[4][5].

Emergency Spill Response Protocol

Spills of lachrymatory alkylating agents require immediate, structured intervention to prevent inhalation exposure and widespread environmental contamination.

Step-by-Step Spill Cleanup
  • Evacuation & Ventilation: Immediately clear the area of personnel. Ensure the fume hood or room ventilation is operating at maximum capacity to clear lachrymatory vapors[6].

  • PPE Donning: Responders must wear a full-face respirator with multi-purpose combination cartridges (e.g., NIOSH/MSHA approved) or a self-contained breathing apparatus (SCBA) if the spill is outside a fume hood[3][5].

  • Containment (Crucial Step): Do not use water or paper towels. Water can cause splattering, and paper towels provide a massive surface area for rapid vaporization of the lachrymator. Instead, cover the spill completely with an inert absorbent material such as dry sand, earth, or vermiculite[6].

  • Collection: Use non-sparking, electrically protected tools (e.g., a plastic dustpan or wet-brushing technique) to sweep up the absorbed material[5].

  • Final Disposal: Seal the collected waste in a rigid, labeled drum and contact Environmental Health and Safety (EHS) for immediate pickup and high-temperature incineration[4][7].

SpillResponse Spill Chemical Spill Detected Evac Evacuate & Ventilate Area (Lachrymator Hazard) Spill->Evac PPE Don Full PPE (Respirator, Nitrile/Butyl Gloves) Evac->PPE Absorb Cover with Inert Absorbent (Sand / Vermiculite) PPE->Absorb Collect Collect via Non-Sparking Tools Absorb->Collect Dispose Seal in Labeled Drum for EHS Incineration Collect->Dispose

Step-by-step emergency response workflow for lachrymatory alkylating agent spills.

References

  • Title: Benzyl-Bromide - Safety Data Sheet Source: westliberty.edu URL: [Link]

  • Title: Benzyl bromide - SAFETY DATA SHEET Source: nipissingu.ca URL: [Link]

Sources

Personal protective equipment for handling 1-Bromo-4-(bromomethyl)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 1-Bromo-4-(bromomethyl)-2-methoxybenzene

As a Senior Application Scientist, I approach the handling of halogenated aromatic alkylating agents not merely as a compliance checklist, but as a mechanistic chemical challenge. 1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS: 1148110-16-0) is a highly reactive bifunctional building block widely utilized in drug development and synthetic chemistry[1]. However, its structural utility is directly tied to its hazard profile: the presence of a benzylic bromide makes it a potent alkylating agent, a severe lachrymator, and a moisture-sensitive compound that liberates corrosive hydrogen bromide (HBr) gas upon hydrolysis[2][3].

This guide provides a self-validating, causally-driven operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this reagent, ensuring you can execute your workflows with absolute confidence.

Part 1: Mechanistic Hazard Profiling

To effectively protect yourself, you must understand how the chemical attacks biological systems and the environment. We do not just wear PPE because a Safety Data Sheet (SDS) dictates it; we wear it to interrupt specific chemical mechanisms.

  • Alkylating Potential & Toxicity: The bromomethyl group (-CH₂Br) is highly electrophilic. In biological systems, it readily undergoes Sₙ2 reactions with nucleophilic sites on DNA and proteins. According to Prudent Practices in the Laboratory, alkylating agents can overwhelm natural cellular protective systems, leading to severe genetic damage and potential mutagenic effects[4][5].

  • Lachrymatory Action: The compound interacts with TRPA1 receptors in the mucous membranes and corneal nerve endings. The rapid alkylation of these receptors triggers immediate, severe tearing, respiratory tract irritation, and tissue corrosion[6][7].

  • Hydrolytic Instability: Ambient moisture is sufficient to slowly hydrolyze the benzylic bromide, generating corrosive hydrogen bromide (HBr) gas[3]. This causes dangerous pressure buildup in sealed containers and poses an acute inhalation hazard upon opening[2].

Part 2: Quantitative Safety & PPE Matrix

Standard laboratory PPE is insufficient for potent alkylating lachrymators. The following matrix summarizes the critical quantitative thresholds and the chemical causality behind each protective measure.

Safety ParameterSpecification / ThresholdMechanistic & Safety Justification
Glove Material Butyl Rubber or Viton (>0.3 mm thickness)Benzylic bromides rapidly permeate standard nitrile. Butyl rubber provides superior resistance and breakthrough times for halogenated aromatics[8].
Hood Face Velocity 80 – 120 feet per minute (fpm)Captures vapors effectively. The lachrymatory threshold is extremely low; robust negative pressure is the primary engineering control[9].
Respirator Filter Type ABEK (EN14387 standard)Required only if handling outside a hood (e.g., spill response). Captures organic vapors (A), inorganic gases like HBr (B), and acidic gases (E)[8].
Body Protection Tychem® or equivalent apronProtects against splashes that could lead to rapid transdermal alkylation, severe skin irritation, and systemic toxicity[7].
Storage Temp 2°C – 8°C (Inert Atmosphere)Minimizes thermal decomposition and hydrolytic degradation into toxic fumes and HBr gas[3].

Part 3: Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system —meaning the successful execution of one step inherently verifies the safety of the next.

G A 1. Environmental Control (Verify Hood Face Velocity) B 2. PPE Verification (Inspect Butyl Gloves) A->B C 3. Reagent Transfer (Inert Gas / Schlenk) B->C D 4. In-Situ Quenching (Amine Scavenger) C->D E 5. Waste Segregation (Halogenated Stream) D->E

Self-Validating Operational Workflow for Handling Alkylating Benzyl Bromides.

Step-by-Step Methodology: Safe Handling and Quenching

Step 1: Environmental Control & Setup

  • Action: Conduct all operations inside a certified chemical fume hood. Verify the monitor reads between 80-120 fpm before opening the reagent.

  • Validation: If the hood alarm sounds or the sash is raised above 18 inches, the system is compromised. Stop work immediately[9].

Step 2: Reagent Transfer (Inert Atmosphere)

  • Action: Due to its hydrolytic instability, 1-Bromo-4-(bromomethyl)-2-methoxybenzene must be handled under an inert atmosphere (Nitrogen or Argon)[3]. Purge your reaction vessel with inert gas. Use a gas-tight syringe or cannula for liquid transfers to prevent exposure to ambient humidity.

  • Validation: A lack of white fuming (HBr gas) during transfer indicates successful exclusion of moisture[2].

Step 3: Reaction Execution

  • Action: Maintain the reaction vessel as a closed system. Vent the setup through a mineral oil bubbler or a scrubber containing 1M NaOH.

  • Validation: The NaOH scrubber actively neutralizes any HBr gas evolved during the reaction, preventing acidic corrosion of the fume hood ductwork[2].

Step 4: Spill Response & In-Situ Quenching (Disposal Plan)

  • Action: Never dispose of unreacted alkylating agents directly into waste streams. To a solution containing residual 1-Bromo-4-(bromomethyl)-2-methoxybenzene, slowly add an excess of a nucleophilic scavenger (e.g., ethanolamine or dilute ammonium hydroxide) at 0°C.

  • Causality: The amine outcompetes water as a nucleophile, rapidly and irreversibly converting the hazardous alkylating agent into a benign, water-soluble secondary or tertiary amine salt.

  • Spill Protocol: In the event of a spill outside the hood, evacuate immediately. Do not use water. Absorb with an inert material (e.g., vermiculite or dry sand) while wearing an ABEK respirator, and place in a sealed container[6][8].

Step 5: Waste Segregation

  • Action: Place all quenched mixtures, contaminated absorbents, and disposable PPE into clearly labeled "Halogenated Organic Waste" containers.

  • Validation: Keep these containers away from strong oxidizers or common metals (except nickel and lead), which can catalyze rapid exothermic decomposition[3].

Part 4: References

  • [2] Benzyl bromide SAFETY DATA SHEET. Nipissing University / Sigma-Aldrich. URL: [Link]

  • [7] Benzyl-Bromide - Safety Data Sheet. West Liberty University / Sigma-Aldrich. URL: [Link]

  • [4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. URL: [Link]

  • [5] Evaluating Hazards and Assessing Risks in the Laboratory. National Center for Biotechnology Information (NCBI Bookshelf). URL: [Link]

  • [9] CHEM Safety Manual - DEPARTMENT OF CHEMISTRY. Hong Kong University of Science and Technology (HKUST). URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.